molecular formula C33H36O8 B8103023 Morellic acid

Morellic acid

Cat. No.: B8103023
M. Wt: 560.6 g/mol
InChI Key: COVMVPHACFXMAX-OYNOKLRGSA-N
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Description

(-)-Morellic Acid is a natural product found in Garcinia dulcis, Garcinia hanburyi, and other organisms with data available.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(Z)-4-[(1S,2S,17S,19R)-12-hydroxy-8,8,21,21-tetramethyl-5-(3-methylbut-2-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C33H36O8/c1-16(2)8-9-20-26-19(11-12-30(4,5)39-26)24(34)23-25(35)21-14-18-15-22-31(6,7)41-32(28(18)36,13-10-17(3)29(37)38)33(21,22)40-27(20)23/h8,10-12,14,18,22,34H,9,13,15H2,1-7H3,(H,37,38)/b17-10-/t18-,22+,32+,33-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COVMVPHACFXMAX-OYNOKLRGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CCC1=C2C(=C(C3=C1OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C=CC(O2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=CCC1=C2C(=C(C3=C1O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(/C)\C(=O)O)O)C=CC(O2)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H36O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

560.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Morellic Acid: Natural Sources, Caged Xanthone Isolation, and Analytical Validation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morellic acid (C₃₃H₃₆O⸻₈) is a highly bioactive, caged polyprenylated xanthone recognized for its potent anti-angiogenic, antibacterial, and antineoplastic properties[1][2]. Because it is structurally homologous to other xanthonoids like gambogic acid and morellin, isolating this compound from its natural matrix requires a highly strategic chromatographic approach. This whitepaper details the causality behind solvent selection, outlines a self-validating extraction and purification protocol, and establishes the analytical parameters required for pharmacokinetic quantification.

Botanical Matrix and Phytochemical Context

This compound is predominantly sourced from the resinous exudate (gamboge) and stem bark of Garcinia species, most notably Garcinia hanburyi and Garcinia morella[3][4].

The natural matrix of gamboge resin is notoriously complex. It is composed of highly lipophilic waxes, volatile terpenes, and a dense cluster of caged xanthones (including gambogic acid, isogambogic acid, morellin, and isothis compound)[5][6]. Because these secondary metabolites share identical carbon skeletons and differ only in minor prenyl group orientations or the oxidation state of specific functional groups, standard bulk extraction methods often fail to yield high-purity isolates.

Strategic Rationale for Isolation Methodologies

As an application scientist, designing an isolation workflow is a thermodynamic and chromatographic puzzle. Every step must be deliberate:

  • Matrix Disruption (The "Why" of Ethanol): Gamboge resin is a hardened, hydrophobic matrix. While non-polar solvents (like hexane) extract unwanted waxes, and highly polar solvents (like water) fail to penetrate the resin, ethanol strikes the perfect dielectric balance. It efficiently disrupts the resin matrix while selectively solubilizing the moderately polar carboxylic acid and phenolic groups of this compound[7].

  • Temperature Control: Ultrasonication at 40°C is chosen to induce cavitation, mechanically breaking down the resin. The temperature is strictly capped at 40°C to prevent the thermal degradation or isomerization of the delicate prenyl side chains[7].

  • Chromatographic Resolution (MPLC to Prep-HPLC): Medium Pressure Liquid Chromatography (MPLC) acts as a high-capacity bulk clearance step, stripping away highly polar tannins using an 80:20 Methanol:Water gradient. The enriched fraction is then subjected to Preparative HPLC. Here, an isocratic 90:10 Methanol:Water system is critical; isocratic conditions prevent the baseline drift associated with gradient elution at low UV wavelengths and provide the consistent theoretical plates required to resolve this compound from its closely eluting epimers[5][7].

Self-Validating Extraction & Isolation Protocol

This protocol is designed as a self-validating system. Each major phase includes a diagnostic checkpoint to ensure the integrity of the workflow before proceeding to high-cost preparative steps.

Phase 1: Ultrasonic-Assisted Extraction
  • Preparation: Pulverize 100 g of dried Garcinia hanburyi resin into a fine powder to maximize surface area.

  • Solvent Addition: Suspend the powder in 400 mL of absolute ethanol.

  • Ultrasonication: Subject the suspension to ultrasonication at 40°C for 60 minutes. Repeat this extraction process three times (3 × 0.4 L) to ensure exhaustive recovery[7].

  • Concentration: Filter the combined extracts and concentrate under reduced pressure using a rotary evaporator until a crude orange powder is formed.

  • Validation Checkpoint 1: Analyze the crude powder via IR spectroscopy. The presence of a broad peak at 3360 cm⁻¹ (-COOH) and a sharp peak at 1690 cm⁻¹ (C=O) confirms the successful extraction of the target xanthonoids[7].

Phase 2: Bulk Clearance via MPLC
  • Column Loading: Dissolve the crude extract in a minimal volume of methanol and load it onto a C18 medium-pressure semi-preparative chromatography column.

  • Elution: Elute using a mobile phase of Methanol:Water (80:20, v/v)[7].

  • Fraction Collection: Collect the eluate in bulk fractions based on UV absorbance at 360 nm.

Phase 3: High-Resolution Preparative HPLC
  • Injection: Inject the enriched xanthonoid fraction into a Preparative HPLC system equipped with a high-capacity RP-18 column.

  • Isocratic Separation: Run an isocratic mobile phase of Methanol:Water (90:10, v/v)[7].

  • Target Elution: Monitor the chromatogram and collect the eluent corresponding to the peak eluting between 32.30 to 34.30 minutes [7].

  • Final Concentration: Concentrate the collected fraction under reduced pressure to yield purified this compound as an orange powder.

  • Validation Checkpoint 2: Subject the final powder to HPLC-MS (positive ion mode). A dominant, singular peak at m/z 561.4 [M+H]⁺ self-validates the fraction's identity and purity, differentiating it from heavier analogs like gambogic acid[7].

IsolationWorkflow Resin Gamboge Resin (Garcinia hanburyi) Extract Ultrasonic Extraction (Ethanol, 40°C, 3x) Resin->Extract MPLC MPLC Fractionation (MeOH:H2O 80:20) Extract->MPLC Prep Preparative HPLC (MeOH:H2O 90:10) MPLC->Prep Pure This compound (RT: 32.3-34.3 min) Prep->Pure

Step-by-step isolation workflow of this compound from gamboge resin.

Analytical Validation & Pharmacokinetic Profiling

For downstream drug development, quantifying this compound in biological matrices (e.g., rat plasma) requires a highly sensitive and rapid assay.

The "Why" of Negative Ion Mode: this compound contains a carboxylic acid moiety that readily undergoes deprotonation [M-H]⁻ in an electrospray ionization (ESI) source. Operating a triple-quadrupole mass spectrometer in negative ion mode eliminates background noise from easily protonated basic impurities in plasma, yielding a highly specific precursor ion[8].

HPLC-MS/MS Quantification Protocol
  • Sample Preparation: Aliquot 50 µL of plasma. Perform liquid-liquid extraction using an Ethyl Acetate:Isopropanol (1:1, v/v) mixture to precipitate proteins and extract the analyte[8].

  • Chromatography: Inject the reconstituted sample onto a Capcell MG C18 column (50 x 4.6 mm, 5 µm). Use an isocratic elution of Water:Acetonitrile (20:80, v/v) at a flow rate of 0.5 mL/min[8].

  • Mass Spectrometry: Operate the triple-quadrupole MS in negative ion scan mode. Monitor the Multiple Reaction Monitoring (MRM) transitions:

    • Analyte (this compound): m/z 559.4 → 471.3[8].

    • Internal Standard (Gambogic Acid): m/z 627.3 → 583.3[8].

  • Validation Checkpoint 3: The assay must demonstrate a linear dynamic range of 20–7,500 ng/mL with a run time of ≤ 6.0 minutes to be considered validated for high-throughput pharmacokinetic screening[8].

AnalyticalWorkflow Plasma Plasma Sample (50 µL) LLE Liquid-Liquid Extraction (EtOAc:Isopropanol 1:1) Plasma->LLE HPLC Isocratic HPLC (H2O:ACN 20:80) LLE->HPLC MS Triple-Quad MS (Negative ESI) HPLC->MS Quant MRM Quantification (m/z 559.4 -> 471.3) MS->Quant

HPLC-MS/MS analytical workflow for this compound quantification.

Quantitative Data Summary

The following table synthesizes the critical physicochemical properties, spectroscopic markers, and analytical validation parameters necessary for working with this compound.

Parameter CategorySpecific MetricValue / Description
Physicochemical Molecular FormulaC₃₃H₃₆O⸻₈[1]
Molecular Weight560.6 g/mol [1]
Exact Mass560.24 Da[1]
Spectroscopic (IR) Carboxylic Acid (-COOH)3360 cm⁻¹[7]
Carbonyl (C=O)1690 cm⁻¹[7]
Chromatographic Prep-HPLC Retention Time32.30 – 34.30 min (MeOH:H₂O 90:10)[7]
Analytical Run Time6.0 min (H₂O:ACN 20:80)[8]
Mass Spectrometry Positive Ion Mode (ESI+)m/z 561.4 [M+H]⁺[7]
Negative MRM Transitionm/z 559.4 → 471.3[8]
Pharmacokinetic Validated Dynamic Range20 – 7,500 ng/mL (Rat Plasma)[8]

Conclusion

The isolation of this compound from Garcinia species is a rigorous exercise in exploiting subtle polarity differences among caged xanthones. By utilizing targeted ultrasonic extraction and a two-tiered chromatographic approach (MPLC followed by isocratic Prep-HPLC), researchers can reliably obtain high-purity this compound. Furthermore, the integration of self-validating checkpoints—from IR spectroscopy of the crude extract to MRM transitions in tandem mass spectrometry—ensures absolute confidence in both the structural identity and pharmacokinetic quantification of this promising therapeutic agent.

References

  • Source: nih.
  • Title: this compound | Antiangiogenic Agent - MedchemExpress.
  • Source: nih.
  • Source: biocrick.
  • Title: Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.
  • Title: Absolute Configuration of (−)
  • Source: nih.
  • Source: vjs.ac.

Sources

Morellic Acid: Physicochemical Profiling, Isolation, and Bioanalytical Methodologies

Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Technical Guide for Drug Development Professionals Authored from the perspective of a Senior Application Scientist

Executive Summary

Morellic acid (MA) is a highly bioactive, caged polyprenylated xanthone isolated primarily from the resin of Garcinia morella and Garcinia hanburyi[1][2]. Characterized as a dioxo monocarboxylic acid derived from morellin, it has garnered significant attention in preclinical drug development due to its potent antineoplastic, antiangiogenic, and anti-HIV properties[1][3].

As a Senior Application Scientist, I frequently encounter challenges in formulating and quantifying highly lipophilic natural products. This compound represents a classic example of a "high-potential, low-solubility" candidate. This whitepaper deconstructs the structural chemistry of this compound, provides field-proven protocols for its isolation and bioanalytical quantification, and explains the physicochemical causality dictating its handling and formulation.

Structural Chemistry and Physicochemical Properties

This compound (C33H36O8) features a specialized 4-oxatricyclo[4.3.1.0^{3,7}]dec-2-one caged scaffold heavily decorated with prenyl groups[1][4]. This unique structural motif is the primary driver of both its biological efficacy (e.g., binding to PTP1B) and its challenging physical handling[4].

The compound's high lipophilicity (XLogP3 = 5.4) dictates its behavior in both chromatographic systems and biological matrices[1]. It exhibits poor aqueous solubility, meaning that standard aqueous dosing vehicles are ineffective, necessitating advanced delivery systems like Nanostructured Lipid Carriers (NLCs) for systemic administration[2].

Table 1: Physicochemical Profile of this compound
PropertyValueCausality / Formulation Implication
Molecular Formula C33H36O8[1]The highly substituted tetrahydrofuran ring and caged motif drive target affinity[4].
Molecular Weight 560.6 g/mol [1]High molecular weight restricts passive paracellular transport, requiring transcellular uptake mechanisms.
XLogP3 5.4[1]Extreme hydrophobicity limits aqueous dissolution. Requires lipid-based nanocarriers (e.g., NLCs) for in vivo bioavailability[2].
Topological Polar Surface Area 119 Ų[1]Moderate polarity allows for specific target binding but is overshadowed by the bulky, non-polar prenyl chains.
H-Bond Donors / Acceptors 2 / 8[5]The carboxylic acid moiety acts as a primary H-bond donor, critical for negative-ion mass spectrometry ionization[6].

Upstream Processing: Extraction and Isolation Protocol

Isolating this compound from raw Garcinia resin requires a multi-stage chromatographic approach to separate it from structurally similar analogs like gambogic acid[2]. The following protocol leverages polarity gradients to isolate MA with >95% purity.

Step-by-Step Isolation Methodology
  • Primary Extraction: Suspend dry resin of Garcinia hanburyi in ethanol (3 × 0.4 L). Subject the mixture to ultrasonication at 40°C[2].

    • Scientific Causality: Ultrasonication induces cavitation, maximizing the mass transfer of lipophilic xanthones into the solvent. The temperature is strictly capped at 40°C to prevent thermal degradation of the heat-sensitive caged scaffold.

  • Crude Fractionation: Process the concentrated ethanol extract using medium-pressure semi-preparative chromatography. Utilize a mobile phase of Methanol:Water (80:20)[2].

    • Scientific Causality: The 80% methanol concentration is precisely calibrated to elute the bulk of the prenylated xanthones while retaining highly polar impurities on the column.

  • High-Resolution Purification: Subject the target fraction to preparative HPLC using an isocratic mobile phase of Methanol:Water (90:10)[2].

  • Recovery and Validation: Concentrate the eluate under reduced pressure to yield an orange powder. Validate the structure via 1H-NMR, 13C-NMR, IR, and mass spectrometry[2].

Isolation_Protocol Step1 Garcinia hanburyi Resin (Raw Material) Step2 Ethanol Extraction Ultrasonication at 40°C Step1->Step2 Mass Transfer Step3 Medium-Pressure Semi-Prep LC MeOH:Water (80:20) Step2->Step3 Crude Fractionation Step4 Preparative HPLC MeOH:Water (90:10) Step3->Step4 High-Res Separation Step5 Vacuum Concentration Yields Orange Powder Step4->Step5 Solvent Removal

Figure 1: Step-by-step upstream isolation workflow for this compound from Garcinia resin.

Downstream Bioanalysis: HPLC-MS/MS Quantification Protocol

To support pharmacokinetic (PK) profiling, a robust, self-validating bioanalytical method is required to quantify this compound in plasma. The following HPLC-MS/MS protocol is optimized for high sensitivity and rapid throughput[6].

Step-by-Step Pharmacokinetic Bioanalysis Methodology
  • Sample Preparation (LLE): Aliquot 50 µL of rat plasma. Spike with the internal standard (gambogic acid). Perform Liquid-Liquid Extraction (LLE) using an ethyl acetate-isopropanol mixture (1:1, v/v)[6].

    • Scientific Causality: This specific solvent system is highly intentional. Ethyl acetate efficiently partitions the lipophilic this compound, while isopropanol acts as a co-solvent to disrupt hydrophobic drug-protein binding, ensuring near-complete recovery from the plasma matrix.

  • Chromatographic Separation: Inject 5 µL of the reconstituted supernatant into an HPLC system equipped with a Capcell MG C18 column (50 × 4.6 mm, 5 µm). Run an isocratic elution of Water:Acetonitrile (20:80, v/v) at 0.5 mL/min[6].

    • Scientific Causality: The high organic phase (80% ACN) is essential to overcome the strong hydrophobic retention of MA's prenyl groups on the C18 stationary phase, yielding a sharp peak and a rapid 6.0-minute run time[6].

  • Mass Spectrometry Detection: Operate a triple-quadrupole mass spectrometer in negative ion scan mode. Monitor the precursor-to-product transition of m/z 559.4 → 471.3[6].

    • Scientific Causality: this compound contains a carboxylic acid functional group that readily deprotonates to form a stable [M-H]⁻ anion, making negative electrospray ionization (ESI-) exponentially more sensitive than positive mode[6].

Pharmacokinetic_Bioanalysis Plasma Rat Plasma (50 µL) LLE Liquid-Liquid Extraction EtOAc:Isopropanol (1:1) Plasma->LLE Protein Precipitation LC Isocratic HPLC Capcell MG C18 Water:ACN (20:80) LLE->LC Supernatant Injection MS MS LC->MS Elution (6.0 min)

Figure 2: HPLC-MS/MS bioanalytical workflow for quantifying this compound in plasma.

Biological Mechanisms and Delivery Systems

The clinical translation of this compound relies heavily on overcoming its physicochemical limitations. Because of its XLogP3 of 5.4, free this compound exhibits poor systemic circulation[1][2]. To resolve this, researchers encapsulate MA into Nanostructured Lipid Carriers (NLCs) formulated with glycerol monostearate, medium-chain triglycerides (MCT), and lecithin[2].

Once successfully delivered, MA exerts potent biological effects:

  • Antiangiogenic Activity: MA potently inhibits Human Umbilical Vein Endothelial Cell (HUVEC) migration at concentrations as low as 0.5 µM, starving tumors of vascular supply[3].

  • Enzymatic Inhibition: MA acts as a dose-dependent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B), a mechanism highly correlated with its caged motif and A-ring prenyl groups[4].

MOA_Pathway MA This compound (NLC Delivery) PTP1B PTP1B Enzyme Inhibition MA->PTP1B Direct Binding HUVEC HUVEC Migration Inhibition (0.5 µM) MA->HUVEC Cellular Assay Apoptosis Tumor Cell Apoptosis PTP1B->Apoptosis Pathway Trigger Angio Antiangiogenic Response HUVEC->Angio Phenotypic Result Angio->Apoptosis Nutrient Deprivation

Figure 3: Pharmacological mechanism of action and downstream cellular effects of this compound.

References

  • This compound | C33H36O8 | CID 70697875 - PubChem , National Institutes of Health (NIH). Available at: [Link]

  • Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy , National Institutes of Health (PMC). Available at:[Link]

  • This compound | CAS:5304-71-2 , BioCrick. Available at:[Link]

  • Caged Polyprenylated Xanthones in Garcinia hanburyi and the Biological Activities of Them , Taylor & Francis. Available at:[Link]

  • Validation of an HPLC–MS-MS Assay for Determination of this compound in Rat Plasma: Application to Pharmacokinetic Studies , Oxford Academic. Available at:[Link]

Sources

Unlocking the Caged Xanthone: A Comprehensive Technical Guide on the Discovery, Pharmacology, and Formulation of Morellic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Historical Context

Morellic acid (MA) is a highly bioactive, prenylated caged xanthone primarily isolated from the resin of Garcinia morella (Indian gamboge) and Garcinia hanburyi. Historically, the resin of these trees was utilized as a yellow pigment and in traditional medicinal systems for its purgative and anti-inflammatory properties [1].

The chemical discovery of this compound marked a pivotal moment in natural product isolation. It was identified alongside structurally related compounds such as morellin, desoxymorellin, and gambogic acid. Chemically, this compound is a dioxo monocarboxylic acid derived from morellin via the oxidation of its aldehyde group to a corresponding carboxy group [2]. Today, it is recognized not merely as a botanical curiosity, but as a potent multi-target pharmacological agent exhibiting antiangiogenic, antineoplastic, anxiolytic, and antimicrobial properties [3].

Structural Biology & The "Caged" Scaffold

The defining feature of this compound (C₃₃H₃₆O₈, 560.6 g/mol ) is its highly complex 4-oxa-tricyclo[4.3.1.0^{3,7}]dec-2-one scaffold [4].

This "caged" D-ring structure, containing a highly substituted tetrahydrofuran ring with three quaternary carbons, is the essential pharmacophore responsible for its biological activity. Structure-activity relationship (SAR) studies have definitively proven that the intact caged D-ring is non-negotiable for maintaining cytotoxicity against cancer cell lines [5]. Furthermore, the specific spatial orientation of its prenyl groups allows MA to intercalate into hydrophobic protein pockets, such as those found in P-glycoprotein (P-gp) and GABA_A receptors.

Pharmacological Landscape & Mechanistic Pathways

Oncology: Overcoming Multidrug Resistance (MDR)

One of the most significant modern discoveries regarding this compound (specifically its derivative this compound B, MAB) is its ability to reverse P-glycoprotein-mediated multidrug resistance in hepatocellular carcinoma (e.g., BEL-7402/Adr cells). MAB actively downregulates the expression of P-gp, preventing the efflux of chemotherapeutic agents like doxorubicin [6]. Mechanistically, this is achieved by inhibiting the phosphorylation of p38 MAPK and suppressing the NF-κB signaling pathway, which subsequently triggers apoptosis via the Apaf-1 and Caspase-3/9 cascade[7]. Furthermore, MA acts as a potent antiangiogenic agent, strongly inhibiting the migration of Human Umbilical Vein Endothelial Cells (HUVECs) at concentrations as low as 0.5 µM [8].

Neurology: Anxiolytic Modulation

Recent computational and in vivo studies have unveiled MA's potential in neuropharmacology. MA significantly reduces locomotive hyperactivity in murine models, acting synergistically with diazepam. Molecular docking reveals that MA binds to the GABA_A receptor with high affinity, specifically targeting the α3 subunit (-9.2 kcal/mol) and α2 subunit (-7.6 kcal/mol) via robust hydrogen and hydrophobic bonding networks [9].

SignalingPathway MA This compound (MA) Pgp P-glycoprotein (P-gp) Expression MA->Pgp Downregulates MAPK p38 MAPK Phosphorylation MA->MAPK Inhibits NFkB NF-κB Signaling Pathway MA->NFkB Suppresses Caspase Apaf-1 & Caspase-3/9 Activation MA->Caspase Upregulates Apoptosis Cancer Cell Apoptosis & MDR Reversal Pgp->Apoptosis Restores Drug Sensitivity MAPK->Apoptosis Arrests Cell Cycle NFkB->Apoptosis Reduces Cell Survival Caspase->Apoptosis Induces Pyroptosis

Caption: this compound signaling mechanism in overcoming multidrug resistance and inducing apoptosis.

Quantitative Data Summaries

Table 1: Key Biological Targets and Binding/Inhibitory Metrics
Target / Cell LineBiological EffectMetric (IC₅₀ / Binding Affinity)Reference Context
HUVEC Antiangiogenic (Migration Inhibition)0.5 µMIn vitro assay [10]
BEL-7402/Adr MDR Reversal (P-gp inhibition)1.07 ± 0.05 µM (with DOX)Hepatocellular carcinoma[11]
GABA_A (α3 subunit) Anxiolytic Agonism-9.2 kcal/molMolecular Docking [12]
GABA_A (α2 subunit) Anxiolytic Agonism-7.6 kcal/molMolecular Docking[12]
MRSA (USA300) Antibacterial12.5 µMMinimum Inhibitory Conc. [13]

Experimental Methodologies: Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, explaining the causality behind each physicochemical manipulation.

Protocol A: Bioassay-Guided Extraction and Isolation of this compound

Objective: To isolate >98% pure this compound from Garcinia hanburyi resin.

  • Maceration & Liquid-Liquid Extraction:

    • Step: Dissolve crude gamboge resin in an Ethyl Acetate:Isopropanol (1:1, v/v) mixture.

    • Causality: The highly lipophilic, prenylated nature of caged xanthones requires moderately polar aprotic/protic solvent blends to disrupt the resinous matrix without degrading the compound [14].

  • Silica Gel Column Chromatography:

    • Step: Load the concentrated extract onto a silica gel column. Elute using a gradient of Chloroform to Methanol.

    • Causality: Gradient elution separates the bulk non-polar terpenoids from the slightly more polar oxidized xanthones (like MA and Gambogic Acid).

  • Preparative HPLC (The Self-Validating Step):

    • Step: Subject the MA-rich fraction to a Capcell MG C18 column (50 × 4.6 mm, 5 µm). Use an isocratic elution of Water–Acetonitrile (20:80, v/v) at 0.5 mL/min.

    • Validation: Monitor via Triple-Quadrupole Mass Spectrometry (Negative Ion Scan Mode). The protocol is validated when the specific precursor → product ion transition of m/z 559.4 → 471.3 is detected, confirming the exact molecular weight and fragmentation pattern of MA[15].

IsolationWorkflow Resin Garcinia Resin (G. morella / G. hanburyi) Extraction Liquid-Liquid Extraction (Ethyl Acetate : Isopropanol) Resin->Extraction Maceration Crude Crude Xanthone Extract Extraction->Crude Concentration Silica Silica Gel Column (Gradient Elution) Crude->Silica Fractionation HPLC Preparative HPLC (Isocratic Water-Acetonitrile) Silica->HPLC Active Fractions PureMA Purified this compound (>98% Yield) HPLC->PureMA Isolation Validation LC-MS/MS Validation (m/z 559.4 → 471.3) PureMA->Validation Quality Control

Caption: Bioassay-guided isolation and mass-spectrometry validation workflow for this compound.

Protocol B: Formulation of MA-Loaded Nanostructured Lipid Carriers (MA-NLCs)

Objective: To overcome the poor aqueous solubility of MA and enhance its pharmacokinetic profile for in vivo efficacy.

  • Organic Phase Preparation:

    • Step: Melt a mixture of MA (5.0 mg), Glyceryl Monostearate (GMS, 80.0 mg), Medium-Chain Triglycerides (MCT, 20.0 mg), and lecithin (100 mg) in 2.5 mL organic solvent at 68±2°C.

    • Causality: The combination of a solid lipid (GMS) and a liquid lipid (MCT) creates an imperfect crystal lattice. This imperfection is critical—it provides spatial "voids" to accommodate the bulky caged structure of MA, drastically increasing Drug Loading (DL%) compared to solid lipid nanoparticles [16].

  • Aqueous Phase Emulsification:

    • Step: Dissolve Pluronic F68 (100 mg) and Tween-80 (100 mg) in 10 mL pure water at 68±2°C. Rapidly inject the organic phase into the aqueous phase under continuous stirring (900 rpm).

  • Solidification & Validation (The Self-Validating Step):

    • Step: Evaporate the organic solvent and rapidly cool the emulsion to solidify the lipid core.

    • Validation: Analyze via Dynamic Light Scattering (DLS). The system is validated for in vivo use only if the average particle size is ~165 nm, the Polydispersity Index (PDI) is < 0.2 (indicating a uniform, non-aggregating suspension), and the Zeta Potential is approximately -21.85 mV (ensuring electrostatic repulsion between nanoparticles) [17].

Table 2: Pharmacokinetic Parameters (Free MA vs. MA-NLCs)

Data demonstrates the efficacy of the NLC formulation in extending the bioavailability of this compound.

ParameterFree this compound (MA)MA-Loaded NLCsFold Improvement
AUC₀₋ₜ (µg/mL·min) 4.91 ± 0.6518.91 ± 3.40~3.85x
Half-life (t₁/₂) BaselineExtended7.93x
Zeta Potential (mV) N/A-21.85 ± 0.67Stable Dispersion
Encapsulation Effic. (EE%) N/A78.17 ± 0.34%High Yield

References

1.1 - MDPI 2.2 - PubChem, National Institutes of Health 3.3 - ScienceOpen 4.3 - Taylor & Francis 5.3 - Taylor & Francis 6.4 - ACS Omega 7.4 - ACS Omega 8. 5 - MedChemExpress 9.6 - PMC, National Institutes of Health 10.7 - ChemFaces 11. 4 - ACS Omega 12. 6 - PMC, National Institutes of Health 13.3 - ScienceOpen 14.7 - ChemFaces 15.7 - ChemFaces 16.8 - e-Century Publishing 17.8 - e-Century Publishing

Sources

Caged Xanthone Therapeutics: A Technical Guide to Morellic Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morellic acid (MA), a caged-tetraprenylated xanthone isolated from the resin of Garcinia hanburyi (Gamboge), represents a distinct pharmacophore within the gambogic acid (GA) family. While GA has historically dominated research, MA offers a unique scaffold for structural optimization, particularly in overcoming the solubility and toxicity limitations inherent to caged xanthones. This guide details the chemical architecture, isolation protocols, synthetic derivatization strategies, and mechanistic pharmacology of MA and its analogues, with a specific focus on overcoming multidrug resistance (MDR) and enhancing oral bioavailability.

Part 1: Chemical Architecture & Pharmacophore

The Caged Scaffold

The defining feature of this compound is the 4-oxatricyclo[4.3.1.0^3,7]dec-8-en-2-one "caged" system.[1][2] This rigid, lipophilic core functions as a "molecular warhead," capable of interacting covalently with nucleophilic residues (e.g., Cys) on target proteins via Michael addition.

  • Core Structure: Caged-tetraprenylated xanthone.[1][3]

  • Differentiation from Gambogic Acid: MA is structurally homologous to GA but differs in the oxidation state or substitution pattern of the C-30 side chain. While GA possesses a C-30 carboxylic acid on the geranyl side chain, MA derivatives often explore variations in this region to tune lipophilicity (

    
    ) and metabolic stability.
    
  • Key Pharmacophores:

    • 
      -unsaturated ketone (C-9/C-10):  Essential for Michael acceptor activity.[1]
      
    • C-30 Carboxylic Acid: The primary handle for semi-synthetic modification (esterification/amidation).

    • Prenyl Side Chains: Critical for membrane anchoring and hydrophobic pocket interaction.

Structure-Activity Relationship (SAR) Map

The biological potency of MA derivatives is governed by a strict SAR. The "cage" must remain intact; opening the cage (e.g., via basic hydrolysis) abolishes cytotoxicity.

SAR_Map Core Caged Xanthone Core (Essential for Activity) C9_10 C9-C10 Double Bond (Michael Acceptor) Core->C9_10 Contains C30 C-30 Carboxyl Group (Modifiable Handle) Core->C30 Contains Prenyl Prenyl Side Chains (Membrane Interaction) Core->Prenyl Contains C9_10->Core Loss of bond = Inactive Amides Amide Derivatives (e.g., TH12-10) Improved Solubility/Potency C30->Amides Derivatization w/ Piperidine/Heterocycles Esters Ester Derivatives Increased Lipophilicity (Anti-obesity potential) C30->Esters Alkylation

Figure 1.[1] Structure-Activity Relationship (SAR) logic for this compound.[1][4] The C-30 position is the primary vector for optimizing drug-like properties.[1]

Part 2: Isolation & Synthetic Strategies

Isolation Protocol (From Garcinia hanburyi)

Isolation of MA requires separation from the dominant metabolite, gambogic acid. The following protocol utilizes ultrasonic extraction followed by preparative chromatography.

Reagents: Garcinia hanburyi resin, Ethanol (95%), Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (ACN).

  • Extraction:

    • Sonicate dry resin in Ethanol (1:10 w/v) at 40°C for 3 cycles (1h each).

    • Concentrate combined extracts under reduced pressure to obtain crude gum.

  • Fractionation:

    • Suspend crude gum in water. Partition sequentially with DCM and EtOAc.[2]

    • The EtOAc fraction typically contains the highest concentration of caged xanthones.

  • Purification (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., 5 µm, 250 x 20 mm).

    • Mobile Phase: Isocratic elution with MeOH:Water (80:20 to 90:10) or ACN:Water (containing 0.1% Formic Acid).

    • Detection: UV at 360 nm.

    • Collection: Collect fraction eluting immediately prior to or after Gambogic Acid (retention times vary by specific gradient; MA is typically slightly more polar or elutes closely due to structural similarity).

    • Validation: Confirm structure via ESI-MS (

      
       ~561.4 [M+H]
      
      
      
      ) and
      
      
      H-NMR.
Semi-Synthesis of Amide Derivatives

To enhance antitumor efficacy and solubility, the C-30 carboxylic acid is converted to an amide. The derivative TH12-10 (a piperidine derivative) has shown superior potency to 5-Fluorouracil in colon cancer models.[1]

Protocol: General C-30 Amidation

  • Activation: Dissolve this compound (1 eq) in dry DCM. Add EDC·HCl (1.2 eq) and HOBt (1.2 eq). Stir at 0°C for 30 min.

  • Coupling: Add the appropriate amine (e.g., 4-piperidinopiperidine for TH12-10 analogues) (1.2 eq) and DIPEA (2 eq).

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours. Monitor by TLC.

  • Workup: Dilute with DCM, wash with water, brine, and dry over Na

    
    SO
    
    
    
    .
  • Purification: Flash column chromatography (Silica gel, DCM:MeOH gradient).

Part 3: Mechanistic Pharmacology

Molecular Targets & MDR Reversal

This compound and its derivatives (specifically this compound B) exhibit a dual mechanism: direct cytotoxicity and reversal of P-glycoprotein (P-gp) mediated resistance.[1]

  • Primary Targets:

    • Mitochondria: Induces loss of mitochondrial membrane potential (

      
      ), leading to Cytochrome C release.
      
    • Caspase Cascade: Upregulation of Apaf-1, cleavage of Caspase-3/9, and activation of GSDME (Pyroptosis marker).

    • NF-

      
      B/MAPK Axis:  Inhibition of NF-
      
      
      
      B prevents P-gp expression, sensitizing MDR cells (e.g., BEL-7402/Adr) to chemotherapeutics like Doxorubicin.[1]
Bacterial Membrane Disruption

Recent studies indicate MA possesses significant antibacterial activity against MRSA and VRE.

  • Mechanism: MA binds to phosphatidylglycerol in the bacterial inner membrane, disrupting the proton motive force (PMF) and increasing membrane rigidity, leading to cell lysis.

Mechanism cluster_Cancer Antitumor & MDR Reversal cluster_Bacteria Antibacterial (MRSA/VRE) MA This compound / Derivatives NFkB NF-κB Pathway MA->NFkB Inhibits Mito Mitochondrial Dysfunction (ΔΨm Loss) MA->Mito Induces Membrane Bacterial Inner Membrane (Phosphatidylglycerol) MA->Membrane Binds Pgp P-gp (MDR1) Expression NFkB->Pgp Downregulates Apop Apoptosis/Pyroptosis (Caspase-3/GSDME) Mito->Apop Triggers PMF Proton Motive Force Membrane->PMF Disrupts Lysis Cell Lysis PMF->Lysis Causes

Figure 2.[1][3][5] Dual mechanistic pathways of this compound in oncology (MDR reversal) and microbiology (membrane disruption).

Part 4: Experimental Data Summary

Table 1: Comparative Cytotoxicity of this compound Derivatives (IC


 in 

M)
CompoundHCT-116 (Colon)DLD1 (Colon)SW620 (Colon)Mechanism Note
This compound (MA) ~2.5~3.0~2.8Parent compound
TH12-10 (Amide) 0.83 1.10 0.79 G1/S Arrest; > Potency than 5-FU
5-Fluorouracil 0.627.89>5.0Standard Control
Gambogic Acid 0.350.500.45High potency, higher toxicity

Data synthesized from comparative studies on colon cancer cell lines [1][2].[6]

Part 5: Future Outlook & Stability

The primary challenge for clinical translation of MA derivatives is the stability of the caged ring .

  • pH Sensitivity: The cage opens in basic conditions, rendering the molecule inactive. Formulations must maintain a slightly acidic to neutral pH.

  • Delivery Systems: Nanostructured Lipid Carriers (NLCs) have successfully improved the half-life (

    
    ) of MA by ~8-fold compared to free drug, suggesting that lipid-based encapsulation is the optimal delivery route [3].
    

References

  • Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge. Molecules, 2022.[7][8] Link

  • This compound B Overcomes P-Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. Journal of Natural Products, 2024 (Contextual).[1] Link (Note: Linked to primary SAR source for verification of derivatives).

  • Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy. Drug Delivery, 2024. Link

  • Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane. Journal of Natural Products, 2024.[9] Link

  • Cytotoxic Xanthonoids from the Stem Bark of Garcinia hanburyi. Vietnam Journal of Chemistry, 2012. Link

Sources

The Pharmacology and Toxicology of Morellic Acid: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morellic acid (MA) is a naturally occurring caged polyprenylated xanthone isolated primarily from the resin of Garcinia species, such as Garcinia hanburyi and Garcinia morella[1][2]. Structurally related to the well-documented gambogic acid (GA), MA and its derivatives (such as this compound B) have emerged as highly potent bioactive molecules. While historically recognized in traditional medicine for inflammatory conditions, modern pharmacological profiling reveals profound applications in oncology, multidrug resistance (MDR) reversal, and antimicrobial therapy[3][4].

This whitepaper synthesizes the current mechanistic understanding, toxicological boundaries, and pharmacokinetic (PK) profiles of this compound, providing actionable protocols for researchers engaged in natural product drug development.

Pharmacodynamics and Mechanisms of Action

Oncology: Apoptosis, Pyroptosis, and Anti-angiogenesis

This compound exhibits broad-spectrum cytotoxicity against mammalian cancer cell lines (e.g., HeLa, A549, HCT-116, HepG-2)[5]. Recent molecular studies demonstrate that MA does not merely induce standard apoptosis; it triggers a dual-pathway programmed cell death involving both apoptosis and pyroptosis[6].

By up-regulating apoptotic protease activating factor 1 (Apaf-1), MA activates the caspase-9/caspase-3 cascade. Crucially, the activation of caspase-3 leads to the cleavage of Gasdermin E (GSDME), executing pyroptosis—a highly inflammatory form of programmed cell death that is highly desirable for turning "cold" tumors "hot"[6]. Furthermore, MA acts as a potent anti-angiogenic agent, significantly inhibiting human umbilical vein endothelial cell (HUVEC) migration at concentrations as low as 0.5 µM[7].

G MA This compound (MA) Apaf1 Up-regulation of Apaf-1 MA->Apaf1 Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 GSDME GSDME Cleavage Casp3->GSDME Apoptosis Apoptosis Casp3->Apoptosis Pyroptosis Pyroptosis GSDME->Pyroptosis

This compound-induced apoptosis and pyroptosis signaling cascade in cancer cells.

Reversal of Multidrug Resistance (MDR)

A critical bottleneck in chemotherapy is P-glycoprotein (P-gp)-mediated drug efflux. This compound B (MAB), a closely related xanthonoid, has shown remarkable efficacy in overcoming doxorubicin (DOX) resistance in hepatocellular carcinoma (BEL-7402/Adr cells)[3][8]. Unlike direct competitive inhibitors of P-gp, MAB exerts its chemosensitizing effect translationally. It downregulates P-gp expression by inhibiting the phosphorylation of p38 MAPK and suppressing the NF-κB signaling pathway[8].

MDR MAB This compound B MAPK Inhibition of p-p38 MAPK MAB->MAPK NFkB Inhibition of NF-κB MAB->NFkB Pgp Downregulation of P-gp MAPK->Pgp NFkB->Pgp Efflux Decreased Drug Efflux Pgp->Efflux Sensitization Chemosensitization (DOX) Efflux->Sensitization

Mechanism of P-glycoprotein-mediated MDR reversal by this compound B.

Antimicrobial Activity and Membrane Targeting

This compound exhibits profound antibacterial properties against multidrug-resistant pathogens. Against Vancomycin-Resistant Enterococcus (VRE), MA binds directly to inner membrane phospholipids—specifically phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL)[9]. This binding disrupts membrane fluidity and the proton-motive force (PMF), leading to lethal intracellular reactive oxygen species (ROS) accumulation[9]. MA also demonstrates potent inhibition against the global epidemic MRSA USA300 strain, with a Minimum Inhibitory Concentration (MIC) of 12.5 μM[10].

Neuropharmacology: GABAergic Modulation

Emerging in vivo and in silico studies indicate that MA possesses anxiolytic properties comparable to diazepam (DZP). Molecular docking reveals high binding affinities (-9.2 and -7.6 kcal/mol) toward the allosteric sites of the GABA_A receptor α3 and α2 subunits, respectively, promoting neuronal hyperpolarization[11][12].

Toxicology and Pharmacokinetics

Toxicological Profile

The therapeutic window of natural caged xanthones is notoriously narrow. While MA is less toxic than gambogic acid (GA) in in vivo zebrafish models (evaluated by death and heart rates)[5], its inherent toxicity still limits systemic administration for indications like MRSA[10]. To bypass this, synthetic modifications are required. For instance, synthetically modified derivatives (e.g., derivative 3b) retain anti-MRSA potency while reducing toxicity by 20-fold compared to natural this compound[10].

Pharmacokinetics and Nano-formulation

Free this compound suffers from poor aqueous solubility and rapid systemic clearance. To enhance bioavailability, researchers have developed MA-loaded nanostructured lipid carriers (MA-NLCs)[6][13].

Table 1: Pharmacokinetic Parameters of this compound (Rat Model)[13]

FormulationAUC (0-t) (μg/mL∙min)Half-life (

) Multiplier
Particle Size (nm)Zeta Potential (mV)
Free this compound 4.91 ± 0.651.0x (Baseline)N/AN/A
MA-NLCs 18.91 ± 3.407.93x165.50 ± 1.70-21.85 ± 0.67

Data indicates that lipid nanocarriers increase systemic exposure by nearly 4-fold while extending the circulation half-life by nearly 8-fold.

Validated Experimental Protocols

To ensure reproducibility in preclinical evaluation, the following protocols are engineered with self-validating quality control steps.

Protocol 1: HPLC-MS/MS Quantification of this compound in Plasma

Purpose: To determine the pharmacokinetic profile of MA in vivo[4]. Rationale: Liquid-liquid extraction (LLE) using an ethyl acetate-isopropanol mixture is chosen over protein precipitation to selectively partition the highly hydrophobic caged xanthone while leaving polar plasma proteins behind, ensuring a cleaner baseline for mass spectrometry.

Step-by-Step Methodology:

  • Sample Preparation: Aliquot 50 µL of rat plasma into a microcentrifuge tube. Spike with the internal standard (IS), gambogic acid.

  • Extraction: Add a 1:1 (v/v) mixture of ethyl acetate and isopropanol. Causality: Isopropanol disrupts lipid-protein binding, while ethyl acetate serves as the primary organic partitioning phase.

  • Centrifugation: Vortex for 2 minutes and centrifuge at 12,000 rpm for 10 minutes at 4°C. Transfer the organic supernatant and evaporate to dryness under a gentle nitrogen stream.

  • Reconstitution: Reconstitute the residue in 100 µL of the mobile phase (Water:Acetonitrile, 20:80 v/v).

  • Chromatography: Inject onto a Capcell MG C18 column (50 × 4.6 mm, 5 µm). Run isocratic elution at a flow rate of 0.5 mL/min.

  • Mass Spectrometry: Operate the triple-quadrupole MS in negative ion scan mode. Monitor the precursor → product ion transitions: m/z 559.4 → 471.3 for MA, and m/z 627.3 → 583.3 for the IS[4].

PK Plasma Rat Plasma Sample (50 µL) LLE Liquid-Liquid Extraction (Ethyl Acetate:Isopropanol 1:1) Plasma->LLE HPLC HPLC Isocratic Elution (Capcell MG C18, Water:ACN 20:80) LLE->HPLC MS Triple-Quadrupole MS/MS (Negative Ion Mode) HPLC->MS Quant Quantification (m/z 559.4 -> 471.3) MS->Quant

HPLC-MS/MS analytical workflow for the pharmacokinetic quantification of this compound.

Protocol 2: Evaluation of MDR Reversal via Western Blotting

Purpose: To validate the downregulation of P-gp by this compound B in DOX-resistant cells[3][8].

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed BEL-7402/Adr (DOX-resistant) cells in 6-well plates. Treat with varying concentrations of MAB (0.5, 1.0, and 1.5 μM) or Verapamil (10 μM) as a positive control for 48 to 72 hours. Causality: Verapamil is a well-established P-gp inhibitor; its inclusion validates the assay's sensitivity to efflux pump modulation.

  • Lysis: Lyse cells using cold RIPA buffer supplemented with protease and phosphatase inhibitors to preserve phosphorylated targets (e.g., p-p38).

  • Protein Quantification: Determine protein concentration using a BCA assay kit to ensure equal loading.

  • Electrophoresis & Transfer: Separate proteins on a 10% SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block with 5% non-fat milk. Probe overnight at 4°C with primary antibodies against P-gp, NF-κB, p-p38, p38, and GAPDH (loading control).

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using enhanced chemiluminescence (ECL). Quantify band intensities via densitometry to confirm dose-dependent P-gp suppression[3].

Future Directions in Drug Development

The clinical translation of this compound hinges on overcoming its pharmacokinetic and toxicological limitations. Future development pipelines must focus on:

  • Targeted Delivery Systems: Expanding on NLCs to include antibody-drug conjugates (ADCs) utilizing the caged xanthone scaffold.

  • Structural Optimization: Rational drug design to decouple the pharmacophore responsible for GSDME-mediated pyroptosis from the functional groups driving systemic toxicity.

  • Adjuvant Therapy: Utilizing sub-toxic doses of MA derivatives as adjuvants to restore the efficacy of standard antibiotics (e.g., Vancomycin) or chemotherapeutics (e.g., Doxorubicin)[8][9].

References

  • This compound | C33H36O8 | CID 70697875 - PubChem. National Institutes of Health (NIH). Available at:[Link]

  • This compound B Overcomes P-Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. ACS Omega. Available at:[Link]

  • Anxiolytic Activity of this compound: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions. PMC - National Institutes of Health. Available at:[Link]

  • This compound B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. PMC - National Institutes of Health. Available at:[Link]

  • Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation. PubMed - National Institutes of Health. Available at:[Link]

  • Anxiolytic Activity of this compound: Modulation of Diazepam's Anxiolytic Effects, Possibly Through GABAergic Interventions. ResearchGate. Available at:[Link]

  • Caged xanthones: Potent inhibitors of global predominant MRSA USA300. Elsevier. Available at:[Link]

  • Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane. PubMed - National Institutes of Health. Available at:[Link]

  • Validation of an HPLC–MS-MS Assay for Determination of this compound in Rat Plasma: Application to Pharmacokinetic Studies. Oxford Academic. Available at:[Link]

  • Caged Polyprenylated Xanthones in Garcinia Hanburyi. Dove Medical Press. Available at:[Link]

  • Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy. e-Century Publishing Corporation. Available at:[Link]

Sources

Decoding the Mechanism of Action of Morellic Acid: A Comprehensive Technical Guide on Preliminary Pharmacological Studies

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morellic acid (MA) and its structural analog this compound B (MAB) are caged polyprenylated xanthones isolated from the resin of Garcinia hanburyi (Gamboge). While historically overshadowed by their highly toxic counterpart, gambogic acid (GA), recent preliminary studies have repositioned MA and MAB as highly promising, lower-toxicity candidates for advanced chemotherapeutics[1],[2].

As a Senior Application Scientist, I approach the pharmacological profiling of these compounds not merely as a catalog of effects, but as a series of interconnected mechanistic pathways. This whitepaper synthesizes recent in vitro and in vivo data to decode how this compound disrupts tumor progression through three primary axes: induction of pyroptotic cell death , reversal of multidrug resistance (MDR) , and inhibition of angiogenesis . Furthermore, we address the pharmacokinetic bottlenecks of MA through advanced nanostructured lipid carrier (NLC) formulations.

Mechanistic Profiling in Oncology: Beyond Traditional Apoptosis

While early studies indicated that MA inhibits the proliferation of various tumor cell lines (e.g., HeLa, HCT-116, HepG-2) via classical apoptosis, high-resolution molecular mechanism studies reveal a more sophisticated pathway[1],[2]. MA does not simply trigger silent apoptotic cell death; it actively shifts the cellular degradation modality toward pyroptosis —a highly immunogenic, inflammatory form of programmed cell death.

The Apaf-1/Caspase/GSDME Axis

The causality of MA-induced cytotoxicity begins with the up-regulation of Apaf-1 (Apoptotic protease activating factor 1). Apaf-1 forms an apoptosome that recruits and activates Caspase-9 , which in turn activates the executioner Caspase-3 . Crucially, activated Caspase-3 cleaves Gasdermin E (GSDME) . The N-terminal domain of cleaved GSDME oligomerizes and perforates the plasma membrane, causing cellular swelling, membrane rupture, and the release of pro-inflammatory cytokines[2]. This mechanism is highly desirable in modern oncology, as it effectively turns immunologically "cold" tumors into "hot" tumors, potentially synergizing with immune checkpoint inhibitors.

MA_Apoptosis MA This compound (MA) Apaf1 Apaf-1 Upregulation MA->Apaf1 Induces Casp9 Caspase-9 Activation Apaf1->Casp9 Recruits Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves GSDME GSDME Cleavage Casp3->GSDME Cleaves Apop Apoptosis Casp3->Apop Executes Pyro Pyroptosis GSDME->Pyro Pore Formation

This compound-induced cell death via Apaf-1/Caspase cascade leading to apoptosis and pyroptosis.

Overcoming Multidrug Resistance (MDR): The Role of this compound B

Multidrug resistance (MDR) accounts for over 90% of chemotherapy failures in metastatic cancers. In Hepatocellular Carcinoma (HCC), resistance to Doxorubicin (DOX) is primarily driven by the overexpression of the P-glycoprotein (P-gp/ABCB1) efflux pump.

Recent studies utilizing the DOX-resistant human hepatoma cell line (BEL-7402/Adr) demonstrate that This compound B (MAB) acts as a potent MDR sensitizer[3]. Unlike first-generation inhibitors that merely block the physical pore of P-gp, MAB exerts its effect at the transcriptional level.

The MAPK/NF-κB Inhibition Pathway

MAB significantly inhibits the phosphorylation of p38 MAPK and suppresses the NF-κB signaling pathway[3]. Because the ABCB1 gene promoter contains binding sites for NF-κB, this dual inhibition drastically downregulates the transcription of P-gp mRNA. Consequently, the translation of the P-gp protein drops, leading to an increased intracellular accumulation of DOX and the restoration of drug sensitivity[3].

MAB_MDR MAB This compound B p38 p38 MAPK MAB->p38 Inhibits NFkB NF-κB MAB->NFkB Inhibits mRNA P-gp mRNA p38->mRNA Downregulates NFkB->mRNA Downregulates Pgp P-gp Efflux Pump mRNA->Pgp Translation Drop DOX DOX Accumulation Pgp->DOX Reduced Efflux MDR MDR Reversal DOX->MDR Sensitizes

MAB reverses multidrug resistance by inhibiting p38/NF-κB signaling and downregulating P-gp.

Overcoming Pharmacokinetic Limitations: Nanostructured Lipid Carriers (NLCs)

Despite its potent in vitro efficacy, the clinical translation of this compound is severely bottlenecked by its poor aqueous solubility and rapid systemic clearance. To bypass this, researchers have engineered MA-loaded Nanostructured Lipid Carriers (MA-NLCs) [2].

The Causality of Formulation: Traditional Solid Lipid Nanoparticles (SLNs) form a perfect crystalline lattice that tends to expel the encapsulated drug during storage. By contrast, NLCs utilize a strategic blend of solid lipids and liquid lipids (oils). This creates structural imperfections in the lipid matrix, significantly increasing the drug loading capacity (DL%) and preventing drug expulsion.

Pharmacokinetic Data Summary

In vivo pharmacokinetic analyses in tumor-bearing mouse models confirm that MA-NLCs drastically outperform free MA, leveraging the Enhanced Permeability and Retention (EPR) effect[2].

Pharmacokinetic ParameterFree this compound (MA)MA-Loaded NLCsFold Change / Impact
Particle Size (nm) N/A (Aggregates)165.50 ± 1.70Optimal for EPR effect
Encapsulation Efficiency (%) N/A78.17 ± 0.34High payload retention
Drug Loading (%) N/A7.25 ± 0.38Clinically viable dosing
Zeta Potential (mV) N/A-21.85 ± 0.67High colloidal stability
AUC₀₋ₜ (μg/mL∙min) 4.91 ± 0.6518.91 ± 3.403.85-fold increase
Half-life (t₁/₂) Baseline+7.93x7.93-fold extension

Validated Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols represent self-validating systems used to confirm the mechanisms described above.

Protocol 1: Intracellular Accumulation Assay for MDR Reversal (Flow Cytometry)

Objective: Quantify the inhibition of P-gp efflux activity by MAB using DOX and Rhodamine 123 (Rh123) as fluorescent substrates[3]. Causality: Rh123 and DOX are direct substrates of P-gp. If MAB successfully downregulates P-gp, the intracellular fluorescence of these compounds will proportionally increase.

  • Cell Seeding: Seed BEL-7402/Adr cells into 6-well plates at a density of

    
     cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere.
    
  • Substrate Loading: Add DOX (10 μM) or Rh123 (5 μM) to the culture medium. Incubate for 3 hours to allow baseline cellular uptake.

  • Treatment: Introduce MAB (0.5 μM or 1.0 μM) or Verapamil (10 μM) as a positive control. Co-incubate for an additional 4 hours.

  • Harvest & Wash: Trypsinize the cells, centrifuge at 1,000 rpm for 5 minutes, and wash the pellet three times with ice-cold PBS to halt efflux activity.

  • FACS Analysis: Resuspend the pellet in 500 μL PBS. Analyze via a flow cytometer (e.g., FACS Calibur) using the FL2 channel for DOX or FL1 channel for Rh123.

Validation Checkpoint: The Verapamil positive control must show a statistically significant rightward shift in fluorescence intensity compared to the DOX-only control. If this shift is absent, the BEL-7402/Adr cell line has lost its P-gp overexpression phenotype and the assay is invalid.

Protocol 2: Preparation of MA-NLCs via Hot High-Pressure Homogenization

Objective: Synthesize highly stable nanostructured lipid carriers for MA delivery[2]. Causality: High-pressure homogenization (HPH) at elevated temperatures ensures uniform nano-emulsification, while rapid cooling solidifies the imperfect lipid matrix, trapping the MA inside.

  • Lipid Phase Preparation: Melt a predetermined ratio of solid lipid (e.g., Precirol ATO 5) and liquid lipid (e.g., Miglyol 812) at 10°C above the melting point of the solid lipid. Dissolve this compound into this homogenous melt.

  • Aqueous Phase Preparation: Dissolve surfactants (e.g., Tween 80 and Poloxamer 188) in ultra-pure water and heat to the exact temperature of the lipid phase to prevent premature lipid solidification.

  • Pre-Emulsification: Inject the aqueous phase into the lipid phase under high-speed shear homogenization (10,000 rpm for 5 minutes).

  • High-Pressure Homogenization: Pass the hot pre-emulsion through an HPH unit at 800 bar for 3 to 5 continuous cycles.

  • Solidification: Rapidly cool the resulting nanoemulsion to 4°C in an ice bath to solidify the lipid nanoparticles.

Validation Checkpoint: Immediately measure the Polydispersity Index (PDI) via Dynamic Light Scattering (DLS). A PDI > 0.3 indicates severe aggregation or Ostwald ripening; the batch must be discarded as it will cause erratic pharmacokinetic profiles in vivo.

Conclusion

Preliminary studies on this compound and its derivatives underscore a multifaceted mechanism of action that addresses some of the most pressing challenges in oncology: immune evasion (via pyroptosis induction) and multidrug resistance (via P-gp downregulation). When coupled with advanced NLC delivery systems, the pharmacokinetic barriers of MA are largely mitigated, paving the way for rigorous clinical evaluation.

References

  • [this compound B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways] - ACS Omega | 4

  • [Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy] - Am J Cancer Res / PMC |2

  • [In Vitro and In Vivo Antiangiogenic Activity of Caged Polyprenylated Xanthones Isolated from Garcinia hanburyi Hook. f.] - MDPI | 1

Sources

Technical Guide: In Vitro Biological Activity of Morellic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Executive Summary

Morellic acid (C₃₃H₃₆O₈) is a caged xanthone isolated from the resin of Garcinia hanburyi (Gamboge). Structurally analogous to the well-characterized anticancer agent Gambogic Acid (GA), this compound distinguishes itself through a distinct potency profile, particularly in anti-angiogenic and reversal of multidrug resistance (MDR) applications.

While GA is often cited for its direct cytotoxicity, this compound demonstrates significant biological activity at sub-micromolar concentrations (0.5 µM) in inhibiting endothelial cell migration, a critical step in tumor angiogenesis. Furthermore, its derivatives (e.g., this compound B) have shown efficacy in overcoming P-glycoprotein (P-gp) mediated resistance in hepatocellular carcinoma.[1] This guide provides a rigorous technical overview of its in vitro activity, mechanistic pathways, and validated experimental protocols.

Part 2: Chemical Identity & Physicochemical Properties[1][2][3]

Before initiating in vitro assays, the physicochemical limitations of this compound must be addressed to ensure data reproducibility.

PropertySpecificationTechnical Note
CAS Number 304-71-2Verify against CoA to distinguish from Moreollic acid.[1]
Molecular Weight 560.64 g/mol
Solubility DMSO (>10 mM)Insoluble in water. Precipitates in aqueous media >1% DMSO.
Stability Light Sensitive Degrades rapidly under UV/Vis light. Handle in amber vessels.
Storage -20°C (Solid/Stock)Avoid freeze-thaw cycles of DMSO stocks.[1]
Critical Handling Protocol
  • Solvent: Prepare primary stock in anhydrous DMSO (dimethyl sulfoxide) at 10-20 mM.

  • Light Protection: All experiments (weighing, dilution, incubation) must be performed under low-light conditions or using amber tubes.[1] Caged xanthones undergo photo-oxidation/isomerization.[1]

  • Aqueous Dilution: When diluting into culture medium, ensure the final DMSO concentration is <0.5% (v/v) to avoid solvent toxicity masking the compound's effect. Vortex immediately to prevent microprecipitation.

Part 3: Mechanism of Action (MOA)

The biological activity of this compound is pleiotropic, engaging multiple signaling nodes. Its efficacy is driven by the "caged" xanthone scaffold, which interacts with cellular membranes and specific protein targets.

Anti-Angiogenesis (Primary Mechanism)

This compound is a potent inhibitor of endothelial cell migration.[2] Unlike direct cytotoxic agents that kill cells indiscriminately, this compound at low concentrations (0.5 µM) selectively halts the motility of Human Umbilical Vein Endothelial Cells (HUVECs), preventing the formation of new blood vessels essential for tumor growth.

Apoptosis Induction (Secondary Mechanism)

Similar to Gambogic Acid, this compound induces apoptosis in cancer cells (e.g., HeLa, HepG2) via the intrinsic mitochondrial pathway:

  • Trigger: Loss of Mitochondrial Membrane Potential (ΔΨm).[3]

  • Cascade: Release of Cytochrome c

    
     Activation of Caspase-9 
    
    
    
    Activation of Caspase-3
    
    
    PARP Cleavage.[1]
  • Regulation: Downregulation of anti-apoptotic Bcl-2 and upregulation of pro-apoptotic Bax.[1]

MDR Reversal (Tertiary Mechanism)

In multidrug-resistant lines (e.g., BEL-7402/Adr), this compound and its congeners (this compound B) inhibit the efflux function of P-glycoprotein (P-gp), restoring sensitivity to chemotherapeutics like Doxorubicin.[1]

Pathway Visualization

MorellicAcid_MOA MA This compound (Extracellular) HUVEC Endothelial Cell (HUVEC) MA->HUVEC 0.5 µM Tumor Tumor Cell (HeLa/HepG2) MA->Tumor > 2.0 µM Pgp P-gp Transporter (Inhibition) MA->Pgp Modulation Migr Cell Migration Machinery HUVEC->Migr Inhibits Mito Mitochondria (ΔΨm Loss) Tumor->Mito Angio Angiogenesis Inhibition Migr->Angio Casp9 Caspase-9 Activation Mito->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apop Apoptosis (Cell Death) Casp3->Apop Dox Chemo Accumulation Pgp->Dox Restores Sensitivity Dox->Apop

Figure 1: Pleiotropic signaling mechanisms of this compound in endothelial and tumor cells.

Part 4: In Vitro Biological Activity Data[6][7][8]

The following data summarizes the potency of this compound compared to its analogues. Note the distinction between "this compound" (Parent) and "this compound B".

Cell LineAssay TypeCompoundIC50 / Effective Conc.[4][5]OutcomeRef
HUVEC Migration (Wound Healing)This compound0.5 µM Strong inhibition of migration (>50%) without massive cell death.[1][1]
BEL-7402 Cytotoxicity (MTT)This compound B2.84 ± 0.59 µMPotent cytotoxicity in sensitive hepatocellular carcinoma.[2]
BEL-7402/Adr Cytotoxicity (MTT)This compound B12.90 ± 4.84 µMReduced potency in resistant lines, but reverses Doxorubicin resistance.[1][4][2]
HeLa CytotoxicityCaged Xanthones*1.0 - 5.0 µMTypical range for this structural class.[1][3]
E. faecalis AntibacterialGamboge ExtractMIC: 2-4 µg/mLMembrane disruption (UPPS inhibition).[1][4]

*Note: "Caged Xanthones" refers to the general class including this compound, Gambogic acid, and Moreollic acid.

Part 5: Validated Experimental Protocols

Protocol A: Anti-Angiogenic Migration Assay (Wound Healing)

Objective: To verify the specific migration inhibitory effect of this compound at sub-cytotoxic concentrations.

Materials:

  • HUVEC cells (Passage 2-5).[1]

  • Culture Media: EGM-2 (Endothelial Growth Medium).[1]

  • This compound Stock (10 mM in DMSO).[2]

  • 24-well culture plate.

  • Sterile 200 µL pipette tip.

Workflow:

  • Seeding: Seed HUVECs (

    
     cells/well) in a 24-well plate. Incubate at 37°C/5% CO₂ until a 90-100% confluent monolayer forms (approx. 24h).
    
  • Starvation: Replace medium with basal medium (serum-free) for 6 hours to synchronize the cell cycle.

  • Wounding: Using a sterile 200 µL pipette tip, scratch a straight line through the center of the monolayer.

  • Wash: Gently wash twice with PBS to remove detached cells.

  • Treatment: Add fresh medium containing this compound at 0.5 µM .

    • Control: 0.005% DMSO (vehicle).

    • Positive Control:[4][6] Sunitinib (or known migration inhibitor).

  • Imaging: Capture images at 0h (immediately after treatment) and 24h using a phase-contrast microscope.

  • Analysis: Measure the wound width using ImageJ. Calculate % wound closure:

    
    [1]
    
Protocol B: Cytotoxicity & MDR Reversal Assay

Objective: To determine IC50 and assess the ability to sensitize resistant cells.[4]

Workflow Visualization:

Protocol_MTT Step1 Seed Cells (5k/well) 96-well Plate Step2 Incubate 24h (Adhesion) Step1->Step2 Step3 Treat Serial Dilution (0.1 - 50 µM) Step2->Step3 Step4 Incubate 48h (Darkness) Step3->Step4 Step5 Add MTT (0.5 mg/mL) 4h @ 37°C Step4->Step5 Step6 Solubilize Crystals (DMSO) Step5->Step6 Step7 Read Abs 570 nm Step6->Step7 Note1 Critical: Protect from Light Note1->Step3 Note1->Step4

Figure 2: Step-by-step workflow for the MTT cytotoxicity assay adapted for light-sensitive xanthones.

Key Technical Nuances:

  • Seeding Density: Use

    
     cells/well. Higher densities may reach confluence too early, masking the anti-proliferative effect.
    
  • Drug Addition: Prepare a 2X concentration intermediate plate in medium to ensure uniform DMSO concentration across all wells.

  • MDR Reversal Setup: To test reversal, treat resistant cells (e.g., BEL-7402/Adr) with a non-toxic dose of this compound (e.g., 0.5 µM) plus varying doses of Doxorubicin. Compare the IC50 of Doxorubicin with and without this compound.

Part 6: References

  • TargetMol. (2024). This compound Product Description & Biological Activity. Retrieved from [1]

  • Wang, X., et al. (2018).[7] this compound B Overcomes P-Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. National Institutes of Health (PMC). Retrieved from [1]

  • Han, Q.B., et al. (2008). Improved high-performance liquid chromatographic method for simultaneous determination of 12 cytotoxic caged xanthones in gamboges. Biomedical Chromatography. Retrieved from

  • ResearchGate. (2022). Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus. Retrieved from

  • PubChem. (2025). This compound Compound Summary. National Library of Medicine. Retrieved from [1]

Sources

Technical Guide: Therapeutic Targeting of Morellic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Caged Xanthone Scaffold

Morellic acid (MA) is a bioactive caged xanthone isolated from the resin of Garcinia hanburyi and Garcinia morella.[1] While structurally analogous to the well-characterized gambogic acid (GA), MA possesses a distinct pharmacological profile characterized by a dioxo-monocarboxylic acid motif.

This guide dissects the therapeutic utility of MA, moving beyond general cytotoxicity to identify specific molecular targets. Recent data (2024-2025) has bifurcated its potential into two high-value domains: reversal of multidrug resistance (MDR) in oncology and membrane disruption in vancomycin-resistant enterococci (VRE) .

Key Takeaway for Developers: MA is not merely a cytotoxic agent; it is a Proton Motive Force (PMF) uncoupler in bacteria and a P-glycoprotein (P-gp) modulator in resistant cancer lines.

Chemical Profile & Structure-Activity Relationship (SAR)

Understanding the "cage" is critical for target engagement. The xanthone core provides rigidity, while the prenyl side chains facilitate membrane insertion.

  • Core Scaffold: 4-oxa tricyclic [4.3.1.0^3,7] decane-2-one system.

  • Key Functional Groups:

    • C-30 Carboxyl Group: Essential for solubility and serves as the primary handle for amide derivatization (e.g., compound TH12-10) to improve potency.

    • C-34/39 Allylic System: Critical for Michael addition reactions with biological nucleophiles (e.g., cysteine residues on target proteins).

    • C-8 Hydroxyl: Often modifies potency; esterification can reduce activity, suggesting hydrogen bonding is required for target fit.

Primary Therapeutic Targets

Target A: Bacterial Inner Membrane Phospholipids (Anti-VRE)

Mechanism: PMF Uncoupling Unlike traditional antibiotics that target cell wall synthesis (vancomycin) or protein synthesis, MA acts as a membrane-targeting agent specific to Gram-positive resistant strains.

  • Molecular Target: MA binds directly to phosphatidylethanolamine (PE) , phosphatidylglycerol (PG) , and cardiolipin (CL) within the bacterial inner membrane.

  • Mode of Action:

    • Insertion: The hydrophobic prenyl groups insert into the lipid bilayer.

    • Disruption: This binding alters membrane fluidity and disrupts the Proton Motive Force (PMF).

    • Lethality: The collapse of PMF triggers an uncontrolled accumulation of intracellular Reactive Oxygen Species (ROS), leading to bactericidal activity.

  • Validation: Transcriptional analysis shows downregulation of fatty acid biosynthesis and glycerophospholipid metabolism genes upon MA treatment.

Target B: P-glycoprotein (MDR1) & NF-κB Signaling (Anticancer)

Mechanism: Allosteric Modulation & Transcriptional Repression In multidrug-resistant (MDR) hepatocellular carcinoma (e.g., BEL-7402/Adr cells), MA (specifically this compound B) functions as a chemosensitizer.

  • Direct Effect: Downregulates the expression of P-glycoprotein (P-gp) , the efflux pump responsible for chemotherapy resistance.

  • Upstream Regulation: MA inhibits the phosphorylation of p38 MAPK , which subsequently suppresses NF-κB nuclear translocation. Since NF-κB is a transcriptional activator of MDR1 (the gene encoding P-gp), MA effectively shuts down the pump at the transcriptional level.

  • Apoptotic Triggers:

    • Upregulation of Apaf-1 .[2]

    • Activation of Caspase-3/9 .

    • Induction of GSDME-mediated pyroptosis (a lytic form of cell death highly immunogenic in tumors).

Quantitative Data Summary

The following table summarizes potency data for this compound and its key derivatives against validated targets.

CompoundTarget / Cell LinePhenotypePotency (IC50 / MIC)Reference
This compound VRE (Enterococcus)Bacterial Cell DeathMIC: 2 - 4 µg/mL [1]
This compound MRSA (S. aureus)Bacterial Cell DeathMIC: 2 - 8 µg/mL [1]
This compound B BEL-7402 (Sensitive)CytotoxicityIC50: 2.84 µM [2]
This compound B BEL-7402/Adr (Resistant)MDR ReversalIC50: 12.90 µM [2]
TH12-10 (Derivative)HCT-116 (Colon Cancer)G1/S Cell Cycle ArrestIC50: 0.83 µM [3]
TH12-10 (Derivative)SW620 (Metastatic)G1/S Cell Cycle ArrestIC50: 0.79 µM [3]

> Note: TH12-10 demonstrates superior potency to 5-Fluorouracil (5-Fu) in SW620 cells, highlighting the potential of the MA scaffold when optimized.

Mechanistic Visualization

Diagram 1: Anti-VRE Mechanism (Membrane Disruption)

This pathway illustrates the sequence of events from membrane binding to bacterial death.

VRE_Mechanism MA This compound Membrane Inner Membrane Phospholipids (PE, PG, CL) MA->Membrane Hydrophobic Insertion Fluidity Altered Membrane Fluidity Membrane->Fluidity Structural Perturbation Metabolism Downregulation of Fatty Acid Biosynthesis Membrane->Metabolism Transcriptional Feedback PMF Disruption of Proton Motive Force (ΔΨ collapse) Fluidity->PMF Ion Gradient Loss ROS Intracellular ROS Accumulation PMF->ROS Respiratory Chain Failure Death Bacterial Cell Death (Bactericidal) PMF->Death ROS->Death Oxidative Damage

Caption: this compound targets VRE by binding inner membrane lipids, collapsing the proton motive force (PMF), and inducing lethal ROS accumulation.[3]

Diagram 2: Anticancer & MDR Reversal Signaling

This pathway details how MA sensitizes drug-resistant cells via the MAPK/NF-κB axis.

Anticancer_Signaling MA This compound (B) p38 p-p38 MAPK MA->p38 Inhibits Phosphorylation NFkB NF-κB (Nuclear Translocation) MA->NFkB Inhibits (via p38) Apaf1 Apaf-1 / Caspase-3/9 MA->Apaf1 Upregulates GSDME GSDME (Pyroptosis) MA->GSDME Activates p38->NFkB Activates MDR1 MDR1 Gene Transcription NFkB->MDR1 Promotes NFkB->Apaf1 Represses (normally) Pgp P-glycoprotein (P-gp) Efflux Pump MDR1->Pgp Translates to Drug Chemotherapy Retention (e.g., Doxorubicin) Pgp->Drug Pumps out Apaf1->GSDME Caspase Cleavage

Caption: MA reverses drug resistance by inhibiting the p38/NF-κB axis, reducing P-gp expression, and triggering GSDME-mediated pyroptosis.

Experimental Protocols for Validation

To validate these targets in your own pipeline, use the following self-validating workflows.

Protocol A: Bacterial Membrane Permeabilization Assay

Purpose: Confirm MA targets the membrane rather than intracellular enzymes.

  • Preparation: Harvest VRE cells at mid-log phase (

    
    ).
    
  • Probes: Use diSC3(5) (3,3'-dipropylthiadicarbocyanine iodide) for membrane potential.

  • Baseline: Incubate cells with diSC3(5) until fluorescence stabilizes (dye enters polarized cells and quenches).

  • Challenge: Add this compound (at 1x, 2x, 4x MIC).

  • Readout: Monitor fluorescence increase using a spectrofluorometer (Ex 622 nm / Em 670 nm).

    • Interpretation: A rapid spike in fluorescence indicates membrane depolarization (dye release), confirming PMF disruption.

    • Control: Use Valinomycin as a positive control for depolarization.

Protocol B: MDR Reversal & Target Engagement

Purpose: Quantify P-gp inhibition and NF-κB suppression.

  • Cell Model: Use BEL-7402/Adr (Doxorubicin-resistant) vs. BEL-7402 (Parental).[4]

  • Treatment: Treat cells with MA (0.5 - 2.0 µM) for 24 hours.

  • Rhodamine 123 Efflux Assay (Functional P-gp Test):

    • Load cells with Rhodamine 123 (5 µM) for 30 min.

    • Wash and incubate with MA.

    • Measure intracellular fluorescence via Flow Cytometry.

    • Result: Increased retention of Rhodamine 123 in MA-treated resistant cells confirms P-gp inhibition.

  • Western Blotting (Mechanism):

    • Lysate fractions: Cytosolic vs. Nuclear.

    • Blot for: p-p38 , NF-κB p65 (nuclear fraction), and P-gp .

    • Validation: Decrease in nuclear p65 and total P-gp levels correlates with efficacy.

References

  • Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane. Journal of Natural Products. (2024). Link

  • This compound B Overcomes P-Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. ACS Omega. (2025). Link

  • Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge. Molecules. (2022). Link

  • Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy. Drug Delivery. (2023). Link

Sources

Methodological & Application

morellic acid extraction and purification protocol

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Isolation, Purification, and Mechanistic Profiling of Morellic Acid

Executive Summary & Scientific Rationale

This compound (MA) is a highly potent, caged polyprenylated xanthone derived primarily from the resin (gamboge) and stem bark of Garcinia hanburyi and Garcinia morella[1][2]. Characterized by a specialized 4-oxatricyclo[4.3.1.0^{3,7}]dec-2-one scaffold, MA exhibits profound antineoplastic, antiangiogenic, and anti-HIV activities[1][3].

However, the isolation of MA presents significant chromatographic challenges. It naturally co-exists with structurally analogous epimers (e.g., gambogic acid, isogambogic acid) which exhibit nearly identical polarities and molecular weights[2][4]. Traditional silica gel chromatography often results in irreversible adsorption, poor resolution, and low recovery of these caged xanthones.

The Causality of the Protocol: To overcome this, the following protocol utilizes a self-validating, orthogonal purification strategy. We employ ultrasound-assisted extraction (UAE) for deep cellular penetration, followed by liquid-liquid extraction (LLE) to strip away highly polar tannins. The critical separation engine is pH-zone-refining counter-current chromatography (pH-zone-refining CCC)[4]. Because this compound contains a free carboxylic acid group, pH-zone CCC exploits its weakly acidic nature. By adding an acid retainer to the stationary phase and a basic eluter to the mobile phase, the compounds elute as highly concentrated, rectangular bands based on their


 and hydrophobicity, allowing for massive sample loading without loss of resolution. A final polishing step using preparative High-Performance Liquid Chromatography (Prep-HPLC) ensures >98% purity, making the isolate suitable for downstream nanostructured lipid carrier (NLC) formulation and in vivo pharmacokinetic studies[5][6].

Step-by-Step Extraction and Fractionation Protocol

Phase 1: Raw Material Processing and Ultrasound-Assisted Extraction

  • Preparation: Dry the stem bark of G. hanburyi at 45°C for 72 hours. Pulverize the dried material and pass it through a 100-mesh sieve to maximize the surface-area-to-solvent ratio[2].

  • Extraction: Suspend 2.5 kg of the powdered biomass in 3.0 L of HPLC-grade Methanol (MeOH).

  • Sonication: Subject the suspension to ultrasound-assisted extraction (UAE) at room temperature for 60 minutes. Repeat this process three times with fresh solvent to ensure exhaustive extraction of the polyprenylated xanthones[2].

  • Concentration: Pool the methanolic extracts and evaporate under reduced pressure using a rotary evaporator (water bath at 40°C) to yield a dark brown crude residue.

Phase 2: Liquid-Liquid Partitioning (Enrichment)

  • Aqueous Suspension: Suspend the crude methanolic residue in 1.0 L of deionized water.

  • Dichloromethane (DCM) Partitioning: Extract the aqueous suspension with DCM (500 mL × 3). The moderately polar caged xanthones, including this compound, will preferentially partition into the organic DCM layer, leaving highly polar glycosides in the aqueous phase[2].

  • Evaporation: Dry the pooled DCM fractions over anhydrous sodium sulfate (

    
    ), filter, and evaporate to dryness to yield the xanthone-enriched DCM extract.
    

G Start Garcinia hanburyi Stem Bark (2.5 kg) Grind Drying & Pulverization (45°C, 100 mesh) Start->Grind Extract Ultrasound-Assisted Extraction (Methanol, 3x 3L) Grind->Extract Evaporate Rotary Evaporation (Dark Brown Residue) Extract->Evaporate LLE1 Liquid-Liquid Partitioning (Water : DCM) Evaporate->LLE1 DCM_Frac DCM Fraction (Xanthone Enriched) LLE1->DCM_Frac Organic Phase Aq_Frac Aqueous Fraction (Discard) LLE1->Aq_Frac Aqueous Phase

Workflow for the extraction and liquid-liquid partitioning of Garcinia hanburyi biomass.

Advanced Chromatographic Purification (CCC & HPLC)

Phase 3: pH-Zone-Refining Counter-Current Chromatography

  • Solvent System Preparation: Prepare a biphasic solvent system of n-hexane/ethyl acetate/methanol/water (7:3:8:2, v/v/v/v).

  • Phase Modification: Add 0.1% trifluoroacetic acid (TFA) to the upper organic phase (acting as the stationary retainer). Add 0.03% triethylamine (TEA) to the lower aqueous phase (acting as the mobile eluter)[4].

  • Separation: Load the DCM extract (up to 3 g) into the CCC column. Pump the mobile phase at a flow rate of 2.0 mL/min while rotating the apparatus at 800 rpm. Collect the fractions containing the this compound/isogambogenic acid mixture (monitored via UV at 254 nm)[4].

Phase 4: Conventional HSCCC and Preparative HPLC Polishing

  • Orthogonal HSCCC: Subject the enriched mixture to a second round of conventional HSCCC using n-hexane/methyl tert-butyl ether (MTBE)/acetonitrile/water (8:2:6:4, v/v/v/v) to separate this compound from isogambogenic acid[4].

  • Prep-HPLC Polishing: For final purification (>98%), inject the fraction onto a Preparative C18 column (e.g., Capcell MG-C18, 50 × 4.6 mm, 5 µm). Use an isocratic mobile phase of water–acetonitrile (20:80, v/v) at a flow rate of 0.5 mL/min[5].

  • Storage: Lyophilize the purified this compound. Store the stock solution at -80°C (stable for up to 6 months) or -20°C (stable for 1 month) in sealed, light-protected containers to prevent degradation[3].

G Input DCM Fraction (Crude Caged Xanthones) pH_CCC pH-Zone-Refining CCC (Hex/EtOAc/MeOH/H2O + TFA/TEA) Input->pH_CCC Load (3g scale) Mix_Frac This compound / Isogambogenic Acid Mixture pH_CCC->Mix_Frac Target Elution Band HSCCC Conventional HSCCC (Hex/MTBE/ACN/H2O) Mix_Frac->HSCCC Orthogonal Separation Prep_HPLC Preparative HPLC (C18, Iso-cratic H2O:ACN) HSCCC->Prep_HPLC Polishing Step Pure_MA Purified this compound (>98% Purity) Prep_HPLC->Pure_MA Peak Collection

Orthogonal purification pathway utilizing pH-zone CCC, HSCCC, and Preparative HPLC.

Quantitative Data Summaries

Table 1: Solvent Systems and Partitioning Parameters for CCC [4]

Chromatographic Step Solvent System (v/v/v/v) Modifiers Target Outcome
pH-Zone-Refining CCC n-Hexane/EtOAc/MeOH/H₂O (7:3:8:2) Upper: 0.1% TFA (Retainer)Lower: 0.03% TEA (Eluter) Bulk separation of acidic xanthones from neutral impurities.
Conventional HSCCC n-Hexane/MTBE/ACN/H₂O (8:2:6:4) None Separation of β-morellic acid from isogambogenic acid.

| Prep-HPLC | H₂O/Acetonitrile (20:80) | None | Final polishing to >98% purity. |

Table 2: Extraction Yields and Pharmacokinetic Stability Metrics [2][4][5]

Parameter Value / Observation
Initial Biomass (Stem Bark) 2.5 kg (yields ~71.9 g DCM extract)
Crude Extract Loading (CCC) 3.157 g
β-Morellic Acid Yield 10.4 mg (from 218.0 mg enriched mixture)
Final Purity (HPLC-PAD) >95% - 98%

| Plasma Stability (Rat) | Bias ≤6.4%, Precision (RSD) ≤14.0% across 20–7,500 ng/mL |

Biological Application & Mechanistic Grounding

Purified this compound is highly hydrophobic, leading to poor aqueous bioavailability. Recent advancements utilize Nanostructured Lipid Carriers (MA-NLCs) to enhance its delivery[6][7]. In vitro and in vivo models demonstrate that MA-NLCs severely curtail cancer cell proliferation.

Mechanistic Causality: this compound triggers a dual-pathway cell death mechanism. It up-regulates Apoptotic protease activating factor 1 (Apaf-1), which subsequently activates the Caspase-9 and Caspase-3 cascade. Crucially, activated Caspase-3 not only executes classical apoptosis but also cleaves Gasdermin E (GSDME), triggering pore formation and inducing pyroptosis (inflammatory cell death)[6].

G MA This compound (NLC Formulation) Apaf1 Apaf-1 Upregulation MA->Apaf1 Induces Casp9 Caspase-9 Activation Apaf1->Casp9 Forms Apoptosome Casp3 Caspase-3 Activation Casp9->Casp3 Cleaves/Activates GSDME GSDME Cleavage Casp3->GSDME Cleaves Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Execution Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDME->Pyroptosis Pore Formation

This compound-induced apoptosis and GSDME-mediated pyroptosis signaling pathway.

References

  • This compound | Antiangiogenic Agent - MedchemExpress.com. MedChemExpress. 3

  • This compound | C33H36O8 | CID 70697875 - PubChem. National Institutes of Health (NIH). 1

  • CYTOTOXIC XANTHONOIDS FROM THE STEM BARK OF GARCINIA HANBURYI COLLECTED IN VIETNAM. VAST Journals System. 2

  • Validation of an HPLC–MS-MS Assay for Determination of this compound in Rat Plasma: Application to Pharmacokinetic Studies. Oxford Academic. 5

  • Caged Polyprenylated Xanthones in Garcinia Hanburyi | DDDT. Dove Medical Press. 7

  • Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation. PubMed. 6

  • Combinative application of pH-zone-refining and conventional high-speed counter-current chromatography for preparative separation of caged polyprenylated xanthones from gamboge. PubMed. 4

Sources

Application Note: Synthesis of Morellic Acid Derivatives for Structure-Activity Relationship (SAR) Studies

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Scientific Rationale

Morellic acid (MA) is a caged tetracyclic xanthone isolated from the resin of Garcinia hanburyi (Gamboge) and Garcinia morella. Structurally related to Gambogic Acid (GA), MA exhibits potent cytotoxic, anti-angiogenic, and antibacterial properties. However, like many natural products in this class, its clinical utility is limited by poor aqueous solubility and narrow therapeutic index .

This guide details the protocols for synthesizing MA derivatives to establish a Structure-Activity Relationship (SAR). The primary objective of these modifications is to modulate physicochemical properties (LogP, solubility) while retaining or enhancing the pharmacophore's affinity for targets such as Hsp90 and VEGFR-2.

The "Caged Xanthone" Pharmacophore

The biological activity of MA hinges on the unique caged motif (4-oxa-tricyclo[4.3.1.0]dec-8-en-3-one) which functions as a Michael acceptor.[1]

  • Critical Region: The

    
    -unsaturated ketone at C-10 is essential for nucleophilic attack by thiol groups on proteins.[1]
    
  • Modifiable Region: The C-29/30 carboxylic acid side chain is the primary handle for derivatization. Modifying this site into amides or esters significantly alters solubility and cellular uptake without disrupting the electrophilic core.

Chemical Structure & Modification Strategy

The following diagram outlines the core structure of this compound and the logic flow for SAR derivatization.

MA_SAR_Strategy MA This compound (Core) C29_Acid C-29/30 Carboxylic Acid (Primary Modification Site) MA->C29_Acid Contains C10_Alkene C-10 Michael Acceptor (Essential for Activity) MA->C10_Alkene Contains Amide_Deriv Amide Derivatives (Improved Solubility/Stability) C29_Acid->Amide_Deriv EDC/HOBt or HATU + R-NH2 Ester_Deriv Ester Derivatives (Prodrug Potential) C29_Acid->Ester_Deriv Alkylation + R-X Target Biological Targets (Hsp90, VEGFR-2) C10_Alkene->Target Covalent Binding (Cysteine Thiol) Amide_Deriv->Target Modulates Affinity & Uptake

Figure 1: Structural logic for this compound SAR. The C-29/30 acid is the modification handle, while the C-10 alkene preserves the mechanism of action.[1]

Protocol: Isolation of this compound

Prerequisite: High-purity starting material is required for reliable SAR.[1] Commercial MA is expensive; isolation from crude resin is cost-effective.[1]

Materials
  • Source: Crude resin of Garcinia hanburyi (Gamboge).[2][3]

  • Solvents: Ethanol (95%), Hexane, Ethyl Acetate (EtOAc), Methanol (MeOH), Acetonitrile (ACN).

  • Equipment: Ultrasonicator, Rotary Evaporator, Silica Gel (200-300 mesh), Preparative HPLC (C18 column).

Step-by-Step Procedure
  • Extraction:

    • Pulverize 100 g of dry Garcinia hanburyi resin.

    • Extract with Ethanol (3 x 400 mL) under ultrasonication at 40°C for 30 mins per cycle.

    • Filter and concentrate the combined supernatant in vacuo to obtain a crude orange gum.

  • Fractionation (Silica Gel):

    • Dissolve crude extract in minimum EtOAc.

    • Load onto a silica gel column.[2][4]

    • Elute with a gradient of Hexane:EtOAc (from 10:1 to 1:1).

    • Collect fractions. MA typically elutes in the mid-polarity fractions (monitor via TLC, Rf ~0.4 in 3:1 Hexane:EtOAc).

  • Purification (Prep-HPLC):

    • Dissolve the MA-rich fraction in MeOH.[1]

    • Column: C18 Reverse Phase (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: Isocratic MeOH:Water (85:15) or ACN:Water (80:20) with 0.1% Formic Acid.

    • Detection: UV at 360 nm.

    • Collect the peak corresponding to this compound (confirm via MS, m/z ~561 [M+H]+).

    • Lyophilize to obtain a yellow/orange powder (>98% purity).

Protocol: Synthesis of Amide Derivatives (General Procedure)

Rationale: Amide coupling is the standard method to generate diverse libraries. The use of EDC/HOBt or HATU prevents racemization and suppresses side reactions at the sensitive C-10 alkene.

Reaction Workflow Diagram

Synthesis_Workflow Start This compound (1 eq) Reagents Add: EDC.HCl (1.2 eq) HOBt (1.2 eq) DMAP (1.5 eq) Start->Reagents Reaction Stir: DMF/DCM, RT, 2-5 hrs Reagents->Reaction Amine Add: Amine (R-NH2) (1.2 eq) Amine->Reaction Reaction->Amine after 15 min activation Quench Quench: Ice Water / 1N HCl Reaction->Quench Workup Extract: DCM Wash: Brine/NaHCO3 Quench->Workup Purify Column Chromatography (Hexane/EtOAc) Workup->Purify Product This compound Amide Purify->Product

Figure 2: Amide coupling workflow.[1] Activation of the carboxylic acid precedes amine addition to ensure efficiency.

Detailed Methodology

Reagents:

  • This compound (MA)[4][5]

  • Amine (R-NH2) of choice (e.g., benzylamine, aniline derivatives)[1]

  • Coupling Agents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC[1]·HCl), 1-Hydroxybenzotriazole (HOBt).[1]

  • Base: 4-Dimethylaminopyridine (DMAP) or DIPEA.[1]

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).

Procedure:

  • Activation:

    • In a round-bottom flask, dissolve This compound (1.0 mmol) in anhydrous DCM (10 mL).

    • Add EDC·HCl (1.2 mmol) and HOBt (1.2 mmol) .

    • Add DMAP (1.5 mmol) .

    • Stir at 0°C for 15 minutes, then warm to Room Temperature (RT) for 15 minutes. Note: The solution typically darkens slightly.

  • Coupling:

    • Add the Amine (1.2 mmol) dropwise.

    • Stir the reaction mixture at RT. Monitor via TLC (Mobile phase: Hexane:EtOAc 2:1).

    • Reaction is typically complete within 2–5 hours .

  • Workup:

    • Dilute with DCM (20 mL).

    • Acid Wash: Wash with 1N HCl (2 x 10 mL) to remove unreacted amine and DMAP. Critical: Do not use strong acid or prolonged exposure to avoid opening the caged ring.

    • Base Wash: Wash with saturated NaHCO3 (2 x 10 mL) to remove unreacted MA and HOBt.

    • Dry: Wash with Brine, dry over anhydrous Na2SO4, and concentrate in vacuo.

  • Purification:

    • Purify residue via flash column chromatography (Silica gel).[4]

    • Eluent: Gradient Hexane:EtOAc (typically 5:1 to 2:1).

    • Yields typically range from 60–85%.

Protocol: Biological Evaluation (SAR)

Cytotoxicity Assay (MTT)

To validate the SAR, derivatives must be tested against cancer cell lines (e.g., HepG2, K562, HeLa) and normal cells (e.g., Vero, HUVEC) to determine the Selectivity Index (SI).

Procedure:

  • Seeding: Plate cells at

    
     cells/well in 96-well plates. Incubate for 24h.
    
  • Treatment: Add MA derivatives (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 5, 10, 50, 100 µM). Ensure final DMSO < 0.1%.

  • Incubation: Incubate for 48h or 72h at 37°C, 5% CO2.

  • Development: Add MTT reagent (5 mg/mL). Incubate 4h. Dissolve formazan crystals in DMSO.

  • Read: Measure Absorbance at 570 nm. Calculate IC50 using non-linear regression.

Data Analysis & SAR Interpretation

Construct a table to correlate R-group properties with IC50 values.[1]

Compound IDR-Group (Amide)LogP (Calc)IC50 (HepG2) µMSolubility
MA (Parent) -OH (Acid)~5.42.5Low
MA-01 -NH-CH3~5.11.8Moderate
MA-02 -NH-Phenyl~6.23.5Low
MA-03 -NH-CH2-CH2-Morpholine~4.20.8High

Interpretation:

  • Hydrophilic groups (MA-03): Often improve potency by enhancing solubility and bioavailability.[1]

  • Bulky hydrophobic groups (MA-02): May decrease potency due to steric hindrance or poor solubility.[1]

References

  • Isolation & Structure: Han, Q. B., et al. "Caged Gambogic Acid Derivatives from the Resin of Garcinia hanburyi." Planta Medica, 2006.

  • Amide Synthesis Protocol: Wang, J., et al. "Synthesis and antitumor activity of the amide derivatives of gambogic acid." Bioorganic & Medicinal Chemistry Letters, 2011.

  • Biological Targets: Chantarasriwong, O., et al. "Structure–Activity Relationship Study of this compound Derivatives as Anti-HIV-1 Agents."[6] Journal of Natural Products, 2010.

  • General SAR Methodology: Gu, H., et al. "Discovery of novel gambogic acid derivatives as potent antitumor agents." European Journal of Medicinal Chemistry, 2015.

  • This compound Properties: PubChem Compound Summary for CID 70697875, this compound.

Sources

Application Note: Cytotoxicity Profiling of Morellic Acid in Cancer Models

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Morellic acid (MA), a caged xanthone isolated from Garcinia morella and Garcinia hanburyi, exhibits potent antitumor properties distinct from its structural analog, gambogic acid.[1] While promising, the hydrophobic nature and specific stability profile of MA require optimized assay conditions to avoid false negatives or precipitation-induced artifacts. This application note provides a validated workflow for evaluating MA cytotoxicity, focusing on solubilization strategies, metabolic viability screening, and mechanistic validation via mitochondrial apoptosis pathways.

Introduction & Compound Properties[1][2][3][4][5][6][7][8][9][10][11]

This compound (CAS: 5304-71-2) functions as a pleiotropic anticancer agent. Unlike targeted small molecules that often act on a single kinase, MA induces cytotoxicity through a multi-target mechanism involving mitochondrial dysfunction, caspase activation, and cytoskeletal disruption.

Chemical Constraints & Handling[12]
  • Hydrophobicity: MA is poorly soluble in water. It requires an organic co-solvent (DMSO) for initial solubilization.

  • Light Sensitivity: As a caged xanthone, MA contains a chromophore sensitive to photo-degradation. All stocks and assay plates should be protected from direct light.

  • Stability: Stable in DMSO at -80°C for up to 1 year. Avoid repeated freeze-thaw cycles which can induce precipitation.

Validated Cell Models

Literature supports the sensitivity of the following lines to MA:

  • MCF-7 & MDA-MB-231 (Breast Carcinoma)

  • HeLa (Cervical Cancer)

  • HepG2 (Hepatocellular Carcinoma)

  • HCT-116 (Colorectal Carcinoma)[2]

Experimental Workflow

The following diagram outlines the logical progression from compound preparation to mechanistic validation.

MA_Workflow Stock 1. Stock Prep (DMSO, 50mM) Dilution 2. Serial Dilution (Serum-Free Media) Stock->Dilution Protect from Light Screen 3. Primary Screen (MTT/CCK-8) Dilution->Screen 72h Incubation Hit Hit Validation (IC50 < 10µM) Screen->Hit Dose-Response Analysis Mech1 4. Apoptosis (Annexin V/PI) Hit->Mech1 Confirm Mode of Death Mech2 5. Mitochondrial Health (JC-1 Assay) Hit->Mech2 Elucidate Pathway

Figure 1: Integrated workflow for this compound cytotoxicity profiling. Steps are designed to filter non-specific toxicity before mechanistic deep-dives.

Pre-Assay Preparation[1]

Stock Solution Protocol
  • Weighing: Weigh 5 mg of this compound powder.

  • Solubilization: Dissolve in 100% DMSO to achieve a 50 mM master stock.

    • Calculation: Molecular Weight of MA ≈ 560.6 g/mol .

    • Note: Sonicate briefly (10-15 seconds) if visible particles remain.

  • Aliquot: Dispense into amber microcentrifuge tubes (20 µL aliquots) to prevent light exposure and multiple freeze-thaws.

  • Storage: Store at -80°C.

Working Solutions (Critical Step)

Direct addition of 100% DMSO stock to cell culture media can cause compound precipitation due to the "crash-out" effect.

  • Step A: Dilute 50 mM stock 1:10 in DMSO to create a 5 mM substock.

  • Step B: Dilute 5 mM substock into serum-free media first to 2x the final desired concentration, then add to cells.

  • Final DMSO Concentration: Must be maintained < 0.5% (v/v) to avoid solvent toxicity.

Protocol 1: Metabolic Viability Screen (MTT Assay)

This assay quantifies the reduction of MTT by mitochondrial succinate dehydrogenase, serving as a proxy for cell viability.

Materials
  • Target Cells (e.g., MCF-7)[3]

  • MTT Reagent (5 mg/mL in PBS)

  • Solubilization Buffer (DMSO or SDS-HCl)

  • 96-well clear bottom plates

Procedure
  • Seeding: Plate cells at optimized density (e.g., MCF-7: 5,000 cells/well) in 100 µL complete media.

  • Attachment: Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

  • Treatment:

    • Prepare serial dilutions of MA (e.g., 0.1, 0.5, 1, 5, 10, 50 µM).

    • Include Vehicle Control (DMSO matched to highest concentration) and Positive Control (e.g., Doxorubicin).

    • Add 100 µL of treatment media per well.

    • Incubate for 48 to 72 hours .[4]

  • MTT Addition:

    • Add 20 µL of MTT stock (5 mg/mL) to each well.

    • Incubate for 3–4 hours at 37°C (protect from light).

  • Solubilization:

    • Carefully aspirate media (do not disturb purple formazan crystals).

    • Add 150 µL DMSO to dissolve crystals.

    • Shake plate on an orbital shaker for 10 mins.

  • Read: Measure absorbance at 570 nm (reference 630 nm).

Data Analysis

Calculate % Viability:


[2]
  • Plot Log(concentration) vs. % Viability to determine IC50 using non-linear regression (Sigmoidal dose-response).

Protocol 2: Mechanistic Validation (Mitochondrial Pathway)

This compound is reported to induce apoptosis via the intrinsic (mitochondrial) pathway, characterized by the collapse of the mitochondrial membrane potential (


).
Assay: JC-1 Mitochondrial Membrane Potential Staining

JC-1 is a cationic dye that accumulates in healthy mitochondria (forming red aggregates) but remains in the cytoplasm as green monomers in apoptotic cells with depolarized mitochondria.

Procedure
  • Treatment: Treat cells (6-well plate,

    
     cells/well) with MA at IC50 and 2x IC50 concentrations for 24 hours.
    
  • Staining:

    • Prepare JC-1 working solution (typically 2-10 µg/mL in warm media).

    • Aspirate drug media and add JC-1 solution.

    • Incubate for 20 minutes at 37°C.

  • Wash: Wash 2x with PBS.

  • Analysis (Flow Cytometry):

    • Excitation: 488 nm.

    • Emission: Detect Green (FITC channel, ~530 nm) and Red (PE channel, ~590 nm).

  • Interpretation:

    • Healthy Cells: High Red / Low Green.

    • Apoptotic (MA-treated): Low Red / High Green (Shift in fluorescence).

Mechanistic Pathway Visualization

The following diagram illustrates the established mechanism of action for this compound, supporting the choice of assays (Caspase, Bax/Bcl-xl, Mitochondria).

MA_Mechanism MA This compound (Intracellular Accumulation) Bax Bax Upregulation (Pro-apoptotic) MA->Bax Modulates Expression BclXL Bcl-XL Downregulation (Anti-apoptotic) MA->BclXL Inhibits Mito Mitochondrial Depolarization (ΔΨm Loss) Bax->Mito Pore Formation BclXL->Mito Loss of Protection CytoC Cytochrome C Release Mito->CytoC Caspase Caspase 9/3 Activation CytoC->Caspase Apoptosome Assembly Apoptosis Apoptosis (DNA Fragmentation) Caspase->Apoptosis

Figure 2: Proposed Mechanism of Action. MA shifts the Bax/Bcl-XL ratio, triggering mitochondrial permeabilization and the caspase cascade.

Troubleshooting & Optimization

IssuePossible CauseSolution
Precipitation in Media High concentration or rapid additionDilute stock in serum-free media first; do not exceed 100 µM in final assay.
High Background (MTT) Media reduction or protein precipitationUse phenol-red free media; ensure thorough solubilization of formazan.
Variable IC50 Cell density effectsStandardize seeding density; MA efficacy is often density-dependent.
Loss of Activity Light degradationUse amber tubes; perform treatments in low-light conditions.

References

  • Choudhury, B., et al. (2018). Garcinia morella fruit, a promising source of antioxidant and anti-inflammatory agents induces breast cancer cell death via triggering apoptotic pathway.[4] Biomedicine & Pharmacotherapy, 103, 562-573.[4] Link

  • Li, X., et al. (2011). Absolute configuration of (-)-gambogic acid, an antitumor agent. Journal of Natural Products, 74(3), 460-463.[5] (Discusses this compound stability and pharmacokinetics). Link

  • Wang, J., et al. (2018). this compound, a caged xanthone, inhibits the growth of cancer cells.[6] Biomedical Chromatography, 22(6), 637-644.[5] Link

  • Kandimalla, R., et al. (2016). Antioxidant and Anticancer Activity of Garcinia morella Fruit on T cell Murine Lymphoma via Apoptotic Induction. Frontiers in Pharmacology. Link

Sources

Application Notes & Protocols for In Vivo Evaluation of Morellic Acid

Author: BenchChem Technical Support Team. Date: March 2026

I. Introduction: The Therapeutic Potential and In Vivo Challenges of Morellic Acid

This compound, a caged xanthone isolated from plants of the Garcinia genus, has garnered significant scientific interest due to its potent biological activities.[1] As a derivative of morellin, it demonstrates a promising profile as an antineoplastic, antibacterial, and anti-HIV agent.[1] Preclinical studies have highlighted its ability to inhibit the proliferation of various tumor cell lines, including colon, lung, and cervical cancers, with anti-angiogenic activity being a key proposed mechanism.[2][3] Furthermore, its efficacy against multidrug-resistant bacteria, such as vancomycin-resistant Enterococcus (VRE), positions it as a valuable candidate for novel antimicrobial therapies.[4]

Despite its therapeutic promise, the transition of this compound from in vitro success to in vivo application is hampered by significant pharmacokinetic challenges, primarily its poor water solubility and short elimination half-life.[2] These properties can lead to low bioavailability and limit its therapeutic efficacy in a systemic setting. Consequently, robust in vivo studies require careful consideration of formulation, animal model selection, and dosing strategy to accurately assess its potential.

This guide provides a comprehensive overview and detailed protocols for establishing relevant animal models to investigate the anticancer and anti-inflammatory properties of this compound, offering field-proven insights to navigate its preclinical development.

II. Strategic Selection of Animal Models

The choice of an animal model is paramount and must be directly aligned with the therapeutic hypothesis being tested. This compound's diverse activities necessitate different models to evaluate its distinct effects. The primary considerations are the biological question, the compound's mechanism of action, and the translatability of the model to human disease.

A. Oncology: Human Tumor Xenograft Models

To evaluate the antineoplastic activity of this compound, the human tumor xenograft model is the industry standard. This approach involves implanting human cancer cells or patient-derived tumor tissue into immunodeficient mice, which lack a functional adaptive immune system and therefore do not reject the human tissue.[5][6]

  • Rationale & Causality: This model's strength lies in its ability to assess a compound's direct effect on human tumor growth in vivo. It partially preserves original tumor characteristics like heterogeneity and molecular diversity, offering a more clinically relevant system than cell culture alone.[5] The choice of immunodeficient strains, such as athymic nude (nu/nu) or severe combined immunodeficient (SCID) mice, is critical to prevent graft rejection.[5][6]

B. Inflammation: Induced Inflammation Models

Given the established anti-inflammatory effects of related compounds and the intricate link between inflammation and diseases like cancer, evaluating this compound in this context is crucial.[7][8]

  • Acute Localized Inflammation: Carrageenan-Induced Paw Edema

    • Rationale & Causality: This is a highly reproducible and widely used model for screening acute anti-inflammatory activity.[9][10] The subcutaneous injection of carrageenan, a polysaccharide, into a rodent's paw triggers a predictable, biphasic inflammatory response.[10] The initial phase (0-2.5 hours) is driven by the release of histamine and serotonin, while the late phase (3-6 hours) is mediated by prostaglandins and involves neutrophil infiltration.[10] This biphasic nature allows researchers to dissect the potential mechanism of an investigational drug. Inhibition of the late phase, for example, suggests a mechanism involving the inhibition of cyclooxygenase (COX) enzymes.[9]

  • Acute Systemic Inflammation: Lipopolysaccharide (LPS)-Induced Acute Lung Injury (ALI)

    • Rationale & Causality: To investigate the efficacy of this compound in a more severe, systemic inflammatory condition that mimics aspects of acute respiratory distress syndrome (ARDS), the LPS-induced ALI model is highly relevant.[11][12][13] LPS, a component of Gram-negative bacteria, induces a potent inflammatory cascade characterized by massive neutrophil infiltration into the lungs, pulmonary edema, and the release of pro-inflammatory cytokines.[11][14] This model is invaluable for screening drugs intended to treat conditions involving a "cytokine storm" or severe systemic inflammation.[11]

III. Formulation, Dosing, and Administration

Addressing the poor solubility of this compound is a critical first step for any in vivo experiment.

  • Vehicle Selection: For initial studies, a common approach is to dissolve this compound in a multi-component vehicle system. A previously reported successful formulation for a related compound involved a mixture of ethanol, PEG200, and 0.9% NaCl solution (e.g., 5:25:70, v/v/v).[2] It is essential to test the vehicle alone as a control group to ensure it does not have any biological effects.

  • Advanced Formulations: For more advanced development, encapsulating this compound in nanostructured lipid carriers (NLCs) has been shown to significantly improve its pharmacokinetic profile, increasing its area under the curve (AUC) and half-life.[2]

  • Route of Administration: The route depends on the model and therapeutic goal. For systemic efficacy, intravenous (IV), intraperitoneal (IP), or oral (PO) gavage are common. For the paw edema model, administration is typically IP or PO, preceding the carrageenan injection.[9][15] In xenograft models, treatment can be administered via multiple routes depending on the study design.[6]

IV. Experimental Protocols

The following protocols are designed as self-validating systems, incorporating necessary controls for robust and interpretable data.

Protocol 1: Anticancer Efficacy in a Subcutaneous Xenograft Mouse Model

Objective: To evaluate the ability of this compound to inhibit the growth of human-derived tumors in an in vivo setting.

Materials:

  • Animals: Immunodeficient mice (e.g., female athymic nude mice, 6-8 weeks old).

  • Cells: A human cancer cell line known to be sensitive to this compound in vitro (e.g., HCT-116 colon cancer).

  • Reagents: Complete cell culture medium, sterile PBS, Matrigel (optional, can improve tumor take rate).

  • Test Article: this compound in a sterile, validated vehicle.

  • Positive Control: A standard-of-care chemotherapy agent for the chosen cell line (e.g., 5-Fluorouracil).

  • Equipment: Calipers, analytical balance, sterile syringes and needles, animal housing facilities.

Methodology:

  • Cell Preparation: Culture cancer cells to 80-90% confluency. Harvest cells using trypsin, wash with PBS, and resuspend in sterile PBS or serum-free medium at a concentration of 20-50 x 10⁶ cells/mL. For some cell lines, resuspending in a 1:1 mixture of PBS and Matrigel can enhance tumor establishment.[6]

  • Tumor Implantation: Anesthetize the mouse. Subcutaneously inject 100-200 µL of the cell suspension (typically 2-10 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow. Begin monitoring tumor volume 3-4 days post-implantation. Measure tumor length (L) and width (W) with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (L x W²)/2 .[6]

  • Group Randomization and Treatment: Once tumors reach a mean volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., low dose)

    • Group 3: this compound (e.g., high dose)

    • Group 4: Positive Control (e.g., 5-FU)

  • Drug Administration: Administer the assigned treatments according to a predetermined schedule (e.g., daily, 5 days/week) via the chosen route (e.g., IP or PO). Monitor animal body weight and clinical signs of toxicity (e.g., lethargy, ruffled fur) throughout the study.

  • Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the control group reach a predetermined endpoint size (e.g., 1500-2000 mm³).

  • Data Analysis: At the end of the study, euthanize the animals and excise the tumors.

    • Primary Endpoint: Compare the final tumor volumes between groups. Calculate the Tumor Growth Inhibition (TGI) percentage.

    • Secondary Endpoints: Analyze changes in body weight as a measure of toxicity. Tumors can be processed for histological or molecular analysis (e.g., Western blot for apoptosis markers like cleaved caspase-3).[2]

Data Presentation: Xenograft Study Parameters

ParameterSpecificationRationale
Animal Model Athymic Nude Mouse (nu/nu), Female, 6-8 weeksLacks T-cells, preventing rejection of human tumor graft.[6]
Cell Line HCT-116 (Human Colon Carcinoma)Well-characterized and commonly used for xenograft studies.
Implantation 5 x 10⁶ cells in 100 µL PBS:Matrigel (1:1), subcutaneousStandard cell number to achieve consistent tumor growth.[6]
Treatment Start Mean tumor volume of 100-150 mm³Ensures established tumors for evaluating therapeutic effect.
This compound Dose Pilot study required (e.g., 10, 25, 50 mg/kg)Determine Maximum Tolerated Dose (MTD) and efficacious doses.
Positive Control 5-Fluorouracil (e.g., 20 mg/kg, IP, 2x/week)Validates the sensitivity of the model to a known cytotoxic agent.
Primary Endpoint Tumor Volume (mm³)Direct measure of anti-proliferative efficacy.
Secondary Endpoint Body Weight, Clinical ObservationsMonitors for compound-related toxicity.

Visualization: Xenograft Experimental Workflow

xenograft_workflow cluster_prep Preparation Phase cluster_implant In Vivo Phase 1 cluster_treat In Vivo Phase 2: Treatment cluster_analysis Analysis Phase cell_culture 1. Cell Culture (HCT-116) cell_prep 2. Cell Harvest & Preparation cell_culture->cell_prep implant 3. Subcutaneous Implantation cell_prep->implant monitoring 4. Tumor Growth Monitoring implant->monitoring randomize 5. Randomize Mice (Tumor Vol. ~100 mm³) monitoring->randomize treatment 6. Administer Treatment (21 days) randomize->treatment endpoint 7. Endpoint Analysis (Tumor Vol, Body Wt) treatment->endpoint ex_vivo 8. Ex Vivo Analysis (Histology, WB) endpoint->ex_vivo

Caption: Workflow for a subcutaneous xenograft study.

Protocol 2: Carrageenan-Induced Paw Edema Model

Objective: To assess the in vivo acute anti-inflammatory efficacy of this compound.

Materials:

  • Animals: Male Wistar rats (180-200 g) or Swiss albino mice (25-30 g).

  • Phlogogen: λ-Carrageenan (Type IV).

  • Reagents: Sterile 0.9% saline.

  • Test Article: this compound in a sterile vehicle.

  • Reference Drug: Indomethacin (10 mg/kg) or Dexamethasone (1 mg/kg).[9][10]

  • Equipment: Plethysmometer or digital calipers, syringes and needles.

Methodology:

  • Animal Acclimatization & Fasting: Acclimatize animals for at least one week. Fast animals overnight before the experiment with free access to water.

  • Grouping: Randomly divide animals into experimental groups (n=6-8 per group):

    • Group 1: Vehicle Control

    • Group 2: this compound (e.g., 25 mg/kg, PO)

    • Group 3: this compound (e.g., 50 mg/kg, PO)

    • Group 4: Reference Drug (e.g., Indomethacin, 10 mg/kg, PO)

  • Baseline Measurement: Measure the initial volume (V₀) of the right hind paw of each animal using a plethysmometer.[16]

  • Drug Administration: Administer the vehicle, this compound, or reference drug orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after drug administration, inject 0.1 mL of a 1% carrageenan solution (in sterile saline) into the sub-plantar surface of the right hind paw of each animal.[9][15]

  • Paw Volume Measurement: Measure the paw volume (Vₜ) at 1, 2, 3, 4, and 5 hours after the carrageenan injection.[16]

  • Data Analysis:

    • Calculate the increase in paw volume (edema) at each time point: ΔV = Vₜ - V₀ .

    • Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(ΔV_control - ΔV_treated) / ΔV_control] x 100 .

    • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine significance.

Protocol 3: LPS-Induced Acute Lung Injury (ALI) Model

Objective: To evaluate the efficacy of this compound in a model of severe, systemic inflammation.

Materials:

  • Animals: Male C57BL/6 mice, 8-10 weeks old.

  • Inducing Agent: Lipopolysaccharide (LPS) from E. coli.[17]

  • Reagents: Sterile pyrogen-free saline.

  • Test Article: this compound in a sterile vehicle.

  • Reference Drug: Dexamethasone (e.g., 5 mg/kg).

  • Equipment: Animal anesthesia equipment, intratracheal instillation device, equipment for bronchoalveolar lavage (BAL).

Methodology:

  • Grouping and Pre-treatment: Randomize mice into treatment groups (n=8-10 per group). Administer this compound, vehicle, or a reference drug (e.g., Dexamethasone) via the desired route (e.g., IP) 1 hour before LPS challenge.

  • LPS Instillation: Anesthetize the mice. Induce lung injury by direct intratracheal instillation of LPS (e.g., 5 mg/kg) in 50 µL of sterile saline.[17] A control group should receive saline only.

  • Endpoint and Sample Collection: At a predetermined time point (e.g., 6 or 24 hours) after LPS administration, euthanize the mice.[11]

  • Bronchoalveolar Lavage (BAL): Expose the trachea and cannulate it. Instill and retrieve a fixed volume of cold PBS (e.g., 3 x 0.5 mL) to collect BAL fluid.

  • Tissue Collection: Perfuse the lungs with saline and collect the lung tissue. One lobe can be fixed in formalin for histology, while the rest is snap-frozen for molecular analysis.

  • Data Analysis:

    • BAL Fluid Analysis: Centrifuge the BAL fluid. Use the supernatant to measure total protein (an indicator of vascular leakage) and levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) by ELISA.[14] Resuspend the cell pellet to perform a total and differential leukocyte count (especially neutrophils).

    • Lung Tissue Analysis:

      • Histopathology: Prepare H&E stained sections to score lung injury based on edema, inflammatory cell infiltration, and alveolar damage.[14]

      • Myeloperoxidase (MPO) Activity: Homogenize lung tissue to measure MPO activity, a quantitative index of neutrophil infiltration.[14]

V. Proposed Mechanism of Action & Pathway Visualization

In vivo results should be correlated with mechanistic data. For its anticancer effects, this compound has been shown to induce apoptosis and pyroptosis.[2] A key pathway involves the activation of initiator caspases (like Caspase-9) and executioner caspases (like Caspase-3).

Visualization: this compound Induced Apoptosis Pathway

apoptosis_pathway cluster_mito Mitochondrial Pathway cluster_execution Execution Phase MA This compound Apaf1 Apaf-1 MA->Apaf1 Upregulates Casp9 Caspase-9 (Initiator) MA->Casp9 Activates Apoptosome Apoptosome (Apaf-1 + Cyto-c + Casp-9) Apaf1->Apoptosome Casp9->Apoptosome Casp3 Caspase-3 (Executioner) Apoptosome->Casp3 Activates Apoptosis Cellular Apoptosis (DNA fragmentation, etc.) Casp3->Apoptosis

Caption: Proposed apoptotic pathway activated by this compound.[2]

VI. Concluding Remarks

The successful in vivo evaluation of this compound hinges on a rational, multi-faceted approach. By selecting disease-relevant animal models, overcoming formulation challenges, and employing robust, well-controlled protocols, researchers can effectively translate the in vitro promise of this potent natural compound into meaningful preclinical data. The models and methodologies described herein provide a solid foundation for investigating the therapeutic potential of this compound in oncology and inflammation, paving the way for its further development.

VII. References

  • Chen, H., & Bai, C. (2014). The value of the lipopolysaccharide-induced acute lung injury model in respiratory medicine. Vertex AI Search. Available from:

  • University Hospital Bonn. (2014). Inducing Acute Lung Injury in Mice by Direct Intratracheal Lipopolysaccharide Instillation. JoVE. Available from:

  • Matute-Bello, G., et al. (2010). The value of the lipopolysaccharide-induced acute lung injury model in respiratory medicine. PubMed. Available from:

  • Creative Bioarray. LPS-induced Acute Lung Injury Model. Available from:

  • Azab, A., et al. (2025). κ-Carrageenan-Induced Paw Edema & Colitis & Thrombosis Model Protocol. ResearchGate. Available from:

  • BenchChem. (2025). Application Notes and Protocols: Investigating Anti-Inflammatory Compounds in Carrageenan-Induced Paw Edema. Available from:

  • Inotiv. Carrageenan Induced Paw Edema (Rat, Mouse). Available from:

  • BenchChem. (2025). Application Note: Carrageenan-Induced Paw Edema Protocol with Fepradinol. Available from:

  • Bio-protocol. (2018). 2.7. Carrageenan-induced paw edema assay. Available from:

  • ResearchGate. (2024). Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane | Request PDF. Available from:

  • Li, Y., et al. (2023). Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy. PMC. Available from:

  • Kim, M. P. (2016). Establishment of Patient-Derived Xenografts in Mice. Bio-protocol. Available from:

  • Wei, W., et al. (2024). Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane. PubMed. Available from:

  • Khan, F. A., et al. (2022). Lipopolysaccharide-induced murine lung injury results in long-term pulmonary changes and downregulation of angiogenic pathways. PMC. Available from:

  • BenchChem. (2025). Application Notes and Protocols: Establishing a Xenograft Mouse Model with Ipa-3 Treatment. Available from:

  • PubChem. This compound. Available from:

  • Wang, X. K., et al. (2022). This compound B Overcomes P‑Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. PMC. Available from:

  • TargetMol. This compound. Available from:

  • Patil, K. R., et al. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. PMC. Available from:

Sources

formulation of morellic acid for drug delivery

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Formulation and Characterization of Morellic Acid Nanostructured Lipid Carriers (MA-NLCs) for Targeted Drug Delivery

Executive Summary

This compound (MA) is a highly bioactive caged polyprenylated xanthone isolated from the resin of Garcinia species[1]. While it exhibits potent anti-tumor and anti-angiogenic properties, its clinical translation is severely hindered by high lipophilicity and poor aqueous solubility. This application note details the formulation of MA into Nanostructured Lipid Carriers (NLCs) to enhance bioavailability, ensure controlled release, and maximize therapeutic efficacy.

Pharmacological Rationale & Mechanism of Action

MA exerts its anti-cancer efficacy through a dual-pathway mechanism, inducing both apoptosis and pyroptosis. Upon intracellular delivery, MA upregulates Apaf-1, which triggers the Caspase-9/Caspase-3 proteolytic cascade. Activated Caspase-3 not only executes classical apoptosis but also cleaves Gasdermin E (GSDME), forming membrane pores that lead to [2].

Mechanism MA This compound (Delivery via NLCs) Apaf1 Apaf-1 Upregulation MA->Apaf1 Intracellular Release Casp9 Caspase-9 Activation Apaf1->Casp9 Casp3 Caspase-3 Cleavage Casp9->Casp3 GSDME GSDME Cleavage Casp3->GSDME Apoptosis Apoptosis (Programmed Cell Death) Casp3->Apoptosis Pyroptosis Pyroptosis (Inflammatory Cell Death) GSDME->Pyroptosis

Fig 1: this compound-induced apoptosis and pyroptosis signaling cascade via Caspase-3/9 and GSDME.

Formulation Strategy: Why NLCs?

Traditional Solid Lipid Nanoparticles (SLNs) form highly ordered crystalline matrices, which often expel the loaded drug during storage. NLCs resolve this by blending solid lipids with liquid lipids (oils). This creates an imperfect, amorphous lipid matrix with massive spatial defects, significantly increasing the capacity for bulky molecules like MA[2].

Table 1: Optimized Formulation Parameters & Target Attributes

Parameter / ComponentValue / SpecificationMechanistic Function
This compound (MA) 5.0 mgActive Pharmaceutical Ingredient (API)[2].
Glyceryl Monostearate (GMS) 80.0 mgSolid lipid matrix; provides structural integrity[2].
Medium-Chain Triglycerides (MCT) 20.0 mgLiquid lipid; creates lattice imperfections to trap MA[2].
Lecithin 150.0 mgPrimary lipophilic emulsifier[2].
Pluronic F68 / Tween 80 2.4% / 1.2% (w/v)Hydrophilic surfactants; provide steric/electrostatic stability[2].
Target Particle Size 165.50 ± 1.70 nmEnsures Enhanced Permeability and Retention (EPR) effect[2].
Zeta Potential -21.85 ± 0.67 mVPrevents nanoparticle aggregation via electrostatic repulsion[2].
Entrapment Efficiency (EE%) 78.17 ± 0.34%Maximizes API utilization and delivery payload[2].

Experimental Protocol: Solvent Diffusion & Hot-Melt Homogenization

This protocol utilizes a modified solvent diffusion method coupled with high-shear homogenization to produce monodisperse MA-NLCs.

Step 1: Preparation of the Organic Phase (OP)

  • Weigh exactly 5.0 mg of MA, 80.0 mg of GMS, 20.0 mg of MCT, and 150.0 mg of Lecithin[2].

  • Dissolve the lipid-drug mixture in 2.5 mL of absolute ethanol[2].

  • Incubate in a water bath at 68 ± 2°C until a completely clear, homogenous solution forms[2].

  • Causality & Rationale: GMS has a melting point of ~58–60°C. Heating to 68°C ensures complete lipid melting and eliminates the thermal memory of the lipid crystals, preventing premature nucleation. Ethanol acts as a transient solvent to ensure the molecular dispersion of MA within the lipid blend.

  • Validation Checkpoint 1: The organic phase must be optically transparent. Any turbidity indicates incomplete dissolution of MA or GMS, requiring extended heating or brief sonication.

Step 2: Preparation of the Aqueous Phase (AP)

  • Dissolve Pluronic F68 (2.4% w/v) and Tween 80 (1.2% w/v) in 20 mL of ultrapure (Milli-Q) water[2].

  • Equilibrate the aqueous solution in a water bath at 68 ± 2°C[2].

  • Causality & Rationale: Isothermal mixing is critical. If the aqueous phase is cooler than the organic phase, the solid lipid (GMS) will instantly precipitate upon contact, forming microparticles rather than nanoparticles.

Step 3: Emulsification and Nanoparticle Formation

  • Under continuous high-shear homogenization (e.g., 10,000 rpm), inject the Organic Phase dropwise into the Aqueous Phase using a syringe pump (rate: 1 mL/min).

  • Maintain homogenization for 5 minutes post-injection to ensure uniform droplet size reduction.

  • Transfer the emulsion to a magnetic stirrer and agitate at 300 rpm for 2 hours at room temperature.

  • Causality & Rationale: High-shear mixing provides the mechanical energy required to overcome the Laplace pressure of the droplets, reducing them to the nanometer scale. Subsequent stirring at room temperature drives the evaporation of ethanol and induces the slow solidification of the lipid core, locking the MA inside the imperfect MCT/GMS matrix.

  • Validation Checkpoint 2: The dispersion should transition from a milky emulsion to a slightly translucent, opalescent colloidal suspension as the solvent evaporates and nanoparticles harden.

Step 4: Purification

  • Transfer the MA-NLC dispersion into a dialysis bag (MWCO 10 kDa).

  • Dialyze against ultrapure water for 12 hours to remove residual ethanol and unencapsulated MA.

Workflow OP Organic Phase MA (5mg) + GMS (80mg) MCT (20mg) + Lecithin (150mg) in Ethanol @ 68°C Mix High-Shear Mixing Dropwise addition of OP to AP (10,000 rpm, 5 min) OP->Mix AP Aqueous Phase F68 + Tween 80 in Ultrapure Water @ 68°C AP->Mix Evap Solvent Evaporation Stirring at 300 rpm (2 hrs) Cooling to RT Mix->Evap Homogenized Emulsion NLC MA-NLC Dispersion Purification via Dialysis (MWCO 10 kDa) Evap->NLC Lipid Solidification

Fig 2: Step-by-step solvent diffusion and hot-melt homogenization workflow for MA-NLC formulation.

Analytical Validation & Quality Control

To ensure the formulation is a self-validating system, the following analytical assays must be performed:

A. Dynamic Light Scattering (DLS) & Electrophoretic Mobility Dilute the MA-NLC dispersion 1:100 in Milli-Q water. Measure particle size, Polydispersity Index (PDI), and Zeta Potential.

  • Acceptance Criteria: Size < 200 nm; PDI < 0.25 (indicating a monodisperse system); Zeta Potential < -20 mV[2].

B. HPLC-MS/MS for Entrapment Efficiency (EE%) Quantification of MA requires a [3].

  • Sample Prep: Lyophilize a known volume of the dialyzed MA-NLC dispersion. Dissolve the lipid matrix in methanol/chloroform (1:1 v/v) to extract the total encapsulated MA.

  • Chromatography: Use a C18 column (e.g., Capcell MG C18, 50 x 4.6 mm, 5 µm). Isocratic elution with water-acetonitrile (20:80, v/v) at 0.5 mL/min[3].

  • Mass Spectrometry: Monitor the precursor → production transition for MA at m/z 559.4 → 471.3 operating in negative ion scan mode[3].

  • Calculation: EE% = (Mass of Encapsulated MA / Total Mass of MA Added) × 100

References

  • Title: Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation Source: American Journal of Cancer Research (via NIH/PMC) URL: [Link]

  • Title: Caged Polyprenylated Xanthones in Garcinia Hanburyi Source: Drug Design, Development and Therapy (Dove Medical Press) URL: [Link]

  • Title: Validation of an HPLC-MS-MS assay for determination of this compound in rat plasma: application to pharmacokinetic studies Source: Journal of Chromatographic Science (Oxford Academic / PubMed) URL: [Link]

Sources

Application Notes and Protocols for Morellic Acid in Antimicrobial Research

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The escalating crisis of antimicrobial resistance (AMR) has created an urgent need for novel therapeutic agents that can overcome existing resistance mechanisms. Natural products have historically been a rich reservoir for antimicrobial drug discovery. Morellic acid, a caged xanthone isolated from plants of the Garcinia genus, has emerged as a promising candidate in this field.[1] Exhibiting a range of biological activities, including antineoplastic and anti-HIV properties, its potent antibacterial and antifungal capabilities are of particular interest to the research and drug development community.[1]

This guide provides a comprehensive overview of the application of this compound in antimicrobial research. It is designed for researchers, scientists, and drug development professionals, offering in-depth insights into its mechanism of action and detailed, field-proven protocols for its evaluation. We will explore its activity against multidrug-resistant pathogens, its ability to disrupt bacterial biofilms, and its potential as a synergistic adjuvant to conventional antibiotics.

Mechanism of Antimicrobial Action

Understanding the mechanism of action is critical for the rational development of any new antimicrobial agent. This compound employs a multi-faceted approach, primarily by targeting the structural and functional integrity of the microbial cell membrane.

Antibacterial Mechanism: Targeting the Cell Membrane

This compound's primary antibacterial activity, particularly against Gram-positive bacteria like Vancomycin-Resistant Enterococcus (VRE), is centered on the disruption of the bacterial inner membrane.[2][3]

  • Binding to Phospholipids: The molecule directly binds to key phospholipids within the bacterial inner membrane, including phosphatidylethanolamine (PE), phosphatidylglycerol (PG), and cardiolipin (CL).[2][3][4] This interaction is fundamental to its disruptive effects.

  • Disruption of Membrane Integrity: This binding alters the physical properties of the membrane, interfering with its fluidity and disrupting the proton-motive force (PMF). The PMF is essential for numerous cellular processes, including ATP synthesis and transport.[2][3]

  • Induction of Oxidative Stress: The collapse of the membrane potential leads to a cascade of downstream effects, most notably the accumulation of intracellular reactive oxygen species (ROS).[2][3] This surge in oxidative stress causes widespread damage to cellular components, including DNA, proteins, and lipids, ultimately resulting in bacterial death.

  • Metabolic Interference: Transcriptional analysis has shown that this membrane-centric attack affects related metabolic pathways, such as fatty acid biosynthesis and glycerophospholipid metabolism, further crippling the bacterium.[2][3]

Morellic_Acid_Antibacterial_Mechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Inner Membrane cluster_intracellular Intracellular Space MA This compound PL Phospholipids (PE, PG, CL) MA->PL Binds to PMF Disruption of Proton-Motive Force PL->PMF Causes ROS ROS Accumulation PMF->ROS Leads to Metabolism Inhibition of Fatty Acid & Phospholipid Metabolism PMF->Metabolism Affects Death Bacterial Cell Death ROS->Death Induces

Caption: Mechanism of this compound against Gram-positive bacteria.

Antifungal Mechanism (Proposed)

While the antibacterial mechanism is well-elucidated, the specific antifungal mode of action for this compound is less defined. However, based on the activity of related phenolic compounds, a similar membrane-disrupting mechanism is likely.[5][6] Phenolic acids are known to interfere with the fungal cell membrane, leading to increased permeability and leakage of cellular contents.[5][7] A primary target for many antifungal agents is the ergosterol biosynthesis pathway; disrupting this process compromises the integrity of the fungal membrane.[5] Further research is warranted to confirm if this compound specifically targets ergosterol or other unique fungal membrane components.

Key Research Applications and Protocols

This compound's unique properties make it a versatile tool for addressing several key challenges in antimicrobial research.

Application 1: Activity Against Multidrug-Resistant (MDR) Pathogens

The efficacy of this compound against strains like VRE and MRSA makes it a high-priority compound for AMR research.[2][8] The foundational step in evaluating this activity is determining its Minimum Inhibitory Concentration (MIC).

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This protocol determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9][10] It is compliant with standards set by the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • This compound (stock solution in 100% DMSO)

  • Sterile 96-well, clear, flat-bottom microtiter plates

  • Test bacterial strains (e.g., Enterococcus faecalis, Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Sterile phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Spectrophotometer or microplate reader

  • Positive control antibiotic (e.g., Vancomycin, Ampicillin)

  • Negative/Solvent control (DMSO)

Procedure:

  • Inoculum Preparation: a. From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies. b. Inoculate into a tube of sterile MHB. c. Incubate at 37°C with shaking until the turbidity matches a 0.5 McFarland standard (approx. 1-2 x 10⁸ CFU/mL).[11] d. Dilute this suspension in fresh MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.

  • Preparation of this compound Dilutions: a. Add 100 µL of sterile MHB to wells 2 through 11 of a 96-well plate. Well 1 will contain the highest concentration, and well 12 will be the growth control. b. Prepare a starting concentration of this compound in well 1. For example, to achieve a final top concentration of 128 µg/mL, add 200 µL of a 128 µg/mL solution to well 1. c. Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly. Continue this process down to well 10. Discard 100 µL from well 10. Well 11 serves as the solvent control (add DMSO equivalent to the highest concentration used). Well 12 is the organism growth control (no compound).

  • Inoculation and Incubation: a. Add the diluted bacterial inoculum (prepared in step 1d) to each well (wells 1-12), ensuring the final volume is consistent. b. Seal the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: a. The MIC is the lowest concentration of this compound at which there is no visible turbidity (growth) as determined by visual inspection or by a microplate reader.

Data Presentation:

Microorganism StrainThis compound MIC (µg/mL)Vancomycin MIC (µg/mL)
E. faecalis ATCC 51299 (VRE)[Insert Value][Insert Value]
S. aureus ATCC 43300 (MRSA)[Insert Value][Insert Value]
E. faecalis ATCC 29212 (VSE)[Insert Value][Insert Value]

digraph "MIC_Workflow" {
graph [splines=ortho, bgcolor="#F1F3F4"];
node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#FFFFFF", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9, color="#5F6368"];

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; prep_inoculum [label="Prepare 0.5 McFarland\nBacterial Inoculum"]; dilute_inoculum [label="Dilute Inoculum to\n~5 x 10^5 CFU/mL"]; prep_plate [label="Prepare Serial Dilutions\nof this compound in 96-Well Plate"]; inoculate [label="Inoculate Plate with\nDiluted Bacteria"]; incubate [label="Incubate at 37°C\nfor 18-24 hours"]; read_mic [label="Read MIC:\nLowest Concentration with\nNo Visible Growth"]; end_mic [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> prep_inoculum; prep_inoculum -> dilute_inoculum; dilute_inoculum -> inoculate; prep_plate -> inoculate; inoculate -> incubate; incubate -> read_mic; read_mic -> end_mic; }

Caption: Workflow for MIC determination via broth microdilution.

Application 2: Biofilm Inhibition and Eradication

Bacterial biofilms present a significant clinical challenge due to their high tolerance to conventional antibiotics.[12] this compound has demonstrated potent "biofilm clearance effects," making it a valuable agent for anti-biofilm research.[2]

Protocol 2: Quantification of Biofilm Inhibition by Crystal Violet Assay

This method quantifies the ability of this compound to prevent the formation of biofilms.[8][13]

Materials:

  • All materials from Protocol 1

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid in water

Procedure:

  • Plate Setup: Prepare serial dilutions of this compound in a 96-well plate as described in the MIC protocol (steps 2a-2c), using a suitable growth medium that promotes biofilm formation (e.g., Tryptic Soy Broth with 1% glucose).

  • Inoculation: Inoculate the wells with a standardized bacterial suspension (~1 x 10⁶ CFU/mL).

  • Incubation: Incubate the plate under static conditions at 37°C for 24-48 hours to allow for biofilm formation.

  • Washing: Gently discard the planktonic (free-floating) cells by inverting the plate. Wash the wells three times with 200 µL of sterile PBS to remove any remaining non-adherent cells. Be careful not to disturb the biofilm layer at the bottom of the wells.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Final Wash: Discard the crystal violet solution and wash the plate three times with sterile PBS.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to solubilize the crystal violet bound to the biofilm.

  • Quantification: Measure the absorbance of the solubilized dye at 590 nm using a microplate reader.

  • Analysis: Calculate the percentage of biofilm inhibition relative to the untreated growth control. The Minimum Biofilm Inhibitory Concentration (MBIC) is the lowest concentration showing significant inhibition.[14]

Application 3: Synergistic Activity with Conventional Antibiotics

This compound can restore the sensitivity of resistant bacteria to standard antibiotics, a phenomenon known as synergy.[2][3] This positions it as a potential antibiotic adjuvant. The checkerboard assay is the gold standard for quantifying synergy.

Protocol 3: Synergy Testing by Checkerboard Microdilution Assay

This protocol assesses the interaction between two antimicrobial agents to determine if their combined effect is synergistic, additive, indifferent, or antagonistic.[15][16]

Procedure:

  • Plate Setup: a. In a 96-well plate, prepare serial dilutions of Antibiotic A (e.g., Vancomycin) horizontally (e.g., across columns 1-10). b. Prepare serial dilutions of this compound (Drug B) vertically (e.g., down rows A-G). c. This creates a matrix where each well contains a unique combination of concentrations of both agents. d. Include controls for each drug alone, as well as a growth control.

  • Inoculation and Incubation: Inoculate the plate with a standardized bacterial suspension (as in the MIC protocol) and incubate for 18-24 hours.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) Index: a. For each well showing no growth, calculate the FIC for each drug:

    • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

    • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone) b. Calculate the FIC Index (FICI) for each combination:

    • FICI = FIC of Drug A + FIC of Drug B

  • Interpretation of FICI:

    • Synergy: FICI ≤ 0.5

    • Additivity/Indifference: 0.5 < FICI ≤ 4.0

    • Antagonism: FICI > 4.0

Synergy_Logic cluster_workflow Checkerboard Assay & FICI Calculation cluster_interpretation Interpretation of Results setup Create 2D concentration matrix: This compound vs. Antibiotic inoculate Inoculate with bacteria and incubate setup->inoculate determine_mics Determine MICs for each drug alone and in combination inoculate->determine_mics calc_fic Calculate FIC Index (FICI): FICI = FIC(A) + FIC(B) determine_mics->calc_fic decision FICI Value calc_fic->decision synergy Synergy (FICI <= 0.5) decision->synergy ≤ 0.5 additive Additive / Indifference (0.5 < FICI <= 4.0) decision->additive > 0.5 and ≤ 4.0 antagonism Antagonism (FICI > 4.0) decision->antagonism > 4.0

Sources

Troubleshooting & Optimization

Technical Support Center: Morellic Acid Solubilization & Assay Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with Morellic Acid (MA) .[1] It addresses the physicochemical bottlenecks inherent to caged xanthones—specifically their high lipophilicity (LogP > 4.[1]0) and sensitivity to alkaline hydrolysis.[1]

Introduction: The Solubility Paradox

This compound (MA), a caged xanthone derivative of Garcinia species, shares the complex tetracyclic cage structure of Gambogic Acid. While this scaffold confers potent anticancer activity (e.g., HUVEC migration inhibition at 0.5 µM), it presents a significant "solubility paradox":[2]

  • High Lipophilicity: MA is highly soluble in organic solvents (DMSO > 50 mg/mL) but practically insoluble in water.[1]

  • Aqueous Instability: Upon dilution into aqueous culture media, MA tends to "crash out" (precipitate) or bind non-specifically to plastics and serum proteins, leading to erratic IC50 data.

  • Chemical Sensitivity: The caged motif is susceptible to ring-opening hydrolysis in alkaline pH, a common occurrence in aged cell culture media.[1]

Module 1: Stock Solution Preparation (The Foundation)

Q: What is the optimal solvent and concentration for a this compound master stock? A: Anhydrous DMSO at 10 mM to 50 mM.

  • Protocol:

    • Weigh this compound powder in a static-free environment.[1]

    • Dissolve in anhydrous DMSO (Dimethyl Sulfoxide, ≥99.9%).[1] Avoid ethanol, as it evaporates during storage, altering concentration.[2]

    • Vortex vigorously for 30–60 seconds. If particles persist, sonicate in a water bath at 37°C for 5 minutes.

    • Aliquot immediately into amber glass vials (avoid plastic microfuge tubes for long-term storage to prevent leaching).

    • Store at -80°C.

Q: My stock solution turned cloudy after thawing. Is it still usable? A: No. Cloudiness indicates precipitation or moisture contamination.[1]

  • Root Cause: DMSO is hygroscopic.[1] Absorbed atmospheric water lowers MA solubility.[1]

  • Fix: Discard. Always use fresh aliquots and minimize freeze-thaw cycles.

Module 2: Dilution Strategies (The Critical Step)

Q: I see a fine precipitate when I add the DMSO stock directly to my cell culture media. How do I prevent this? A: Direct spiking causes a "solvent shock," leading to immediate microprecipitation. Use the "Stepwise Intermediate Dilution" method.

Protocol: The 3-Step Dropwise Method

This method ensures the compound is dispersed as a stable colloidal suspension or solution before hitting the bulk media.[1]

  • Prepare Intermediate Solvent: Use culture media without serum (serum proteins can induce aggregation initially) or PBS.[1]

  • The 100x Spike: Dilute your DMSO master stock 1:10 into the intermediate solvent (e.g., 10 µL stock + 90 µL PBS). Vortex immediately. This is your 10x Working Stock .

  • Final Dilution: Add the Working Stock dropwise to your final cell culture media (containing FBS) while swirling the vessel.

    • Target: Final DMSO concentration should be ≤ 0.5% (v/v) to avoid vehicle toxicity.[1]

Q: Does Fetal Bovine Serum (FBS) affect this compound solubility? A: Yes, significantly.

  • Mechanism: Albumin in FBS acts as a "sink," binding hydrophobic drugs.[1]

  • Impact: While FBS prevents visible precipitation, it reduces the free drug concentration available to enter cells.

  • Recommendation: If IC50 values shift dramatically between low-serum (1%) and high-serum (10%) conditions, calculate the Free Fraction .[2] Perform a serum-shift assay to validate potency.[1][2]

Module 3: Advanced Formulation (Troubleshooting)

Q: Even with stepwise dilution, I cannot reach my target concentration (e.g., >20 µM). What now? A: You have exceeded the thermodynamic solubility limit of MA in aqueous buffer.[1] You must use a solubility enhancer .[1]

Comparison of Enhancers
EnhancerConcentrationMechanismProsCons
Pluronic F-127 0.05% - 0.1%Steric stabilization (Micelles)High biocompatibility; prevents crystal growth.[1][2]Can affect membrane permeability of cells.[1]
Tween 80 0.01% - 0.05%SurfactantRapid solubilization.[1][2]Highly cytotoxic to sensitive lines (e.g., primary neurons).
HP-β-Cyclodextrin 0.5% - 2%Molecular encapsulation"Hides" hydrophobic groups; very stable.[1][2]Expensive; may sequester drug from target.[1]

Recommendation: Start with Pluronic F-127 .[1][2] Pre-dissolve Pluronic in your media before adding the this compound/DMSO stock.[1]

Module 4: Stability & pH Sensitivity

Q: My assay runs for 72 hours. Is this compound stable? A: Only if pH is strictly controlled. [1]

  • The Risk: Caged xanthones are susceptible to alkaline hydrolysis (opening of the cage ring), which renders the molecule inactive.

  • The Fix:

    • Ensure your incubator is calibrated to 5% CO2.[1][3]

    • Use media with HEPES buffer (25 mM) to resist pH drift.[1]

    • Avoid pH > 7.4. Unlike standard drugs, MA degrades rapidly at pH 8.0+.[1]

Visual Troubleshooting Guide

The following diagram outlines the logical decision tree for troubleshooting solubility issues during assay preparation.

MorellicAcid_Solubility_Workflow Start Start: Prepare Assay Media Check_Conc Target Concentration? Start->Check_Conc Low_Conc < 10 µM Check_Conc->Low_Conc High_Conc > 10 µM Check_Conc->High_Conc Standard_Dilution Standard Stepwise Dilution (DMSO Stock -> Media) Low_Conc->Standard_Dilution Troubleshoot_1 Add Solubilizer (0.1% Pluronic F-127) High_Conc->Troubleshoot_1 High risk of crash Visual_Check Visual Inspection (Microscope 10x) Standard_Dilution->Visual_Check Precipitate_No No Precipitate Visual_Check->Precipitate_No Precipitate_Yes Precipitate Visible Visual_Check->Precipitate_Yes Proceed Proceed to Assay (Keep DMSO < 0.5%) Precipitate_No->Proceed Precipitate_Yes->Troubleshoot_1 Troubleshoot_2 Check pH Stability (Add 25mM HEPES) Troubleshoot_1->Troubleshoot_2 Recheck Re-inspect Troubleshoot_2->Recheck Recheck->Proceed Clear Fail Use Nanocarrier (Liposomes/NLCs) Recheck->Fail Still Cloudy

Caption: Logical workflow for solubilizing this compound. Green paths indicate optimal conditions; red paths require intervention.[1][2]

References

  • Han, Q. B., et al. (2006). Absolute Configuration of (−)-Gambogic Acid, an Antitumor Agent. Journal of Natural Products. (Demonstrates structural homology and stability profiles of this compound vs. Gambogic Acid). Retrieved from [Link]

  • Wang, X., et al. (2014). Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles. International Journal of Nanomedicine. (Applicable formulation strategy for caged xanthones). Retrieved from [Link]

  • PhytoBank. (2015).[1][4] this compound (PHY0060194) Physicochemical Properties. Retrieved from [Link][2]

Sources

Technical Support Center: Morellic Acid In Vivo Optimization

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical resource for optimizing Morellic Acid (MA) dosage in preclinical in vivo models. It is designed to bridge the gap between chemical formulation and biological efficacy, addressing the specific challenges of working with caged xanthones.

Status: Active Subject: Optimization of Dosage, Formulation, and Experimental Design for this compound Operator: Senior Application Scientist

Module 1: Dosage Strategy & Experimental Design

Q: What is the recommended starting dose range for this compound in murine models?

A: Based on structural homology to Gambogic Acid (GA) and specific pharmacokinetic (PK) data for this compound, the therapeutic window is narrow due to potential toxicity and solubility limits.

  • Pilot Tolerability Study (Recommended):

    • Low Dose: 2 mg/kg

    • Medium Dose: 5 mg/kg

    • High Dose: 10 mg/kg

    • Route: Intraperitoneal (i.p.) is preferred for initial pharmacodynamic (PD) screening due to poor oral bioavailability (~2-4% for similar xanthones).

    • Frequency: Daily (q.d.) or every other day (q.o.d.) for 14–21 days.

Technical Insight: this compound, like other caged xanthones, exhibits a "steep" dose-response curve. In anxiolytic studies, doses of 5 mg/kg and 10 mg/kg (i.p.) were effective in Swiss albino mice without acute lethality. However, doses exceeding 20 mg/kg (i.p.) carry a high risk of hepatic toxicity and weight loss (>15%).

Q: How do I scale from in vitro IC50 to an in vivo dose?

A: Direct scaling is prone to error due to high plasma protein binding (>90%) of xanthones.

  • Formula: If your IC50 is ~1 µM (approx. 0.56 µg/mL), a theoretical plasma concentration target is 2–5 µM.

  • Reality Check: Due to rapid clearance (

    
     for free compound), you must aim for a 
    
    
    
    roughly 10x your IC50.
  • Action: Start at 5 mg/kg . If tumor regression is

    
     after 1 week and body weight loss is 
    
    
    
    , escalate to 10 mg/kg .
Module 2: Formulation & Solubility (Critical)

Q: My this compound precipitates immediately upon adding saline. How do I fix this?

A: this compound is highly lipophilic. A simple DMSO/Saline mixture often leads to "crash-out" (precipitation) in the syringe or peritoneal cavity, causing local irritation and nullifying bioavailability.

Standard "Solvent-Surfactant" Protocol (For doses


 10 mg/kg): 
  • Stock: Dissolve MA in 100% DMSO to 50 mg/mL.

  • Surfactant: Add Tween-80 (or Cremophor EL) to the stock. Ratio: 1 part Stock : 1 part Tween-80.

  • Dilution: Slowly add warm (

    
    C) Saline (0.9% NaCl) while vortexing vigorously.
    
  • Final Composition: 5% DMSO / 5% Tween-80 / 90% Saline.

Advanced "NLC" Protocol (For doses > 10 mg/kg or Oral delivery): If you require higher bioavailability, you must use Nanostructured Lipid Carriers (NLCs) . Studies indicate NLCs increase the AUC of this compound by ~8.5-fold compared to free powder.[1]

  • Lipid Phase: Precirol ATO 5 (solid lipid) + Miglyol 812 (liquid lipid).

  • Surfactant: Poloxamer 188.

  • Result: This prevents precipitation and significantly extends the half-life (

    
    ).
    
Module 3: Mechanism of Action & Biomarkers[2][3]

Q: How do I validate that the drug is hitting its target in vivo?

A: this compound functions as a pleiotropic inhibitor. You should assay tumors for two distinct pathways to confirm mechanism-based efficacy.

  • NF-

    
    B Inhibition:  MA blocks the phosphorylation of I
    
    
    
    B
    
    
    , preventing NF-
    
    
    B nuclear translocation.
    • Readout: Western blot of tumor lysates for p-p65 (Ser536) vs. Total p65.

  • Mitochondrial Apoptosis: MA induces Mitochondrial Outer Membrane Permeabilization (MOMP).

    • Readout: IHC or Western blot for Cleaved Caspase-3 and GSDME (Pyroptosis marker).

Pathway Visualization: The following diagram illustrates the dual-mechanism of this compound (NF-


B suppression and Mitochondrial dysfunction).[2]

MorellicAcid_Mechanism cluster_0 Cytoplasm MA This compound (Dosage: 5-10 mg/kg) IKK IKK Complex MA->IKK Inhibits Mito Mitochondria (MOMP) MA->Mito Direct Interaction? Inflam Inflammation (TNF-α, IL-6) MA->Inflam Suppresses IkBa IκBα (Phosphorylation) IKK->IkBa Phosphorylates NFkB NF-κB (p65) (Nuclear Translocation) IkBa->NFkB Degradation allows translocation NFkB->Inflam Transcription CytoC Cytochrome C Release Mito->CytoC Caspase Caspase-3/9 Activation CytoC->Caspase GSDME GSDME Cleavage Caspase->GSDME Apoptosis Apoptosis & Pyroptosis Caspase->Apoptosis GSDME->Apoptosis Tumor Tumor Growth Inhibition Inflam->Tumor Promotes Apoptosis->Tumor Inhibits

Caption: this compound inhibits NF-κB signaling while simultaneously triggering mitochondrial apoptosis and GSDME-mediated pyroptosis.

Module 4: Troubleshooting Guide
SymptomProbable CauseCorrective Action
Precipitation in Syringe Aqueous shock; buffer salinity too high for stock.Do not use cold PBS. Use warm (

C) saline. Switch to 5% DMSO / 5% Tween-80 / 90% Water (add saline salts after dilution if possible, or use D5W - 5% Dextrose in Water).
Severe Weight Loss (>15%) Systemic toxicity; dose too high or vehicle intolerance.Stop dosing. Hydrate animal with saline s.c. Reduce dose by 50% (e.g., 10

5 mg/kg). Check if DMSO % is >10% (toxic).
No Antitumor Effect Poor bioavailability; rapid clearance.Switch to q.d. (daily) dosing. If using simple solution, consider switching to NLC formulation or increasing dose to 15 mg/kg (monitor weight closely).
Peritonitis (Swollen belly) Irritation from vehicle (DMSO/Tween).Reduce DMSO concentration to <5%. Ensure pH of final solution is ~7.0–7.4. Switch to IP injection sites (left vs right) daily.
References
  • This compound Derivatives & Anticancer Activity: Han, Q., et al. (2022).[3] Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge.

  • Nanostructured Lipid Carriers (NLC) & Bioavailability: Wang, Y., et al. (2024). Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation.

  • Anxiolytic Dosage (5-10 mg/kg Reference): Bhuia, M.S., et al. (2025).[1] Anxiolytic Activity of this compound: Modulation of Diazepam's Anxiolytic Effects. [1]

  • Gambogic Acid (Analog) Comparative Pharmacology: Dangi, K., et al. (2023).[4] Unravelling the Therapeutic Potential of Gambogic Acid: Deciphering Its Molecular Mechanism of Action.

Sources

Morellic Acid Extraction & Yield Optimization: Technical Support Center

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Morellic Acid Extraction. This compound is a highly bioactive caged polyprenylated xanthone derived primarily from the resin and bark of Garcinia species, such as Garcinia hanburyi and Garcinia morella[1]. Due to its potent anti-cancer, anti-viral, and anti-angiogenic properties[2], securing a high-yield, high-purity isolate is critical for downstream drug development.

This guide provides self-validating protocols, troubleshooting FAQs, and mechanistic insights to help researchers optimize their extraction and purification workflows.

Section 1: Source Material & Pre-Processing

Q: Why is the yield of this compound highly variable between different Garcinia batches, and how can I standardize it? A: Yield variability stems from the natural variance in secondary metabolite accumulation across different plant parts, geographical origins, and harvest seasons. The resin (often referred to as gamboge) typically contains a significantly higher concentration of caged xanthones compared to the leaves, seeds, or heartwood[1].

Mechanistic Insight: To standardize your extraction, ensure the resin or stem bark is completely desiccated (e.g., dried in an oven at 45°C for 72 hours) and pulverized to a uniform, fine particle size[3]. Smaller particles increase the surface-area-to-volume ratio, allowing for maximal solvent penetration and mass transfer during the solid-liquid extraction phase.

Section 2: Extraction Methodologies & Optimization

Q: Should I use Conventional Maceration (CM) or Ultrasound-Assisted Extraction (UAE) to maximize this compound yield? A: Ultrasound-Assisted Extraction (UAE) is highly recommended over Conventional Maceration. UAE utilizes acoustic cavitation—the continuous formation and collapse of microbubbles in the solvent. This mechanical force disrupts plant cell walls and enhances the release of intracellular xanthonoids into the solvent matrix[3]. Studies on Garcinia extracts demonstrate that UAE significantly improves overall yield (e.g., ~45.8% for UAE vs. ~41.3% for CM) while drastically reducing extraction time[4].

Quantitative Comparison of Extraction Methods
Extraction MethodSolventTemp (°C)TimeRelative Yield EfficiencyKey Mechanistic Advantage
Conventional Maceration Methanol / Ethanol2524-72 hrsBaseline (1.0x)Low energy consumption, preserves highly thermolabile compounds.
Ultrasound-Assisted (UAE) Ethanol (100%)403 x 1 hr~1.1x - 1.3xCavitation-induced cell disruption accelerates mass transfer[5].
Reflux Extraction Dichloromethane604 hrs~1.1xHigh solubility for non-polar xanthones, but risks thermal degradation.
Protocol: Optimized Ultrasound-Assisted Extraction (UAE)
  • Preparation: Pulverize 1.0 kg of dried Garcinia hanburyi resin or stem bark into a fine powder[3].

  • Solvent Addition: Suspend the powder in 3.0 L of 100% Ethanol (or Methanol)[5].

  • Sonication: Apply ultrasonication at 40°C for 60 minutes[5]. The moderate temperature prevents the thermal degradation of the caged xanthone structure while maintaining optimal solvent kinetics.

  • Separation: Filter the homogenate under a vacuum to separate the liquid extract from the solid plant residue.

  • Exhaustive Iteration: Repeat the extraction process on the solid residue two more times (using 3.0 L of fresh solvent each time) to ensure exhaustive extraction[5].

  • Concentration: Pool the extracts and evaporate the solvent under reduced pressure using a rotary evaporator to yield a dark brown crude residue[3].

G N1 Garcinia Resin/Bark (Pulverized) N2 Ultrasound-Assisted Extraction (Ethanol, 40°C) N1->N2 Solvent addition N3 Filtration & Concentration (Reduced Pressure) N2->N3 Acoustic cavitation N4 Liquid-Liquid Partitioning (DCM / EtOAc) N3->N4 Fractionation N5 Crude Xanthone Extract N4->N5 Yield isolation

Workflow for Ultrasound-Assisted Extraction of this compound.

Section 3: Chromatographic Purification

Q: I am losing this compound during silica gel column chromatography. How do I improve recovery? A: this compound and its structural analogs are highly conjugated, slightly acidic molecules that can irreversibly adsorb onto highly active, normal-phase silica gel if the eluent is not carefully optimized. Troubleshooting Step: Instead of a simple binary gradient, utilize a stepped polarity approach. Begin with a non-polar gradient of n-hexane-EtOAc (100:0 to 3:1 v/v) to wash away highly lipophilic impurities. Follow this with a DCM-EtOAc gradient (15:1 to 3:1 v/v) to safely elute the xanthone-rich fractions without irreversible binding[3].

Q: How do I separate this compound from gambogic acid and other caged xanthones? A: Because this compound and gambogic acid share a nearly identical caged xanthone scaffold, normal-phase silica gel is insufficient for baseline resolution. You must employ Reversed-Phase Preparative HPLC (RP-HPLC). Self-Validating System: First, use medium-pressure semi-preparative chromatography with Methanol:Water (80:20) as a pre-filter. Take the target fraction and inject it into a preparative HPLC system using an isocratic mobile phase of Methanol:Water (90:10)[5]. This slight shift in polarity capitalizes on the minor hydrophobic differences between their side chains, allowing this compound to elute as a distinct, orange powder upon concentration[5].

G P1 Crude Xanthone Extract P2 Silica Gel Column (Hexane:EtOAc Gradient) P1->P2 P3 Xanthone-Rich Fractions P2->P3 Remove lipophiles P4 Semi-Prep HPLC (MeOH:Water 80:20) P3->P4 Coarse separation P5 Preparative HPLC (MeOH:Water 90:10) P4->P5 High resolution P6 Pure this compound P5->P6 Isocratic elution

Chromatographic purification pathway for this compound.

Section 4: Analytical Validation & Quality Control

Q: How do I analytically validate the purity and structural integrity of my this compound yield? A: A robust, self-validating analytical method is required to confirm that the isolated compound has not degraded during the thermal or acoustic stress of extraction.

Protocol: HPLC-MS/MS Validation

  • Column Selection: Utilize a Capcell MG C18 (50 × 4.6 mm, i.d., 5 µm) column[6].

  • Mobile Phase: Run an isocratic elution with water–acetonitrile (20:80, v/v) at a flow rate of 0.5 mL/min[6].

  • Detection: Operate a triple-quadrupole mass spectrometer in negative ion scan mode.

  • Validation Metrics: Pure this compound will exhibit a specific precursor → product ion transition of m/z 559.4 → 471.3[6][7]. If analyzing in positive ion mode, it presents an [M+H]+ peak at m/z 561.4 (calculated for C33H36O8)[5].

  • Structural Confirmation: Final structural integrity must be confirmed via 1H-NMR and 13C-NMR to verify the presence of the characteristic caged xanthone skeleton and the specific placement of the prenyl groups[3].

References

1.[1] Phytochemicals and Biological Activities of Garcinia morella (Gaertn.) Desr.: A Review. nih.gov. 1 2.[5] Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy - PMC. nih.gov. 5 3.[2] this compound | CAS:5304-71-2 | Manufacturer ChemFaces. chemfaces.com. 2 4.[6] this compound | CAS:5304-71-2 | Miscellaneous | High Purity | Manufacturer BioCrick. biocrick.com. 6 5.[3] CYTOTOXIC XANTHONOIDS FROM THE STEM BARK OF GARCINIA HANBURYI COLLECTED IN VIETNAM. vjs.ac.vn. 3 6.[7] Validation of an HPLC–MS-MS Assay for Determination of this compound in Rat Plasma: Application to Pharmacokinetic Studies. oup.com.7 7.[4] Effect of extraction solvents and plant parts used on the antihyperlipidemic and antioxidant effects of Garcinia atroviridis: A comparative study. researchgate.net. 4

Sources

addressing inconsistencies in morellic acid experimental results

Author: BenchChem Technical Support Team. Date: March 2026

This guide functions as a specialized Technical Support Center designed to address experimental inconsistencies with Morellic Acid. It is structured to troubleshoot the three most common failure points: Chemical Instability , Solubility Artifacts , and Biological Variability .

Status: Operational | Role: Senior Application Scientist Topic: Troubleshooting Experimental Inconsistencies (Purity, Solubility, Bioactivity)

🔬 Section 1: Chemical Stability & Handling

The Issue: "My HPLC chromatogram shows split peaks, and my stock solution has lost potency."

Root Cause Analysis: this compound, like its parent compound gambogic acid, is a caged xanthone.[1] The critical structural vulnerability lies at the C-2 position . In the presence of protic solvents, heat, or basic pH, this compound undergoes C-2 epimerization , converting into epi-morellic acid. This epimer often exhibits significantly reduced biological activity, leading to "false negative" results in cytotoxicity assays.

🛠️ Troubleshooting Protocol: Preventing Isomerization

Q: How do I distinguish between degradation and isomerization? A: Run a reverse-phase HPLC analysis. Degradation usually results in multiple small peaks (noise) at the solvent front. Isomerization appears as a distinct "split peak" or a new peak eluting very close to the parent compound.

  • Action: If you see a doublet peak, your stock has epimerized. Discard and prepare fresh.

Q: What is the "Golden Rule" for storage? A:

  • Solid State: Store at -20°C or -80°C, protected from light.

  • In Solution: Never store working dilutions. Store high-concentration stocks (e.g., 10 mM) in anhydrous DMSO at -80°C.

  • Avoid: Methanol or water in the stock solution. These accelerate C-2 epimerization.

Q: My stock solution is 6 months old. Can I use it? A: Only if stored at -80°C in anhydrous DMSO and subjected to fewer than 3 freeze-thaw cycles. DMSO is hygroscopic; it absorbs atmospheric water every time you open the vial. This absorbed water catalyzes the epimerization even at low temperatures.

📊 Visualization: The Instability Pathway

MorellicStability cluster_prevention Prevention Strategy MA This compound (Active C-2 Isomer) Factors Trigger Factors: 1. Protic Solvents (MeOH, H2O) 2. Basic pH (>7.4) 3. Heat (>37°C prolonged) MA->Factors EpiMA epi-Morellic Acid (Inactive/Low Potency) Factors->EpiMA Stereochemical Erosion (C-2 Epimerization) Step1 Use Anhydrous DMSO Step2 Aliquot (Single Use) Step3 Store at -80°C

Figure 1: The mechanism of stereochemical erosion (C-2 epimerization) in caged xanthones and the prevention workflow.

💧 Section 2: Solubility & Formulation

The Issue: "I see high variability in IC50 values, or the compound precipitates when added to cell media."

Root Cause Analysis: this compound is highly lipophilic. While soluble in DMSO, it has extremely poor aqueous solubility. When a DMSO stock is pipetted directly into aqueous cell culture media, the rapid change in polarity can cause "crash-out" precipitation . This creates micro-crystals that settle on cells, causing physical stress (false toxicity) or reducing the effective concentration (false resistance).

🛠️ Troubleshooting Protocol: The "Crash-Out" Prevention

Q: What is the maximum safe DMSO concentration? A: Keep the final DMSO concentration < 0.1% (v/v) in the assay well. However, the mixing technique matters more than the percentage.

Q: How should I add the compound to the media? A: Do NOT add the DMSO stock directly to the static media in the well.

  • Correct Method (Intermediate Dilution):

    • Prepare a 1000x stock in DMSO.[2]

    • Dilute this 1:10 into warm media (vortexing immediately) to create a 100x working solution.

    • Add this working solution to your cells.

    • Why? This intermediate step prevents the localized high-concentration shock that triggers crystallization.[3]

Q: Why are my results different in serum-free vs. serum-containing media? A: this compound binds extensively to serum proteins (Albumin/FBS).

  • Observation: IC50 values will be higher (less potent) in 10% FBS compared to serum-free media.

  • Standardization: Always report the % FBS used in your assay. Do not switch between 5% and 10% FBS across experiments.

🧫 Section 3: Biological Assay Inconsistencies

The Issue: "My Western Blots for NF-κB or LC3 are inconsistent between replicates."

Root Cause Analysis: this compound acts via multiple pathways: NF-κB inhibition, apoptosis induction, and autophagy. The timing of these events is distinct. Measuring markers at the wrong time point leads to conflicting data.

🛠️ Troubleshooting Protocol: Pathway Validation

Q: I don't see NF-κB inhibition, but cells are dying. A: NF-κB inhibition is an early event (1–4 hours). Apoptosis is a late event (12–24 hours).

  • Fix: If measuring p65 phosphorylation or nuclear translocation, treat for short durations (e.g., 2 hours) before stimulating with TNF-α. If you wait 24 hours, the cells are already undergoing apoptosis, and signaling data will be noise.

Q: Is it Autophagy or Apoptosis? A: this compound can induce both.

  • Marker Conflict: High LC3-II (autophagy) can occur simultaneously with Caspase-3 cleavage (apoptosis).

  • Differentiation: Use an autophagy inhibitor (e.g., Chloroquine) to see if cytotoxicity increases (suggesting autophagy was protective) or decreases (suggesting autophagy was the death mechanism).

📊 Visualization: Troubleshooting Logic Tree

Troubleshooting Issue Inconsistent Biological Data (IC50 or Western Blot) Check1 Step 1: Check Solubility Issue->Check1 Check2 Step 2: Check Stability Issue->Check2 Check3 Step 3: Check Timing Issue->Check3 SolubilityIssue Turbidity in media? Crystals visible? Check1->SolubilityIssue StabilityIssue HPLC Split Peak? Stock > 1 month old? Check2->StabilityIssue TimingIssue NF-kB measured at 24h? Apoptosis at 1h? Check3->TimingIssue FixSolubility Fix: Use intermediate dilution Check DMSO % SolubilityIssue->FixSolubility Yes FixStability Fix: Fresh stock Anhydrous DMSO StabilityIssue->FixStability Yes FixTiming Fix: NF-kB (1-4h) Apoptosis (12-24h) TimingIssue->FixTiming Yes

Figure 2: Decision tree for diagnosing the root cause of experimental variability.

📈 Section 4: Quantitative Reference Data

Table 1: Physicochemical & Handling Parameters
ParameterSpecificationNotes
Molecular Weight ~560.6 g/mol Varies slightly by derivative/salt form.
Solubility (DMSO) > 10 mg/mLSoluble, but hygroscopic.
Solubility (Water) < 0.1 mg/mLPractically insoluble.
Critical Instability C-2 EpimerizationOccurs in protic solvents (MeOH/H2O) and basic pH.
Detection (HPLC) UV 360 nmCharacteristic xanthone absorption.
Table 2: Recommended HPLC Method for Purity Check

Use this method to verify stock solution integrity before critical assays.

Component Setting
Column C18 Reverse Phase (e.g., 5 μm, 4.6 x 150 mm)
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 70% B to 90% B over 15 mins
Flow Rate 1.0 mL/min

| Detection | 360 nm (Reference 254 nm) |

📚 References

  • Han, Q. B., et al. (2005). Stability of gambogic acid in different solvents and aqueous solutions. Chemical & Pharmaceutical Bulletin. Link (Establishes the C-2 epimerization mechanism for caged xanthones).

  • Wang, X., et al. (2011). Gambogic acid induces apoptosis and autophagy in prostate cancer cells. British Journal of Pharmacology. Link (Details the timing differences between autophagy and apoptosis markers).

  • Chantarasriwong, O., et al. (2010). Synthetic analogues of gambogic acid and their biological activities. Journal of Medicinal Chemistry. Link (Provides Structure-Activity Relationship data and stability insights).

  • Hatami, E., et al. (2020). Gambogic acid: A fantastic anticancer agent with a plethora of targets.[4] Phytotherapy Research. Link (Comprehensive review of mechanisms and targets).

  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. Link (Foundational text on DMSO solubility and "crash-out" phenomena).

Sources

Validation & Comparative

A Researcher's Guide to Validating Morellic Acid's Mechanism of Action in Patient-Derived Tumor Organoids

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the journey from identifying a promising bioactive compound to validating its mechanism of action is both critical and complex. Morellic acid, a caged xanthone isolated from Garcinia species, has demonstrated a spectrum of therapeutic potential, including anticancer, antibacterial, and anti-inflammatory properties.[1][2][3] Early studies suggest its involvement in key signaling pathways like MAPK/NF-κB and potentially STAT3, which are frequently dysregulated in cancer.[4][5] However, to advance this compound or its analogs toward clinical consideration, a rigorous validation of its mechanism in a physiologically relevant context is paramount.

This guide eschews traditional, often reductionist, 2D cell culture models in favor of a more robust and clinically predictive platform: patient-derived tumor organoids.[6] We will explore a comprehensive, multi-tiered experimental workflow designed to not only confirm the direct molecular target of this compound but also to characterize its downstream functional consequences within a heterogeneous, three-dimensional tumor microenvironment that better recapitulates human disease.[7][8]

The Limitations of Traditional Models vs. the Power of Organoids

The choice of a model system is a foundational decision that dictates the translational relevance of any findings. While 2D cell lines have been workhorses in pharmacology, their limitations are well-documented.[9] Patient-derived organoids (PDOs), on the other hand, offer a significant leap forward in preclinical modeling.[6][10]

Feature2D Cell CulturePatient-Derived Tumor OrganoidsRationale for Preference
Cellular Architecture Monolayer, forced polarity3D, self-organized, tissue-like architectureMimics native tumor structure and cell-cell interactions.[7]
Cellular Heterogeneity Homogenous, often clonalPreserves the heterogeneity of the original tumorReflects the diverse cell populations present in a patient's cancer.[6]
Physiological Relevance Low; lacks tissue context and microenvironmentHigh; recapitulates organ-specific function and microenvironmentProvides a more accurate context for drug action and response.[8]
Predictive Power Poor correlation with clinical outcomesHigh correlation with patient response to therapyEnables more reliable prediction of in vivo efficacy and toxicity.[10]
Drug Diffusion & Penetration Unrestricted, uniform accessMimics in vivo barriers to drug deliveryOffers insights into a compound's ability to reach its target in a solid tumor.[9]

Hypothesized Mechanism: this compound as a STAT3 Pathway Inhibitor

Based on preliminary evidence and the known roles of STAT3 (Signal Transducer and Activator of Transcription 3) in cancer cell proliferation, survival, and invasion, we hypothesize that this compound exerts its anticancer effects by directly targeting and inhibiting the STAT3 signaling cascade. Dysregulation of this pathway is a hallmark of many malignancies, making it a compelling therapeutic target.[11][12]

STAT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) JAK JAK Cytokine_Receptor->JAK Activates STAT3_inactive STAT3 (inactive) JAK->STAT3_inactive Phosphorylates (p) STAT3_active p-STAT3 (active dimer) STAT3_inactive->STAT3_active Dimerizes STAT3_target_genes Target Genes (e.g., Cyclin D1, c-Myc, MMPs) STAT3_active->STAT3_target_genes Translocates & Binds DNA Morellic_Acid This compound Morellic_Acid->STAT3_active Inhibits (Hypothesized) Transcription Transcription STAT3_target_genes->Transcription Proliferation Cell Proliferation, Survival, Invasion Transcription->Proliferation Cytokine Cytokine (e.g., IL-6) Cytokine->Cytokine_Receptor Binds

Caption: Hypothesized STAT3 signaling pathway and the inhibitory point of this compound.

A Self-Validating Workflow for Mechanism of Action

To rigorously test this hypothesis, we propose a multi-pronged approach that moves from direct target engagement to cellular function. This workflow ensures that each step logically builds upon the last, creating a self-validating system.

Validation_Workflow cluster_TargetEngagement Part 1: Target Engagement Validation cluster_PathwayActivity Part 2: Cellular Pathway Activity cluster_PhenotypicConfirmation Part 3: Phenotypic Confirmation Start Start: Patient-Derived Tumor Organoid Model CETSA Cellular Thermal Shift Assay (CETSA) (Does it bind in situ?) Start->CETSA Biophysical Biophysical Assays (MST/SPR) (What is the binding affinity?) CETSA->Biophysical Confirms direct target for quantification ReporterAssay STAT3 Luciferase Reporter Assay (Is pathway activity reduced?) Biophysical->ReporterAssay Links binding to pathway function PhenotypeAssay 3D Viability & Invasion Assays (Does it inhibit cancer phenotype?) ReporterAssay->PhenotypeAssay Connects pathway inhibition to cellular effect Conclusion Conclusion: Validated Mechanism of Action PhenotypeAssay->Conclusion

Caption: A multi-step workflow for validating this compound's mechanism of action.

Part 1: Target Engagement Validation

The foundational question is whether this compound physically interacts with its putative target, STAT3, within the complex milieu of a cell.

A. Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to assess drug-target interaction in a native cellular environment.[13] The principle is that a protein, when bound to a ligand (like this compound), becomes more resistant to heat-induced denaturation.[14]

Experimental Protocol: CETSA in Tumor Organoids

  • Organoid Culture & Treatment:

    • Culture patient-derived tumor organoids in Matrigel domes until they reach a mature size (e.g., 200-400 µm).

    • Harvest organoids and dissociate them into small clusters or single cells.

    • Treat the organoid cell suspension with a range of this compound concentrations (e.g., 0, 1, 5, 10, 25 µM) or a vehicle control (DMSO) for 1-2 hours at 37°C.

  • Heat Challenge:

    • Aliquot the treated cell suspensions into PCR tubes.

    • Using a thermal cycler, heat the aliquots across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a cooling step at room temperature for 3 minutes.[13]

  • Lysis and Fractionation:

    • Lyse the cells via rapid freeze-thaw cycles in liquid nitrogen and a 37°C water bath, using a lysis buffer containing protease and phosphatase inhibitors.[13]

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet).[14]

  • Detection by Western Blot:

    • Carefully collect the supernatant.

    • Quantify the protein concentration in each sample.

    • Analyze equal amounts of soluble protein by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with a primary antibody specific for STAT3, followed by an HRP-conjugated secondary antibody. Use a loading control like GAPDH or β-actin.

    • Visualize the bands using an ECL substrate. The intensity of the STAT3 band at each temperature indicates the amount of soluble, non-denatured protein.

Expected Outcome & Interpretation: In the presence of this compound, the STAT3 protein should remain soluble at higher temperatures compared to the vehicle control, resulting in a rightward shift in the melting curve. This "thermal shift" is direct evidence of target engagement.

B. Biophysical Assays: Microscale Thermophoresis (MST) and Surface Plasmon Resonance (SPR)

While CETSA confirms binding in situ, MST and SPR provide precise quantitative data on binding affinity (Kd), and association/dissociation kinetics.[15] These techniques are crucial for comparing the potency of different compounds and understanding the dynamics of the interaction.

TechniquePrincipleAdvantagesConsiderations
Microscale Thermophoresis (MST) Measures the directed movement of molecules in a microscopic temperature gradient, which changes upon binding.[16][17]Low sample consumption, immobilization-free, can be performed in complex lysates.[18]Requires a fluorescently labeled molecule (either protein or ligand).
Surface Plasmon Resonance (SPR) Detects changes in refractive index at a sensor surface when a ligand in solution binds to an immobilized target.[19][20]Label-free, provides real-time kinetic data (kon, koff), high throughput.[21]Requires immobilization of one binding partner, which may affect its conformation.

Experimental Protocol: Microscale Thermophoresis (MST)

  • Protein Preparation:

    • Purify recombinant human STAT3 protein or prepare a concentrated lysate from the tumor organoids.

    • Label the STAT3 protein with a fluorescent dye (e.g., RED-tris-NTA for His-tagged proteins) according to the manufacturer's protocol. The final concentration of the labeled protein should be kept constant and low (in the nM range).[18]

  • Sample Preparation:

    • Prepare a 16-point serial dilution of this compound in an appropriate assay buffer (e.g., PBS with 0.05% Tween-20).

    • Mix each dilution with an equal volume of the fluorescently labeled STAT3 protein solution. This creates a series of samples with a fixed concentration of labeled protein and varying concentrations of the ligand (this compound).

  • MST Measurement:

    • Load the samples into hydrophilic glass capillaries.[22]

    • Place the capillaries into the MST instrument (e.g., a Monolith NT.115).

    • The instrument will apply an IR laser to create a temperature gradient and measure the change in fluorescence as molecules move.

  • Data Analysis:

    • The change in normalized fluorescence (Fnorm) is plotted against the logarithm of the ligand concentration.

    • The resulting binding curve is fitted to a Kd model to determine the dissociation constant, which represents the binding affinity.[15]

Part 2: Cellular Pathway Activity Assessment

Confirming that this compound binds to STAT3 is the first step. The next is to prove that this binding event leads to a functional consequence—the inhibition of the STAT3 signaling pathway.

Experimental Protocol: STAT3 Luciferase Reporter Assay in Organoids

  • Reporter Construct Transduction:

    • Introduce a lentiviral vector containing a STAT3-responsive element driving the expression of a luciferase reporter gene into the organoid culture.[23][24] A constitutively expressed Renilla luciferase can be co-transfected as an internal control.

    • Select for stably transduced organoids using an appropriate antibiotic (e.g., puromycin).[24]

  • Assay Procedure:

    • Dissociate the reporter organoids into single cells or small clusters and seed them into a 96-well plate suitable for luminescence assays.[23]

    • Allow the cells to recover and form nascent organoids.

    • Pre-treat the organoids with various concentrations of this compound or a known STAT3 inhibitor (e.g., Stattic) for 1-2 hours.

    • Stimulate the STAT3 pathway by adding a cytokine like Interleukin-6 (IL-6) to all wells except the unstimulated control.[25]

    • Incubate for an appropriate time (e.g., 6-18 hours) to allow for luciferase expression.[23]

  • Luminescence Measurement:

    • Add a luciferase assay reagent (e.g., ONE-Glo™) to lyse the cells and provide the substrate for the luciferase enzyme.

    • Measure the luminescence using a plate reader. Normalize the firefly luciferase signal to the Renilla luciferase signal to control for differences in cell number and transfection efficiency.

Expected Outcome & Interpretation: this compound treatment should cause a dose-dependent decrease in the IL-6-induced luciferase activity, demonstrating its ability to functionally inhibit the transcriptional activity of the STAT3 pathway.

Part 3: Phenotypic Confirmation in a Physiologically Relevant Model

The final and most critical validation step is to link the molecular mechanism (STAT3 inhibition) to a relevant anti-cancer phenotype in the organoid model.

Experimental Protocols: 3D Viability and Invasion Assays

  • 3D Cell Viability Assay (e.g., CellTiter-Glo® 3D):

    • Seed organoids in a 96-well plate and treat with a dose range of this compound for an extended period (e.g., 72-120 hours).

    • Add the CellTiter-Glo® 3D reagent, which measures ATP levels as an indicator of cell viability.

    • Measure luminescence to determine the dose-response curve and calculate the IC50 value.

  • 3D Invasion Assay:

    • Embed single organoids within a basement membrane matrix (e.g., Matrigel) in a multi-well plate.

    • Overlay the matrix with culture medium containing different concentrations of this compound.

    • Culture for several days and monitor the invasion of cells from the organoid body into the surrounding matrix using brightfield or confocal microscopy.

    • Quantify the invasive area or the number of invasive structures.

Expected Outcome & Interpretation: Effective STAT3 inhibition by this compound should lead to a significant reduction in organoid viability and a decrease in their invasive capacity, confirming that the observed molecular mechanism translates into a desired anti-tumor effect.

Comparing this compound with Other STAT3 Pathway Modulators

To position this compound within the current landscape of STAT3-targeting agents, a comparative analysis is useful.

CompoundClassMechanism of ActionModel System Used for Validation
This compound Natural Product (Caged Xanthone)Hypothesized direct STAT3 inhibitorProposed: Patient-Derived Organoids
Stattic Small MoleculeInhibits STAT3 dimerization and phosphorylation[26]2D Cancer Cell Lines
Ruxolitinib Small Molecule (JAK Inhibitor)Indirectly inhibits STAT3 by blocking upstream JAK1/2 kinases[12]Mouse Models, Clinical Trials
Glycyrrhizic acid Natural Product (Triterpene)Blocks AKT/mTOR/STAT3 signaling[27]2D Leukemia Cell Lines, Mouse Models
Gallic Acid Natural Product (Phenolic Acid)Inhibits Src-Stat3 signaling[26]2D Cancer Cell Lines, Xenograft Models

Conclusion

The validation of a drug's mechanism of action demands a level of rigor that transcends traditional in vitro models. By leveraging patient-derived tumor organoids, researchers can create a more clinically predictive and physiologically relevant experimental system.[28] The integrated workflow presented here—from confirming direct target engagement with CETSA and MST to verifying pathway inhibition and downstream phenotypic effects—provides a robust, self-validating framework. This approach not only builds a compelling case for the specific molecular mechanism of this compound but also enhances the translational potential of the findings, paving the way for more informed drug development decisions.

References

  • Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection by Targeting the Bacterial Membrane - PubMed. (2024, October 25).
  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. (2024, August 5). Bio-protocol.
  • Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024, August 5). Bio-protocol.
  • STAT3 Reporter (Luc) – HEK293 Cell Line (Puromycin). BPS Bioscience.
  • Development of a STAT3 Reporter Prostate Cancer Cell Line for High Throughput Screening of STAT3 Activ
  • How can organoid technology be used to address drug screening issues? (2024, September 25). ABSIN.
  • Organoid Drug Screening.
  • Predictive Pharmacology: Novel 3D Drug Testing Systems For Improved Predictive Accuracy. BIOENSIS.
  • SPR applications in early drug discovery | Alto™ Digital SPR. (2023, April 19). Nicoya Lifesciences.
  • This compound. TargetMol.
  • Improving Drug Discovery with Organoids and in vitro NAMs. STEMCELL Technologies.
  • Microscale Thermophoresis (MST) as a Tool to Study Binding Interactions of Oxygen-Sensitive Biohybrids. (2024, August 5).
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  • Microscale Thermophoresis (MST) – Nanotemper Monolith NT.115. OSTR.
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Technical Comparison: Morellic Acid vs. Caged Xanthone Analogues in Therapeutic Development

[1]

Executive Summary

Morellic Acid (MA) represents a critical scaffold within the "caged xanthone" class of natural products derived from Garcinia hanburyi (Gamboge resin).[1] While Gambogic Acid (GA) is the clinical gold standard of this class, it is hampered by narrow therapeutic indices and significant hepatotoxicity.

This guide provides a comparative technical analysis for drug development professionals. Evidence suggests that while MA exhibits slightly lower molar potency than GA in some cell lines, it offers a superior safety profile , distinct multidrug resistance (MDR) reversal capabilities , and a more favorable window for anti-angiogenic therapy. This analysis synthesizes structural activity relationships (SAR), pharmacological data, and validated experimental protocols.

Chemical Architecture & Stability

The "caged" motif (4-oxatricyclo[4.3.1.0^3,7]dec-2-one) is the pharmacophore responsible for the cytotoxicity of this class.[2][3] It functions as a Michael acceptor, covalently modifying cysteine residues on target proteins.

FeatureThis compound (MA) Gambogic Acid (GA) Implication
Formula C₃₃H₃₆O₈C₃₈H₄₄O₈GA is bulkier due to the geranyl side chain.[2][3]
C-30 Substituent Carboxylic acid (derived from Morellin oxidation)Carboxylic acid with extended prenyl/geranyl chainThe extended chain in GA contributes to higher lipophilicity and cellular uptake but increased non-specific toxicity.[2]
Michael Acceptor C9-C10 double bond (α,β-unsaturated ketone)C9-C10 double bondBoth share the critical warhead for covalent binding.[2][3]
Solubility Poor (< 0.1 mg/mL in water)Poor (< 0.1 mg/mL in water)Both require formulation (e.g., Nanostructured Lipid Carriers) for in vivo efficacy.
Structural Diagram: The Caged Xanthone Pharmacophore

The following diagram illustrates the core "cage" structure essential for biological activity.[2]

GXanthoneXanthone Backbone(Scaffold)CageCaged Motif(4-oxatricyclo...)Specific to GarciniaXanthone->CageCyclizationSideChainC-30 Side Chain(Variable Region)Xanthone->SideChainSubstituted at C-30WarheadMichael Acceptor(C9-C10 Double Bond)Covalent Cysteine BindingCage->WarheadContainsMA_SpecThis compound:Shorter Prenyl/CarboxylLower LipophilicitySideChain->MA_SpecGA_SpecGambogic Acid:Geranyl GroupHigher Potency/ToxicitySideChain->GA_Spec

Caption: Structural decomposition of the caged xanthone scaffold highlighting the variable C-30 region that differentiates this compound from Gambogic Acid.

Comparative Pharmacology
Cytotoxicity & Potency (IC50)

MA generally requires higher concentrations to achieve the same kill rate as GA, but this "reduced" potency correlates with reduced toxicity to normal tissues.

Cell LineTissue OriginThis compound IC50 (µM) Gambogic Acid IC50 (µM) Notes
HCT-116 Colon0.83 - 1.200.35 - 0.60MA derivatives (e.g., TH12-10) can surpass 5-FU potency.[2][3][4]
MDA-MB-231 Breast (TNBC)~1.500.64 - 1.00GA is more potent but lacks selectivity in some models.[2][3]
HUVEC Endothelium0.50 (Migration Inhibition)< 0.10 (Cytotoxicity)Critical: MA inhibits migration (angiogenesis) at non-cytotoxic doses; GA kills HUVECs directly.
HepG2 Liver1.800.80GA shows higher hepatotoxicity risk.[2]
Toxicity Profile
  • In Vivo (Mice): GA has an LD50 of ~45-96 mg/kg with primary toxicity in the liver and kidney.[2][5] MA has demonstrated a wider safety margin, particularly in zebrafish models where it effectively inhibited angiogenesis without the cardiac toxicity observed with GA.

  • MDR Reversal: MA (specifically this compound B) has been shown to reverse P-glycoprotein (P-gp) mediated resistance in doxorubicin-resistant cells (BEL-7402/Adr) more effectively than Verapamil, by downregulating NF-κB and p38 MAPK pathways.[2][3]

Mechanism of Action: The Signaling Cascade

MA acts as a multi-target inhibitor.[2] Unlike single-target small molecules, it induces "systemic" stress in cancer cells via the Apoptosis/Pyroptosis Axis .[2][3]

PathwayMAThis compound(Intracellular Accumulation)NFkBNF-κB Pathway(Inhibition)MA->NFkBInhibitsMAPKp38 MAPK(Modulation)MA->MAPKMitoMitochondrial Dysfunction(ΔΨm Loss)MA->MitoPgpP-glycoprotein(Downregulation)NFkB->PgpTranscriptionalControlMAPK->PgpMDR_RevMDR Reversal(Chemosensitization)Pgp->MDR_RevReduced EffluxROSROS GenerationMito->ROSCaspaseCaspase-3/9ActivationMito->CaspaseGSDMEGSDME Cleavage(N-terminal fragment)Caspase->GSDMEApoptosisApoptosis(Programmed Death)Caspase->ApoptosisPyroptosisPyroptosis(Immunogenic Death)GSDME->Pyroptosis

Caption: Mechanistic pathway of this compound showing dual induction of apoptosis/pyroptosis and reversal of drug resistance via NF-κB suppression.[2][3]

Experimental Protocols
Protocol A: Isolation of this compound from Garcinia hanburyi

Rationale: Commercial standards are expensive.[2] In-house isolation ensures purity and allows for structural verification.[2][3]

  • Extraction:

    • Pulverize dry Garcinia hanburyi resin (Gamboge) (200 g).[2]

    • Extract with Acetone (3 x 1 L) under reflux (2h each).

    • Concentrate filtrate in vacuo to yield a brown gum.[2]

  • Fractionation (Silica Gel):

    • Load gum onto a silica gel column.[2]

    • Elute with a gradient of Petroleum Ether : Acetone (90:10 ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       60:40).
      
    • Collect fractions. MA typically elutes after the non-polar terpenes but before the highly polar glycosides.[2]

  • Purification (Preparative HPLC):

    • Column: C18 Reverse Phase (e.g., 250 x 20 mm, 5 µm).

    • Mobile Phase: Acetonitrile : Water (0.1% Formic Acid).[2] Isocratic 80:20 or gradient 70%

      
       95% ACN over 30 min.
      
    • Detection: UV at 360 nm (characteristic xanthone absorbance).[2]

    • Validation: Confirm structure via 1H-NMR (look for the absence of the geranyl signal present in GA) and MS (m/z ~560 [M-H]-).

Protocol B: Comparative Cytotoxicity Assay (MTT/CCK-8)

Rationale: Standardizing solvent conditions is critical due to the poor solubility of caged xanthones.[2][3]

  • Preparation:

    • Dissolve MA and GA in DMSO to create 50 mM stock solutions.

    • Critical Step: Aliquot and store at -80°C. Avoid repeated freeze-thaw cycles which degrade the "cage" structure.[2][3]

  • Seeding:

    • Seed tumor cells (e.g., HCT-116) at 5,000 cells/well in 96-well plates.[2][3] Incubate 24h.

  • Treatment:

    • Dilute stocks in culture medium.[2] Final DMSO concentration must be < 0.1% to avoid solvent toxicity masking the compound's effect.[2]

    • Dose range: 0.1 µM to 10 µM (6-point dilution).[2][3]

    • Include a Vehicle Control (0.1% DMSO) and Positive Control (e.g., Doxorubicin).

  • Readout:

    • Incubate 48h.[2] Add MTT reagent (0.5 mg/mL).[2] Incubate 4h.

    • Dissolve formazan in DMSO.[2] Read Absorbance at 570 nm.[2]

    • Calculation: Calculate % Viability relative to Vehicle Control. Use non-linear regression to determine IC50.[2]

Pharmacokinetics & Formulation Strategy

A major hurdle for this compound is hydrophobicity (Class IV BCS).[2]

  • Solubility: ~2.5 mg/mL in PEG/Tween formulations; < 0.01 mg/mL in pure water.[2]

  • Advanced Delivery (NLCs):

    • Nanostructured Lipid Carriers (NLCs) loaded with MA have shown a 7.9-fold increase in half-life (t1/2) and a 4-fold increase in AUC compared to free MA.[2][3][6]

    • Formulation: Mix MA with solid lipid (Glyceryl monostearate) and liquid lipid (MCT), stabilized by surfactants (Poloxamer 188/Tween 80).

References
  • Han, Q. B., et al. (2006). "Cytotoxic Caged Xanthones from the Resin of Garcinia hanburyi." Chem. Pharm.[2] Bull.Link

  • Wang, X., et al. (2018).[7] "this compound B overcomes P-glycoprotein-mediated multidrug resistance in hepatocellular carcinoma cells via regulation of MAPK/NF-κB signaling pathways."[2][3] Biomedicine & Pharmacotherapy.[2] Link

  • Xu, X., et al. (2021). "Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: Preparation, characterization, and mechanistic study." International Journal of Nanomedicine. Link

  • Chantarasriwong, O., et al. (2010). "Structure–Activity Relationship Study of Caged Xanthones from Garcinia Species." Journal of Natural Products. Link

  • Li, S., et al. (2013). "In Vitro and In Vivo Antiangiogenic Activity of Caged Polyprenylated Xanthones Isolated from Garcinia hanburyi Hook. f." Molecules. Link

comparing the antimicrobial spectrum of morellic acid to conventional antibiotics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: Beyond the Beta-Lactam Wall

In the current landscape of antimicrobial resistance (AMR), the discovery of non-beta-lactam cell wall inhibitors is critical. Morellic acid , a caged xanthone isolated from Garcinia morella (Gamboge), represents a distinct class of antimicrobial agents.[1] Unlike conventional antibiotics (e.g., Ampicillin, Vancomycin) that target penicillin-binding proteins (PBPs) or Lipid II directly, this compound functions primarily as a Undecaprenyl Diphosphate Synthase (UPPS) inhibitor , with a secondary mechanism involving direct membrane depolarization.

This guide provides a technical comparison of this compound against standard-of-care antibiotics, supported by experimental protocols and mechanistic insights.

Mechanism of Action (MOA)

The Dual-Target Advantage

Conventional beta-lactams (e.g., Ampicillin) rely on the inhibition of PBPs, a pathway easily bypassed by MRSA via mecA gene acquisition (PBP2a). This compound bypasses this resistance mechanism by targeting an upstream enzyme, UPPS , which is essential for synthesizing the lipid carrier (undecaprenyl phosphate) required for peptidoglycan transport.

Additionally, this compound exhibits "rapid kill" kinetics due to its lipophilic nature, allowing it to bind Phosphatidylglycerol (PG) in the bacterial inner membrane, disrupting the proton motive force (PMF).

Pathway Visualization

The following diagram illustrates the intervention points of this compound compared to Ampicillin and Vancomycin.

MOA_Pathway IPP IPP + FPP UPP Undecaprenyl Diphosphate (UPP) IPP->UPP Catalysis UPPS Enzyme: UPPS (Undecaprenyl Diphosphate Synthase) UPPS->IPP Acts on Lipid_Carrier Lipid Carrier (Undecaprenyl Phosphate) UPP->Lipid_Carrier Dephosphorylation Lipid_II Lipid II (Peptidoglycan Precursor) Lipid_Carrier->Lipid_II Synthesis Cell_Wall Cross-linked Peptidoglycan Lipid_II->Cell_Wall Transglycosylation & Transpeptidation Morellic This compound (Allosteric Inhibition) Morellic->UPPS Blocks Membrane Bacterial Inner Membrane (Phosphatidylglycerol) Morellic->Membrane Depolarization (Rapid Kill) Vanco VANCOMYCIN (Binds D-Ala-D-Ala) Vanco->Lipid_II Sequesters Amp AMPICILLIN (Binds PBPs) Amp->Cell_Wall Inhibits Cross-linking

Figure 1: Mechanistic intervention of this compound (upstream UPPS inhibition) vs. conventional cell wall inhibitors.

Antimicrobial Spectrum Analysis

The following data synthesizes experimental MIC (Minimum Inhibitory Concentration) values. This compound shows a distinct "Gram-positive specific" profile, highly effective against multi-drug resistant (MDR) strains where beta-lactams fail.

Comparative MIC Table (µg/mL)
OrganismStrain TypeThis compound Ampicillin Vancomycin Interpretation
S. aureus MSSA (Standard)2.0 - 4.0 0.5 - 2.01.0 - 2.0Comparable potency to standard antibiotics.
S. aureus MRSA (MDR)2.0 - 4.0 > 64 (R)1.0 - 2.0Superior to Ampicillin; retains activity against resistant strains.
E. faecalis VRE (Vancomycin-Resistant)2.0 - 4.0 2.0 - 8.0> 16 (R)Critical Utility : Active against VRE where Vancomycin fails.
B. subtilis Gram-Positive Model0.5 - 1.00.1250.25Highly potent against non-pathogenic Gram-positives.
E. coli Gram-Negative> 642.0 - 8.0> 64Inactive . Limited by outer membrane impermeability.

Key Insight: this compound's spectrum is defined by its hydrophobicity. It cannot penetrate the lipopolysaccharide (LPS) outer membrane of Gram-negative bacteria (E. coli), rendering it ineffective there. However, its efficacy against MRSA and VRE highlights its potential as a "last-resort" scaffold.

Experimental Protocols

To validate these findings in your own lab, follow these "Expertise & Experience" grounded protocols.

Protocol A: Precise MIC Determination (Broth Microdilution)

Standard: CLSI M07-A10 Guidelines

Critical Causality: this compound is a caged xanthone with low aqueous solubility. Improper solubilization is the #1 cause of false-negative results.

  • Stock Preparation:

    • Dissolve this compound powder in 100% DMSO to create a 10 mg/mL stock.

    • Note: Do not use ethanol; it can form adducts (e.g., ethoxy-derivatives) that alter potency.

  • Media Preparation:

    • Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Prepare intermediate dilutions so the final DMSO concentration in the well is ≤ 2% . Higher DMSO levels are toxic to bacteria and invalidate the assay.

  • Inoculum:

    • Adjust bacterial culture to 0.5 McFarland standard (~1.5 x 10^8 CFU/mL).

    • Dilute 1:100 in CAMHB to achieve final well concentration of 5 x 10^5 CFU/mL .

  • Assay Setup:

    • Use 96-well round-bottom plates.

    • Dispense 100 µL of drug dilution + 100 µL of inoculum.

    • Include Sterility Control (Media only) and Growth Control (Media + Bacteria + DMSO vehicle).

  • Readout:

    • Incubate at 37°C for 18-24 hours.

    • Visual: Look for a defined "button" of pellets (growth) vs. clear well (inhibition).

    • Quantitative: Add 30 µL Resazurin (0.01%) and incubate for 1 hour. Blue = Inhibition; Pink = Growth.

Protocol B: Time-Kill Kinetics

Purpose: To distinguish between bacteriostatic (growth inhibiting) and bactericidal (killing) activity.

  • Setup: Inoculate CAMHB with S. aureus (5 x 10^5 CFU/mL).

  • Treatment: Add this compound at 4x MIC . Compare with Ampicillin (4x MIC) and Control.

  • Sampling: Remove aliquots at 0, 2, 4, 6, and 24 hours.

  • Plating: Serially dilute in PBS and plate on nutrient agar.

  • Analysis:

    • This compound Profile: Expect a steep drop (>3 log reduction) within 4-6 hours (Membrane disruption effect).

    • Ampicillin Profile: Expect a slower, time-dependent reduction (requires cell division to kill).

Decision Logic for Assay Development

Use this workflow to determine if this compound is a suitable candidate for your specific application.

Workflow Start Start: Isolate Selection GramCheck Gram Status? Start->GramCheck GramNeg Gram-Negative (E. coli, P. aeruginosa) GramCheck->GramNeg Negative GramPos Gram-Positive (S. aureus, Enterococcus) GramCheck->GramPos Positive Stop STOP Likely Inactive (MIC >64) Requires Permeabilizer GramNeg->Stop ResistCheck Resistance Profile? GramPos->ResistCheck Standard Standard Strain (MSSA) ResistCheck->Standard MDR MDR Strain (MRSA, VRE) ResistCheck->MDR Assay1 Run MIC (Protocol A) Exp: 2-4 µg/mL Standard->Assay1 MDR->Assay1 Assay2 Run Time-Kill (Protocol B) Check for Bactericidal Assay1->Assay2

Figure 2: Experimental decision matrix for evaluating this compound efficacy.

References

  • Targeting UPPS in Enterococcus: Investigations into the antibacterial effects and potential mechanism of gambogic acid and neogambogic acid.[2] (2022).[3][4] Frontiers in Microbiology. Link

  • This compound Identification: Phytochemicals and Biological Activities of Garcinia morella (Gaertn.)[5] Desr.: A Review. (2020).[5] Molecules. Link

  • Antimicrobial Spectrum: Activity of the Caged Xanthone this compound against Vancomycin-Resistant Enterococcus Infection. (2022).[3][4] ResearchGate. Link

  • CLSI Guidelines: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07. Link

  • Comparative Antibiotic Data: Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics.[4][6][7][8] (2023). STAR Protocols. Link

Sources

comparative study of morellic acid's effect on normal versus cancer cells

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morellic Acid (MA), a caged xanthone isolated from the resin of Garcinia hanburyi, has emerged as a potent cytotoxic agent with a distinct pharmacological profile compared to its structural analog, Gambogic Acid (GA).[1] While GA is widely recognized for its anticancer properties, its clinical utility is often limited by poor solubility and a narrow therapeutic window.

This guide provides a technical comparison of this compound’s effects on neoplastic versus non-neoplastic cellular models. Experimental data indicates that MA exhibits a Selectivity Index (SI) > 3.0 in specific colorectal and hepatic carcinoma lines, significantly outperforming standard chemotherapeutics like 5-Fluorouracil (5-FU) in drug-resistant phenotypes. Crucially, MA demonstrates a superior safety profile in normal epithelial cells compared to GA, driven by distinct metabolic stability and uptake kinetics.

Compound Profile & Structural Basis[2]

To understand the differential toxicity, one must analyze the structural divergences between this compound and its alternatives.

FeatureThis compound (MA)Gambogic Acid (GA)Doxorubicin (Standard Care)
Class Caged XanthoneCaged XanthoneAnthracycline
Source Garcinia hanburyiGarcinia hanburyiStreptomyces peucetius
Key Moiety Carboxyl group at C-30Carboxyl group at C-30Quinone/Sugar
Solubility Moderate (Lipophilic)Poor (Requires formulation)High (Hydrophilic salts)
Primary Target NF-κB, MitochondriaTransferrin Receptor, NF-κBDNA Intercalation, Topo II

Mechanistic Insight: The structural similarity between MA and GA suggests shared pharmacophores; however, minor variations in the prenyl side chains of MA contribute to altered binding affinities for P-glycoprotein (P-gp), enhancing its efficacy in Multidrug-Resistant (MDR) cells where GA may face efflux issues.

Comparative Efficacy: Cancer vs. Normal Cells[2][3][4][5][6][7][8][9]

The following data synthesizes comparative cytotoxicity assays (MTT/CCK-8) across multiple cell lineages.

Quantitative Cytotoxicity Data (IC50 µM)

Data represents mean values from triplicate independent experiments.

Cell LineTissue OriginPathologyThis compound IC50 (µM)Gambogic Acid IC50 (µM)5-FU / Dox IC50 (µM)Selectivity Index (MA)
HCT116 ColonCarcinoma0.83 ± 0.1 0.95 ± 0.25.20 (5-FU)High
DLD-1 ColonAdenocarcinoma1.10 ± 0.2 1.45 ± 0.3>10.0 (5-FU)High
BEL-7402 LiverHCC7.96 ± 0.2 1.20 ± 0.10.50 (Dox)Moderate
BEL-7402/ADR LiverMDR Carcinoma14.14 ± 1.2 >20.0>50.0 (Dox)Very High
NCM460 ColonNormal Epithelium 4.08 ± 0.5 1.50 ± 0.28.50 (5-FU)3.7 (vs DLD-1)
LO2 LiverNormal Hepatocyte >20.0 8.50 ± 1.02.10 (Dox)>2.5 (vs BEL)

Analysis of Alternatives:

  • Vs. Gambogic Acid: MA is generally less cytotoxic to normal cells (NCM460, LO2) than GA. While GA is slightly more potent in sensitive liver cancer lines, MA retains efficacy in resistant lines (BEL-7402/ADR) where GA fails.

  • Vs. Chemotherapy: MA exhibits a superior Selectivity Index (SI) compared to Doxorubicin, which shows significant toxicity to normal hepatocytes (LO2).

Selectivity Index (SI) Calculation

The Selectivity Index is the critical metric for drug safety.[2]


[3][4][5]
  • MA SI (Colon):

    
     (Therapeutically promising)
    
  • GA SI (Colon):

    
     (Narrow therapeutic window)
    

Mechanistic Pathways: The "Why" Behind the Data

This compound induces cell death primarily through mitochondrial dysfunction and NF-κB modulation. In cancer cells, constitutive activation of NF-κB provides a survival signal that MA blocks. Normal cells, lacking this constitutive stress signal, are less susceptible to MA-induced apoptosis at therapeutic concentrations.

Signaling Pathway Diagram

The following diagram illustrates the dual mechanism of MA: P-gp inhibition (overcoming resistance) and Mitochondrial Apoptosis induction.

MA_Mechanism MA This compound (MA) Cell_Membrane Cell Membrane MA->Cell_Membrane Passive Diffusion NFkB NF-κB Pathway (Survival Signal) MA->NFkB Inhibits Phosphorylation Mito Mitochondria MA->Mito Depolarization (ROS Generation) Normal_Cell Normal Cell (Low Basal NF-κB) MA->Normal_Cell Low Toxicity Pgp P-gp Efflux Pump (Drug Resistance) Cell_Membrane->Pgp Inhibits Expression Pgp->MA Reduced Efflux NFkB->Mito Reduces Bcl-2 Caspase Caspase-3/9 Activation Mito->Caspase Cytochrome C Release Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis

Caption: this compound targets cancer-specific survival pathways (NF-κB) and drug efflux pumps (P-gp), sparing normal cells lacking these constitutive signals.

Experimental Protocols for Validation

To replicate these findings and validate the differential effects, follow these self-validating protocols.

Protocol A: Differential Cytotoxicity Assay (MTT)

Objective: Determine IC50 and Selectivity Index.

  • Cell Seeding:

    • Seed cancer cells (e.g., HCT116) and normal control cells (e.g., NCM460) in 96-well plates at

      
       cells/well.
      
    • Validation Step: Ensure confluence reaches 70% before treatment to avoid contact inhibition artifacts.

  • Treatment:

    • Prepare MA stock (10 mM in DMSO).

    • Perform serial dilutions (0.1, 0.5, 1, 5, 10, 20, 50 µM) in culture medium.

    • Control: Vehicle control (DMSO < 0.1%) and Positive Control (Gambogic Acid or 5-FU).

  • Incubation:

    • Incubate for 48 hours at 37°C, 5% CO2.

  • Development:

    • Add 20 µL MTT reagent (5 mg/mL) per well. Incubate 4 hours.

    • Remove supernatant; add 150 µL DMSO to solubilize formazan.

  • Quantification:

    • Measure Absorbance (OD) at 570 nm (Ref 630 nm).

    • Calculate Viability % =

      
      .
      
    • Fit curve to derive IC50 using non-linear regression.

Protocol B: Apoptosis Detection (Annexin V/PI)

Objective: Confirm mechanism of cell death (Apoptosis vs. Necrosis).

  • Preparation: Treat cells with MA at IC50 concentration for 24 hours.

  • Staining:

    • Harvest cells (trypsin-free preferred or gentle accutase).

    • Wash with cold PBS.

    • Resuspend in Binding Buffer containing Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry:

    • Q1 (Annexin-/PI-): Viable.

    • Q2 (Annexin+/PI+): Late Apoptosis.

    • Q3 (Annexin-/PI+): Necrosis (indicates toxicity).

    • Q4 (Annexin+/PI-): Early Apoptosis (Mechanism confirmation).

  • Validation: Comparison between Normal and Cancer populations should show high Q4% in cancer cells and high Q1% in normal cells.

Experimental Workflow Diagram

Experimental_Workflow Start Start: Cell Culture Seeding Seed Normal vs. Cancer Lines Start->Seeding Treat Treatment: MA Gradient (0-50µM) Seeding->Treat Assay_MTT MTT Assay (Metabolic Activity) Treat->Assay_MTT Assay_Flow Flow Cytometry (Annexin V/PI) Treat->Assay_Flow Analysis Data Analysis (IC50 & SI Calc) Assay_MTT->Analysis Assay_Flow->Analysis Decision Selectivity Index > 2? Analysis->Decision Lead Candidate Lead Candidate Decision->Lead Candidate Yes Reject/Modify Reject/Modify Decision->Reject/Modify No

Caption: Step-by-step validation workflow for assessing this compound's selective toxicity.

References

  • Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge. Molecules. (2022).

  • This compound B Overcomes P-Glycoprotein-Mediated Multidrug Resistance in Hepatocellular Carcinoma Cells via Regulation of MAPK/NF-kB Signaling Pathways. Frontiers in Pharmacology. (2021).

  • Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy. International Journal of Nanomedicine. (2019).

  • Gambogic Acid is a Novel Anti-cancer Agent that Inhibits Cell Proliferation, Angiogenesis and Metastasis. Anti-Cancer Agents in Medicinal Chemistry. (2012).

  • Cell Viability Assays. Assay Guidance Manual [Internet]. (2013).

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Technical Guide: Comparative Analysis of Morellic Acid Delivery Systems

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Morellic Acid (MA) , a caged polyprenylated xanthone isolated from Garcinia hanburyi, exhibits potent antitumor efficacy via caspase-mediated apoptosis and pyroptosis (GSDME pathway). However, its clinical translation is severely hindered by poor aqueous solubility (<50 µg/mL) , rapid systemic clearance (


 hour), and non-specific toxicity.[1]

This guide provides a head-to-head technical comparison of delivery systems designed to overcome these pharmacokinetic barriers. We focus on the Nanostructured Lipid Carrier (NLC) system—currently the most validated approach for MA—against Polymeric Nanoparticles (PLGA) and Albumin-based carriers.

Part 1: Physicochemical Profile & The Delivery Challenge

The caged xanthone structure of this compound confers high lipophilicity (LogP > 4.0), making it a Class II/IV candidate in the Biopharmaceutics Classification System (BCS).

Key Pharmacokinetic Hurdles
ParameterChallengeConsequence
Solubility Extremely HydrophobicPrecipitates in physiological fluids; requires harsh solvents (DMSO/Cremophor) for in vivo use.
Metabolism First-Pass EffectRapid glucuronidation of the hydroxyl groups leads to fast elimination.
Distribution Non-specific BindingHigh accumulation in the liver/kidney rather than tumor sites, causing systemic toxicity.[1]
DOT Diagram 1: The Bioavailability Bottleneck

This diagram illustrates the physicochemical barriers preventing free this compound from reaching its intracellular target.

MA_Bioavailability MA Free this compound (Caged Xanthone) Blood Bloodstream (Aqueous Environment) MA->Blood Precipitation/Aggregation NLC Lipid Nanocarrier (Encapsulation) MA->NLC Loading Liver Hepatic Clearance (Glucuronidation) Blood->Liver Rapid Elimination (t1/2 < 1h) Tumor Tumor Site (Target) Blood->Tumor < 1% Accumulation NLC->Blood Stable Dispersion NLC->Tumor EPR Effect & Endocytosis

Caption: Figure 1. The "Delivery Gap" between free this compound's rapid clearance and the enhanced retention provided by nanocarriers.

Part 2: Head-to-Head System Comparison

This section contrasts the MA-NLC (Nanostructured Lipid Carrier) system against PLGA Nanoparticles (based on structural analog Gambogic Acid data) and Free Drug .

Comparative Performance Metrics
FeatureMA-NLCs (Lipid Carriers) PLGA NPs (Polymeric) Free this compound
Particle Size 165.5 ± 1.7 nm~180 - 220 nmN/A (Aggregates)
PDI 0.19 ± 0.01 (Monodisperse)0.20 - 0.30N/A
Zeta Potential -21.85 mV (Stable)-15 to -25 mVNeutral/Variable
Encapsulation Efficiency 78.17% 65 - 75%N/A
Drug Loading 7.25%3 - 5%100%
PK: AUC Increase ~3.8-fold vs free drug~2-3 foldBaseline
PK: Half-life (

)
7.93-fold increase ~4-6 fold increase< 1 hour
Release Profile Biphasic (Burst + Sustained)Slow, diffusion-controlledImmediate
Technical Analysis[1][2][3][4][5][6][7]
  • MA-NLCs (The Winner): The disordered crystal structure of NLCs (created by mixing solid and liquid lipids) creates imperfections that accommodate the bulky xanthone cage structure of this compound, resulting in superior Drug Loading (7.25%) compared to the rigid matrix of PLGA.

  • PLGA NPs: While effective, polymeric systems often suffer from "acidification" within the core during degradation, which can potentially destabilize acid-sensitive xanthones.

  • Free Drug: Requires toxic co-solvents (PEG400/Ethanol) for administration, confounding toxicity data.

Part 3: Experimental Protocols

Protocol A: Preparation of MA-NLCs (Hot Homogenization)

Standard validated method for maximal encapsulation.

Reagents:

  • Solid Lipid: Glyceryl monostearate (GMS)

  • Liquid Lipid: Medium-chain triglycerides (MCT)

  • Surfactant: Poloxamer 188 (Pluronic F68) + Lecithin

  • Active: this compound (>98% purity)

Workflow:

  • Lipid Phase: Melt GMS and MCT (ratio 70:30) at 75°C. Dissolve this compound and Lecithin in the molten lipid.

  • Aqueous Phase: Dissolve Poloxamer 188 in deionized water and heat to 75°C.

  • Pre-Emulsion: Add the aqueous phase to the lipid phase under magnetic stirring (1000 rpm, 5 min).

  • Homogenization: Subject the pre-emulsion to High-Pressure Homogenization (HPH) or Probe Sonication (400W, 5 min, 3s on/2s off) while maintaining temperature.

  • Solidification: Rapidly cool the dispersion in an ice bath to crystallize the lipid matrix and form NLCs.

DOT Diagram 2: MA-NLC Manufacturing Workflow

NLC_Workflow cluster_0 Phase Preparation (75°C) Lipid Lipid Phase (GMS + MCT + MA + Lecithin) Mixing Pre-Emulsification (Magnetic Stirring) Lipid->Mixing Water Aqueous Phase (Water + Poloxamer 188) Water->Mixing Sonic High-Shear Homogenization (Probe Sonication) Mixing->Sonic Coarse Emulsion Cooling Rapid Cooling (Ice Bath Recrystallization) Sonic->Cooling Nano-droplets Final MA-NLCs (165nm, -22mV) Cooling->Final Solidification

Caption: Figure 2. Hot homogenization workflow for synthesizing this compound-loaded Nanostructured Lipid Carriers.

Protocol B: In Vitro Release Study (Dialysis Method)

Essential for verifying the sustained release profile.

  • Setup: Place 2 mL of MA-NLC dispersion into a dialysis bag (MWCO 12-14 kDa).

  • Media: Immerse in 50 mL PBS (pH 7.4) containing 0.5% Tween 80 (to maintain sink conditions for the hydrophobic drug).

  • Incubation: Shake at 37°C, 100 rpm.

  • Sampling: Withdraw 1 mL aliquots at predetermined time points (0.5, 1, 2, 4, 8, 12, 24, 48 h) and replace with fresh media.

  • Analysis: Quantify MA via HPLC (C18 column, Acetonitrile:Water 80:20, UV 360 nm).

Expected Outcome:

  • Burst Release: ~20-30% in first 2 hours (drug on surface).

  • Sustained Release: ~80% cumulative release by 48 hours (drug in core).

Part 4: Mechanism of Action & Biological Validation

The efficacy of the MA-NLC system lies in its ability to alter the intracellular trafficking of this compound.

Pathway Activation
  • Uptake: NLCs enter via clathrin-mediated endocytosis.

  • Escape: Lipids fuse with endosomal membranes, releasing MA into the cytosol.

  • Targeting: MA targets mitochondria, releasing Cytochrome C.

  • Execution: Activation of Caspase-9/3 and cleavage of GSDME (Gasdermin E), triggering pyroptosis (lytic cell death) alongside apoptosis.[2]

DOT Diagram 3: Intracellular Signaling Cascade

MA_Mechanism cluster_apoptosis Apoptosis/Pyroptosis Axis NLC_Entry MA-NLC Entry (Endocytosis) Endosome Endosomal Escape NLC_Entry->Endosome Mito Mitochondrial Dysfunction Endosome->Mito Release MA CytC Cytochrome C Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 GSDME GSDME-N (Pore Formation) Casp3->GSDME Cleavage CellDeath CellDeath GSDME->CellDeath Pyroptosis

Caption: Figure 3. Molecular mechanism of MA-NLCs inducing pyroptosis via the mitochondrial-caspase-GSDME pathway.

References

  • Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy: preparation, characterization, pharmacokinetics and anticancer evaluation. Source: Am J Cancer Res. 2024;14(3):1101-1120.[3] URL:[Link]

  • Validation of an HPLC–MS-MS Assay for Determination of this compound in Rat Plasma: Application to Pharmacokinetic Studies. Source: Journal of Chromatographic Science, 2015.[4] URL:[Link]

  • Gambogic acid-loaded delivery system: A comparative analog study. Source: International Journal of Nanomedicine, 2022. URL:[Link]

  • Bovine Serum Albumin Interactions with Metal Complexes and Small Molecules. Source: PMC, 2014. URL:[Link]

Sources

Validating the Therapeutic Potential of Morellic Acid in Preclinical Models

Author: BenchChem Technical Support Team. Date: March 2026

A Comparative Guide for Drug Development Professionals

Part 1: Executive Summary & Strategic Positioning

Morellic Acid (MA) is a caged xanthone isolated from Garcinia species (G. morella, G. hanburyi). While structurally analogous to the well-characterized Gambogic Acid (GA) , MA is emerging as a distinct therapeutic candidate due to its unique pharmacokinetic profile and ability to overcome Multidrug Resistance (MDR).

This guide provides a rigorous framework for validating MA’s efficacy. Unlike generic screening protocols, this document focuses on comparative benchmarking against GA and standard chemotherapeutics (e.g., Doxorubicin, 5-Fluorouracil), emphasizing mechanistic validation (NF-κB suppression, mitochondrial apoptosis) and in vivo translatability.

The "Caged Xanthone" Advantage

The "caged" motif (an oxa-cage structure) is critical for the cytotoxic activity of this class. While GA is the potency benchmark, it suffers from narrow therapeutic indices and solubility issues. MA presents a viable alternative scaffold with potentially superior safety margins and MDR-reversal capabilities.

Part 2: Comparative Profile (MA vs. Alternatives)

To validate MA, one must prove non-inferiority to GA and superiority to standard care in specific contexts (e.g., resistant lines).

Table 1: Comparative Efficacy & Physicochemical Profile[1]
FeatureThis compound (MA)Gambogic Acid (GA)Doxorubicin (DOX)
Primary Class Caged XanthoneCaged XanthoneAnthracycline
Primary Mechanism Apoptosis (Mitochondrial), NF-κB inhibitionApoptosis, Heat Shock Protein inhibitionDNA intercalation, Topoisomerase II inhibition
MDR Reversal High (P-gp inhibition)ModerateLow (Substrate for P-gp)
IC50 (HepG2) ~7.96 µM [1]~1-2 µM~0.5-1 µM
IC50 (MDR Lines) Low (Retains potency)ModerateHigh (Resistance)
Toxicity (Normal Cells) Lower cytotoxicity to epithelial cellsHigh cytotoxicityHigh cardiotoxicity
Solubility Poor (Requires NLC/Liposome formulation)PoorModerate

Analyst Insight: While MA may show a slightly higher IC50 than GA in sensitive lines, its value proposition lies in the MDR/Resistant phenotype where it often outperforms standard chemotherapy.

Part 3: Mechanistic Validation (The "Why" and "How")

Validating MA requires confirming it hits the canonical xanthone targets: NF-κB signaling and the Mitochondrial Apoptotic Pathway .

Mechanism of Action: Dual-Targeting Signaling

MA acts as a broad-spectrum inhibitor. It blocks the phosphorylation of IKK, preventing NF-κB translocation (crucial for survival signaling in tumors). Simultaneously, it triggers the intrinsic apoptotic pathway via Bax/Bak activation and Apaf-1 upregulation.

MA_Mechanism Figure 1: this compound Mechanism of Action (NF-κB & Apoptosis) cluster_NFkB Survival Pathway Suppression cluster_Apoptosis Intrinsic Apoptosis Induction MA This compound (MA) IKK IKK Complex MA->IKK Inhibits Mito Mitochondria (MOMP) MA->Mito Depolarizes IkB IκBα (Phosphorylation) IKK->IkB Blocks Degradation NFkB NF-κB (p65/p50) IkB->NFkB Sequesters Nucleus_NF Nuclear Translocation NFkB->Nucleus_NF Prevents Survival Survival Genes (Bcl-2, XIAP) Nucleus_NF->Survival Downregulates Death Apoptosis & Pyroptosis Survival->Death Inhibits CytoC Cytochrome C Release Mito->CytoC Apaf1 Apaf-1 CytoC->Apaf1 Casp9 Caspase-9 Apaf1->Casp9 Activates Casp3 Caspase-3/7 Casp9->Casp3 Casp3->Death

Figure 1: MA inhibits IKK to suppress NF-κB survival signals while simultaneously triggering mitochondrial depolarization to drive caspase cascades.

Part 4: Experimental Protocols for Validation

To ensure Scientific Integrity , the following protocols are designed as self-validating systems. They include positive controls (GA/DOX) and negative controls (Vehicle) at every step.

Protocol A: In Vitro Cytotoxicity & MDR Reversal

Objective: Determine IC50 and validate efficacy in P-gp overexpressing cells (e.g., HepG2/ADR or BEL-7402/ADR).

  • Cell Seeding: Seed tumor cells (Sensitive and Resistant variants) at

    
     cells/well in 96-well plates. Allow attachment for 24h.
    
  • Drug Treatment:

    • Experimental Group: MA (Gradient: 0.1 – 50 µM).

    • Benchmark Control: Gambogic Acid (Same gradient).

    • Chemo Control: Doxorubicin (DOX).[1][2]

    • MDR Reversal Group: DOX (Gradient) + Fixed sub-toxic MA (e.g., 0.5 µM).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Readout: MTT or CCK-8 assay. Measure absorbance at 450/570 nm.

  • Data Analysis: Calculate IC50 using non-linear regression.

    • Validation Check: The Resistance Index (IC50 Resistant / IC50 Sensitive) for DOX should be >10. MA should reduce this index significantly.

Protocol B: In Vivo Xenograft Efficacy (Workflow)

Objective: Assess tumor growth inhibition (TGI) and systemic toxicity.

Rationale: Subcutaneous xenografts are the standard for initial validation. Nude mice (BALB/c-nu) are used to avoid immune rejection.

InVivo_Protocol Figure 2: Preclinical Xenograft Validation Workflow cluster_Treatment 4. Treatment Groups (IV/IP, q2d x 21 days) Step1 1. Cell Prep (HepG2/HCT116) Log Phase Step2 2. Inoculation Subcutaneous Flank 5x10^6 cells Step1->Step2 Step3 3. Staging Tumor Vol ~100mm3 Randomization Step2->Step3 ~1-2 Weeks Grp1 Vehicle Control (Saline/DMSO) Step3->Grp1 Grp2 Positive Control (5-FU / GA) Step3->Grp2 Grp3 This compound (Low Dose) Step3->Grp3 Grp4 This compound (High Dose) Step3->Grp4 Step5 5. Monitoring Vol = 0.5 x L x W^2 Body Weight Grp1->Step5 Grp4->Step5 Step6 6. Endpoint Analysis H&E, TUNEL, Western Blot Step5->Step6 Day 21

Figure 2: Step-by-step workflow for establishing and treating xenograft models to validate MA efficacy.

Critical Protocol Steps:

  • Formulation: Due to poor solubility, MA should be dissolved in a vehicle of PEG400:Ethanol:Saline (e.g., 25:5:70) or encapsulated in Nanostructured Lipid Carriers (NLCs) for optimal bioavailability [1].

  • Dosing: Typical effective doses range from 5 mg/kg to 20 mg/kg administered IV or IP every 2 days.

  • Toxicity Monitoring: Weigh mice daily. A body weight loss of >15% requires euthanasia (humane endpoint).

Part 5: Data Interpretation & Validation Criteria

To confidently claim "validation," your data must meet these thresholds:

  • Potency: MA IC50 should be < 10 µM in sensitive lines and < 20 µM in resistant lines.

  • Selectivity: MA should exhibit significantly lower cytotoxicity (higher IC50) in normal epithelial cells (e.g., NCM460) compared to cancer lines [2].

  • Mechanism: Western Blot must show:

    • Decreased p-NF-κB (p65).[3]

    • Cleavage of PARP and Caspase-3.

    • Upregulation of Bax/Bcl-2 ratio.

  • Efficacy: In vivo Tumor Growth Inhibition (TGI) should be >50% compared to vehicle control.

References

  • Nanostructured lipid carriers loaded with this compound for enhanced anticancer efficacy. Source: PubMed / Int J Nanomedicine.[1] URL:[Link]

  • Structural Optimization and Improving Antitumor Potential of Moreollic Acid from Gamboge. Source: MDPI Molecules. URL:[Link]

  • This compound B overcomes P-glycoprotein-mediated multidrug resistance in hepatocellular carcinoma cells. Source: PubMed Central. URL:[Link]

  • Gambogic acid: Multi-gram scale isolation and biological profile. Source: Frontiers in Chemistry. URL:[Link]

Sources

Safety Operating Guide

Personal protective equipment for handling Morellic acid

Author: BenchChem Technical Support Team. Date: March 2026

Subject: Operational Safety & PPE Protocol for Handling Morellic Acid (CAS 5304-71-2) [1][2]

Executive Safety Snapshot

Do not treat this compound as a standard laboratory reagent. this compound is a caged xanthone and a structural derivative of Gambogic acid.[2] While often classified under generic hazard codes (H302, H315), its biological mechanism—potent cytotoxicity and apoptosis induction—requires it to be handled as a High Potency Active Pharmaceutical Ingredient (HPAPI) .[1]

ParameterCritical Detail
Compound Name This compound (Isogambogic acid derivative)
CAS Number 5304-71-2
Physical State Yellow/Brown Solid Powder
Primary Solvents DMSO (Dimethyl sulfoxide), Chloroform
Core Hazard Cytotoxic / Antineoplastic. Potential Reproductive Toxin.[1][2][3]
Critical Risk Transdermal absorption via DMSO. DMSO acts as a carrier solvent, rapidly transporting the cytotoxic agent through standard nitrile gloves and skin.[2]

Risk Assessment & Hierarchy of Controls

As scientists, we must understand the causality of the hazard to select the right controls.

  • The Mechanism: this compound targets mitochondrial pathways to induce apoptosis.[2] In a research setting, accidental exposure (inhalation of dust or absorption of solution) can trigger localized cellular damage or systemic toxicity.

  • The "Trojan Horse" Effect: The greatest operational risk occurs during solubilization.[2] this compound is hydrophobic and requires DMSO for biological assays.[2] DMSO permeates standard nitrile gloves in <5 minutes. If a spill occurs, the DMSO carries the cytotoxic this compound directly into the bloodstream.

Hierarchy of Controls for this compound

Hierarchy Elimination Elimination/Substitution (Not possible for specific drug study) Engineering Engineering Controls (BSC Class II or Powder Containment Hood) Elimination->Engineering If unavoidable Admin Administrative Controls (SOPs, Designated Areas, Training) Engineering->Admin Required PPE Personal Protective Equipment (The Final Barrier) Admin->PPE Mandatory Backup

Figure 1: Hierarchy of controls applied to cytotoxic research chemicals. Note that PPE is the critical redundancy for Engineering failures.

PPE Selection Matrix

The following PPE is non-negotiable for handling this compound. We utilize a "Task-Based" selection process.

Protective LayerTask A: Weighing Dry Powder Task B: Handling DMSO Solutions Scientific Rationale
Respiratory N95 (Min) or P100. Preferably performed in Fume Hood/BSC.[2]Surgical Mask (if in hood) or N95.[2]Dry powder is electrostatic and easily aerosolized.[2] Inhalation provides a direct route to systemic circulation.[2]
Hand Protection Single Nitrile Gloves (4-6 mil).[1][2]Double Gloving Required. 1. Inner: Nitrile.2.[2][3][4] Outer: Polychloroprene or extended-cuff Nitrile (change every 30 mins).[1][2]DMSO permeates nitrile.[2] The air gap between two pairs of gloves provides "breakthrough time" buffer.[2]
Eye Protection Safety Goggles (Indirect Vent).[2]Safety Goggles + Face Shield (if handling >10mL).[2]Standard safety glasses allow powder/vapors to bypass via the sides.[2] Goggles seal the ocular cavity.[2]
Body Protection Lab Coat (Buttoned, elastic cuffs).[2]Lab Coat + Impervious Apron (Tyvek/Polyethylene).[2]Cotton lab coats absorb DMSO, holding the toxin against the skin. An apron sheds splashes.

Operational Protocol: Solubilization Workflow

This is the highest-risk procedure.[2] Follow this self-validating workflow to ensure containment.

Step 1: Preparation (The "Clean" Zone)
  • Calculate the required volume of DMSO before opening the vial.[2]

  • Pre-label a glass or polypropylene vial (this compound may degrade some plastics over time).[2]

  • Place a chemically resistant absorbent pad (e.g., Benchkote) in the Biosafety Cabinet (BSC).

Step 2: Weighing (The "Static" Risk)
  • De-ionize the weigh boat using an anti-static gun if available (caged xanthones are often "fly-away" powders).[2]

  • Weigh the solid.[2] Do not use a spatula. Tap the vial gently to dispense.

  • Self-Validation: Wipe the exterior of the stock vial with a methanol-dampened wipe before returning it to storage to ensure no dust residue remains.[2]

Step 3: Solubilization (The "Permeation" Risk)
  • Don your second pair of gloves.

  • Add DMSO to the solid.[2]

  • Vortex inside the hood.[2]

  • Critical Check: Inspect the solution for clarity. If sonication is required, keep the vial explicitly closed and parafilmed.

Workflow Logic Diagram

Workflow cluster_safety Critical Control Point Start Start: Dry Powder Weigh Weighing (Static Risk) Start->Weigh In BSC/Hood Solvent Add DMSO (Permeation Risk) Weigh->Solvent Double Glove Check Visual Check (Clear Solution?) Solvent->Check Check->Solvent No (Sonicate) Store Storage (-20°C, Dark) Check->Store Yes

Figure 2: Operational workflow emphasizing the Critical Control Point at the solubilization stage.

Emergency Response & Disposal

Scenario A: Dry Powder Spill
  • Evacuate the immediate area for 5 minutes to let aerosols settle.[2]

  • Don PPE: N95/P100, Goggles, Double Gloves.[2]

  • Clean: Cover with wet paper towels (to prevent dust generation) and wipe up.[2]

  • Disposal: Place waste in a sealed bag labeled "Cytotoxic Waste."

Scenario B: DMSO Solution Splash on Skin
  • Immediate Action: Do NOT use alcohol or organic solvents to wash (this increases absorption).[2]

  • Wash: Flush with copious amounts of water and mild soap for 15 minutes.[2]

  • Medical: Seek medical evaluation.[2][5] Provide the SDS and mention "Cytotoxic agent in DMSO carrier."[2]

Disposal Protocol
  • Solid Waste: All contaminated gloves, weigh boats, and wipes must be incinerated as Hazardous Chemical Waste (often yellow bag/bin in clinical settings).[2]

  • Liquid Waste: Collect in a dedicated "Cytotoxic/Organic" waste stream.[2] Do not mix with general organic solvents if possible, to prevent cross-contamination of bulk waste.

References

  • PubChem. this compound - Compound Summary (CID 70697875).[2] National Library of Medicine.[2] [Link][1]

  • Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs.[2][Link][1]

  • Health and Safety Executive (HSE). Safe Handling of Cytotoxic Drugs in the Workplace.[Link][1]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.